DL-Tyrosine-3-13C
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH2]C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583936 | |
| Record name | (beta-~13~C)Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93627-94-2 | |
| Record name | (beta-~13~C)Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Tyrosine-β-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to DL-Tyrosine-3-13C in Metabolic Research
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Static Concentrations—Embracing Metabolic Dynamics
In the intricate landscape of metabolic research, understanding the mere presence and concentration of a metabolite offers but a single frame in a dynamic cellular movie. To truly comprehend the functional state of a biological system—be it a cell culture model of disease or a clinical trial participant—we must measure the movement, transformation, and flow of molecules through its metabolic networks. This is the domain of stable isotope tracers, powerful tools that allow us to visualize and quantify these dynamic processes in real-time.
This guide focuses on a specific yet versatile tracer: DL-Tyrosine-3-13C . We will move beyond a simple recitation of protocols to explore the causality behind its application, the inherent self-validating nature of well-designed tracer experiments, and the quantitative insights it unlocks. As a non-essential aromatic amino acid synthesized from phenylalanine, tyrosine stands at a critical metabolic crossroads, serving not only as a fundamental building block for proteins but also as a precursor to vital neurotransmitters and hormones.[1][2][3] By strategically labeling the third carbon on its propane side chain with the heavy, non-radioactive isotope Carbon-13 (¹³C), we create a molecular probe that is chemically identical to its unlabeled counterpart but physically distinguishable by mass spectrometry, enabling precise tracking of its metabolic fate.
The Core Principle: Making Metabolism Measurable with Mass
Stable isotope tracing operates on a simple yet elegant premise: introduce a "heavy" version of a native molecule into a biological system and track its incorporation into downstream products.[4] The ¹³C isotope contains one extra neutron compared to the common ¹²C atom, resulting in a predictable mass increase in any molecule that incorporates it. This mass difference is the signal we detect.
DL-Tyrosine-3-¹³C, with a molecular weight slightly higher than native tyrosine, is introduced into the system (e.g., cell culture media or intravenous infusion).[5] As cellular processes unfold, this labeled tyrosine is utilized just like its unlabeled form. Our analytical task is to measure the extent and rate at which the ¹³C label appears in proteins and other metabolites. The primary tool for this is Mass Spectrometry , often coupled with Gas or Liquid Chromatography (GC-MS or LC-MS), which separates complex mixtures of molecules and measures their mass-to-charge ratios with high precision.[6][7]
Caption: General workflow of a stable isotope tracer experiment.
Primary Application I: Quantifying Protein Synthesis and Turnover
A fundamental process in all living systems is protein turnover—the dynamic balance between protein synthesis and degradation. This process is highly sensitive to physiological and pathological states, including nutrition, exercise, disease, and drug action. Stable isotope-labeled amino acids are the gold standard for quantifying protein turnover in vivo.[8][9]
The 'Precursor-Product' Logic
The causality of this method rests on the precursor-product relationship.[9] To synthesize new proteins, a cell draws amino acids from the intracellular free amino acid pool (the precursor ). These amino acids are then incorporated into newly synthesized polypeptide chains (the product ). By administering DL-Tyrosine-3-¹³C, we enrich the precursor pool with the labeled tracer. The rate at which this label appears in the product (the protein) is directly proportional to the rate of protein synthesis.
Caption: The precursor-product principle for protein synthesis measurement.
Field-Proven Experimental Workflow: Fractional Synthesis Rate (FSR)
This protocol is designed as a self-validating system. The measurement of enrichment in both the precursor and product pools provides an internal standard, accounting for variations in tracer delivery and uptake between subjects or experiments.
Objective: To determine the fractional synthesis rate (FSR) of a specific protein pool (e.g., skeletal muscle, plasma proteins).
Methodology:
-
Baseline Sampling: Draw a baseline blood sample and/or take a tissue biopsy (if applicable) to determine the natural background isotopic enrichment.
-
Tracer Administration: Administer a primed, constant infusion of DL-Tyrosine-3-¹³C. The "priming" dose quickly raises the precursor pool enrichment to a near-steady state, while the constant infusion maintains it.
-
Isotopic Steady-State: Allow the system to achieve an isotopic steady state in the precursor pool (typically 60-90 minutes). This is a critical step for simplifying calculations and is validated by taking multiple blood samples to show a plateau in plasma amino acid enrichment.
-
Product Sampling: After a set period of incorporation (e.g., 2-6 hours), take a final tissue biopsy or blood sample.
-
Sample Processing & Analysis:
-
Quenching: Immediately snap-freeze tissue samples in liquid nitrogen. This causally halts all enzymatic activity, ensuring the measured isotopic enrichments reflect the in vivo state at the moment of sampling.
-
Homogenization & Separation: Homogenize the tissue and separate the intracellular free amino acid (precursor) and protein-bound (product) fractions using perchloric acid precipitation.
-
Protein Hydrolysis: Hydrolyze the precipitated protein pellet (e.g., using 6M HCl at 110°C for 24 hours) to release its constituent amino acids.
-
Purification & Derivatization: Purify the amino acids from both fractions. For GC-MS analysis, derivatize the amino acids (e.g., to their t-butyldimethylsilyl (TBDMS) esters) to make them volatile.
-
GC-MS Analysis: Inject the samples into a GC-MS to separate the tyrosine derivative and measure the ratio of the M+1 (¹³C-labeled) to M+0 (unlabeled) ions, determining the isotopic enrichment.
-
-
Calculation: The FSR is calculated using the following equation:
FSR (%/hour) = [ (E_b(t) - E_b(0)) / E_p ] x (1/t) x 100
Where:
-
E_b(t) is the enrichment of the protein-bound tyrosine at the end of the infusion.
-
E_b(0) is the baseline enrichment of the protein-bound tyrosine.
-
E_p is the average enrichment of the precursor (intracellular free) tyrosine during the infusion.
-
t is the duration of the tracer incorporation period in hours.
-
Primary Application II: Metabolic Flux Analysis (13C-MFA)
While FSR measures the bulk flow into protein, 13C-Metabolic Flux Analysis (13C-MFA) provides a much more granular view, quantifying the rates (fluxes) of interconnected pathways throughout the metabolic network.[10][11] Here, DL-Tyrosine-3-¹³C can be used as one of several tracers in a more complex experiment to map cellular carbon flow.[12][13]
The Logic of Isotopomer Distribution
When cells are cultured with a ¹³C-labeled substrate, the label is not just incorporated; it is distributed throughout the metabolic network.[10] The specific position of the ¹³C label on the input tracer determines the labeling patterns (mass isotopomers) of downstream metabolites. For example, the catabolism of Tyrosine-3-¹³C will generate intermediates with the ¹³C label in specific positions. By measuring the full mass isotopomer distribution of numerous central metabolites (e.g., TCA cycle intermediates, other amino acids), we can deduce the relative activities of the pathways that produced them.
General 13C-MFA Workflow
-
Experimental Design: Define the metabolic network model. Select ¹³C-labeled tracers that will best resolve the fluxes of interest. DL-Tyrosine-3-¹³C would be chosen to probe pathways directly involving tyrosine synthesis, catabolism, or its role as a precursor.
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Tracer Experiment: Culture cells with the ¹³C-labeled substrate(s) until an isotopic and metabolic steady state is reached.[10]
-
Sampling and Analysis:
-
Rapidly quench metabolism and harvest cells.
-
Extract intracellular metabolites.
-
Analyze samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions for a wide range of target metabolites.
-
-
Computational Flux Calculation: Use specialized software (e.g., INFLUX, Metran) to fit the measured labeling data to the metabolic model. The software iteratively simulates the labeling patterns that would result from different flux distributions and finds the set of fluxes that best explains the experimental data.[14]
| Parameter | Fractional Synthesis Rate (FSR) | Metabolic Flux Analysis (13C-MFA) |
| Primary Question | What is the rate of synthesis for a bulk protein pool? | What are the rates of all major pathways in central metabolism? |
| Tracer Input | Typically one labeled amino acid (e.g., DL-Tyrosine-3-¹³C). | Often multiple labeled substrates (e.g., glucose, glutamine, tyrosine). |
| Measurement | Isotopic enrichment (M+1 vs M+0) in precursor and product. | Full mass isotopomer distributions (M+0, M+1, M+2...) of many metabolites. |
| Output | A single rate for a specific process (%/hour). | A map of dozens of intracellular fluxes (e.g., in nmol/10⁶ cells/hr). |
| Complexity | Biochemically intensive but computationally straightforward. | Computationally intensive, requires specialized software and modeling. |
Broader Applications: Tracing Specific Pathways
Beyond bulk protein synthesis and global flux mapping, DL-Tyrosine-3-¹³C is invaluable for tracing specific biosynthetic pathways originating from tyrosine.
-
Catecholamine Synthesis: Tyrosine is the direct precursor to dopamine, norepinephrine, and epinephrine.[2] By administering the ¹³C-labeled tracer, researchers can track the appearance of the heavy label in these neurotransmitters, allowing for the direct measurement of their synthesis rates in the brain or adrenal glands.[15]
-
Oxidative Stress Biomarkers: Under conditions of oxidative stress, tyrosine residues in proteins can be cross-linked to form dityrosine. Measuring the formation of ¹³C-labeled dityrosine can serve as a dynamic marker of protein damage.[16]
Conclusion: From Static Snapshot to Dynamic Understanding
DL-Tyrosine-3-¹³C is more than just a labeled chemical; it is a key that unlocks a dynamic view of metabolism. Its application, grounded in the rigorous logic of precursor-product relationships and isotopomer analysis, allows researchers to move beyond simple concentration measurements to quantify the very processes that define cellular function. The methodologies described herein, when executed with an understanding of their underlying causality, provide a robust and self-validating framework for investigating protein economy, mapping metabolic networks, and tracing the synthesis of critical biomolecules. This quantitative, dynamic data is indispensable for advancing our understanding of health and disease and for the development of next-generation therapeutics.
References
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Antone, M., & Antoniewicz, M. R. (2023). 13C-Metabolic flux analysis of 3T3-L1 adipocytes illuminates its core metabolism under hypoxia. Metabolic Engineering, 77, 107-117. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1153, DL-Tyrosine. Retrieved from [Link]
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Koller, D., et al. (2022). The Plasma Levels of 3-Hydroxybutyrate, Dityrosine, and Other Markers of Oxidative Stress and Energy Metabolism in Major Depressive Disorder. International Journal of Molecular Sciences, 23(7), 3612. Retrieved from [Link]
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Zhang, Z., et al. (2022). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular Systems Biology, 18(3), e10654. Retrieved from [Link]
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Wolfe, R. R. (1995). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition, 125(5 Suppl), 1383S-1392S. Retrieved from [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Metabolic Engineering, 13(6), 737-747. Retrieved from [Link]
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Brodnik, Z. D., et al. (2013). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS Chemical Neuroscience, 4(4), 604-610. Retrieved from [Link]
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Yong, K. J., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 121(41), e2408994121. Retrieved from [Link]
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Suarez-Mendez, C. A., et al. (2017). Dynamic13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains. FEMS Yeast Research, 17(5). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12209722, L-Tyrosine-3-13C. Retrieved from [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(1), 10. Retrieved from [Link]
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Atherton, P. J., & Smith, K. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Comprehensive Physiology, 15(1), 1-30. Retrieved from [Link]
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Tivendale, N. D., et al. (2021). An automated growth enclosure for metabolic labeling of Arabidopsis thaliana with 13C-carbon dioxide - an in vivo labeling system for proteomics and metabolomics research. Plant Methods, 17(1), 8. Retrieved from [Link]
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Tremmel, S., et al. (2005). 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. Angewandte Chemie International Edition, 44(29), 4631-4635. Retrieved from [Link]
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Wilkinson, D. J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 596(14), 2831-2842. Retrieved from [Link]
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Li, F., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 977926. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]
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Takeda, M., & Kainosho, M. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6826-6830. Retrieved from [Link]
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Stoll, B., & Burrin, D. G. (2002). Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. Journal of Animal Science, 80(E. Suppl. 2), E175-E184. Retrieved from [Link]
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Wawer, I., & Pisklak, D. M. (2025). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. Molecules, 30(16), 3987. Retrieved from [Link]
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An In-depth Technical Guide to DL-Tyrosine-3-13C: Principles and Applications in Modern Research
This guide provides an in-depth exploration of DL-Tyrosine-3-13C, a site-specifically labeled stable isotope of the aromatic amino acid tyrosine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a field-proven perspective on its application, the causality behind experimental choices, and the robust methodologies that ensure data integrity. We will delve into its chemical identity, analytical characterization, and its pivotal role as a tracer in metabolic research and structural biology.
Foundational Concepts: The "Why" of Site-Specific Isotopic Labeling
In the landscape of molecular tracing, the choice of an isotopic label is a critical decision that dictates the scope and resolution of an experiment. While uniformly labeled compounds are invaluable, the strategic placement of a single stable isotope, as in this compound, offers distinct advantages. The ¹³C isotope at the C3 (β-carbon) position of the propanoic acid side chain provides a stable, non-radioactive marker.
The primary rationale for choosing this specific isotopologue is twofold:
-
Metabolic Stability: The C-C bond of the amino acid backbone is metabolically stable during protein synthesis. When DL-Tyrosine-3-¹³C is incorporated into a protein, the ¹³C label is retained, providing a direct and unambiguous probe of protein synthesis, degradation, and turnover.
-
Spectral Simplification: In Nuclear Magnetic Resonance (NMR) spectroscopy, site-specific labeling dramatically simplifies complex spectra. It allows researchers to focus on a specific atom within a large biomolecule, enabling the study of local structure, dynamics, and interactions without the confounding effects of widespread ¹³C-¹³C couplings.[1][2]
This targeted approach stands in contrast to radioactive labeling (e.g., with ¹⁴C), which requires specialized handling and disposal protocols. Stable isotopes like ¹³C are non-radioactive and can be handled in a standard laboratory setting, though proper chemical safety practices are always necessary.[3]
Chemical Structure and Physicochemical Properties
DL-Tyrosine-3-¹³C is a racemic mixture of the D- and L-enantiomers of tyrosine, labeled with a carbon-13 isotope at the third carbon position. The L-enantiomer is the form incorporated into proteins.
Caption: Chemical Structure of this compound.
The key physicochemical properties of DL-Tyrosine-3-¹³C are summarized below, with data for its unlabeled counterpart provided for comparison. The primary difference is the molecular weight, which is increased by approximately one atomic mass unit due to the presence of the heavier ¹³C isotope.
| Property | Value (DL-Tyrosine-3-¹³C) | Value (DL-Tyrosine, Unlabeled) | Reference |
| CAS Number | 93627-94-2 | 556-03-6 | [4][5] |
| Molecular Formula | C₈¹³CH₁₁NO₃ | C₉H₁₁NO₃ | [6] |
| Molecular Weight | 182.18 g/mol | 181.19 g/mol | [4][7] |
| IUPAC Name | 2-amino-3-(4-hydroxyphenyl)(3-¹³C)propanoic acid | 2-amino-3-(4-hydroxyphenyl)propanoic acid | [6] |
| Melting Point | ≥300 °C (decomposes) | ≥300 °C (decomposes) | [7][8] |
| Solubility | Slightly soluble in water | Slightly soluble in water; slightly soluble in DMSO and PBS (pH 7.2) | [8][9] |
| Appearance | White to off-white crystalline powder | White to off-white powder | [7] |
Core Applications & Methodologies
The utility of DL-Tyrosine-3-¹³C is most pronounced in studies that require precise tracking of carbon flux through metabolic pathways or detailed analysis of protein structure and function.
Metabolic Flux Analysis (MFA) and Stable Isotope Tracing
Stable isotope tracing is a powerful technique to map the flow of atoms through a metabolic network.[10] By replacing a standard nutrient with its isotopically labeled version, researchers can follow the label's incorporation into downstream metabolites, providing a dynamic view of cellular metabolism.[11][12] DL-Tyrosine-3-¹³C serves as an excellent tracer for pathways involving this amino acid.
Causality in Experimental Design: The choice of tracer is paramount. If the research goal is to quantify protein synthesis rates, a backbone-labeled amino acid like DL-Tyrosine-3-¹³C is ideal. If the focus were on the synthesis of catecholamines, one might choose a ring-labeled tyrosine to track the fate of the aromatic portion of the molecule.
Key Metabolic Pathways: Tyrosine is a metabolic hub. It is synthesized from phenylalanine and serves as a precursor for critical biomolecules, including:
-
Protein Synthesis: Incorporation into polypeptides.
-
Neurotransmitter Synthesis: Conversion to L-DOPA, dopamine, norepinephrine, and epinephrine.[13]
-
Pigment Formation: Precursor to melanin.[13]
-
Energy Metabolism: Degradation to fumarate and acetoacetate, which can enter the citric acid cycle.[13][14]
Caption: Simplified metabolic fate of this compound.
Analytical Characterization: NMR and Mass Spectrometry
The two primary techniques for detecting and quantifying ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the structure of organic molecules.[15][16] In the context of DL-Tyrosine-3-¹³C, the labeled carbon will produce a significantly enhanced signal in the ¹³C NMR spectrum compared to the natural abundance signals. This allows for unambiguous assignment and facilitates advanced NMR experiments, such as studying protein dynamics or ligand binding at a specific residue.[1][7]
-
Expected Chemical Shifts: The chemical shift of the β-carbon (C3) in tyrosine typically appears around 36-39 ppm in ¹³C NMR spectra, though the exact value can be influenced by solvent and pH.[17] The other carbons will show signals at their natural abundance (~1.1%).
Mass Spectrometry (MS): MS is the gold standard for quantifying the incorporation of stable isotopes in metabolic studies.[18] The technique separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom results in a +1 Da mass shift for the molecule and any fragments containing the label.
-
Expected Mass Shift: Unlabeled DL-Tyrosine has a monoisotopic mass of 181.0739 g/mol . DL-Tyrosine-3-¹³C will have a mass of 182.0772 g/mol .[4] This clear +1 shift allows for precise quantification of the labeled versus unlabeled pools.
-
Fragmentation Analysis: In tandem MS (MS/MS), molecules are fragmented to aid in structural identification. A common fragment of tyrosine is the loss of the carboxyl group, resulting in an ion at m/z 136. For DL-Tyrosine-3-¹³C, this fragment will still contain the label and appear at m/z 137, confirming the label's position on the backbone.[19]
| Analytical Technique | Key Information Provided | Rationale for Use |
| ¹³C NMR | Precise location of the label, structural conformation, molecular dynamics. | Ideal for structural biology, studying protein folding, and ligand-protein interactions at a specific site.[1][7] |
| LC-MS/MS | Accurate quantification of labeled vs. unlabeled isotopologues, confirmation of mass shift, pathway tracing. | The preferred method for metabolic flux analysis due to its high sensitivity, throughput, and quantitative accuracy.[10][18] |
Experimental Protocol: A Self-Validating Workflow for Isotope Tracing in Cell Culture
This section outlines a robust, self-validating protocol for a stable isotope tracing experiment using DL-Tyrosine-3-¹³C to measure its incorporation into total cellular protein.
Objective: To quantify the rate of new protein synthesis in a mammalian cell line by measuring the incorporation of L-Tyrosine-3-¹³C over time.
Caption: Experimental workflow for a stable isotope tracing study.
Step-by-Step Methodology:
-
Cell Culture: Plate the mammalian cell line of interest (e.g., HEK293, HeLa) in standard growth medium and culture until they reach approximately 70-80% confluency. The use of multiple replicate plates for each time point and condition is critical for statistical validity.
-
Preparation of Labeling Media: Prepare a custom batch of culture medium that lacks tyrosine. Split this medium into two pools:
-
Control ("Light") Medium: Supplement with unlabeled L-Tyrosine to a final concentration matching standard media.
-
Tracer ("Heavy") Medium: Supplement with L-Tyrosine-3-¹³C to the same final concentration. Note: For protein synthesis studies, the L-enantiomer is used.
-
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cell monolayer twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled tyrosine. This step is crucial to ensure the starting pool (t=0) is as close to 100% unlabeled as possible.
-
Add the prepared "Light" (control) or "Heavy" (tracer) media to the respective plates.
-
-
Time-Course Harvesting: Harvest cells at designated time points (e.g., 0, 2, 6, 12, and 24 hours).
-
For each time point, place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
-
Protein Precipitation and Hydrolysis:
-
Precipitate the total protein from the lysate using a method like trichloroacetic acid (TCA) precipitation. This isolates the protein fraction, which is the target of the analysis.
-
Wash the protein pellet multiple times with cold acetone to remove contaminants.
-
Hydrolyze the dried protein pellet into its constituent amino acids by heating in 6M HCl at 110°C for 24 hours.
-
Dry the hydrolysate completely under vacuum to remove the acid.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried amino acid samples in a suitable buffer for LC-MS analysis.
-
Inject the samples onto a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Develop a method to specifically monitor the mass transitions for both unlabeled tyrosine (m/z 182 -> 136) and ¹³C-labeled tyrosine (m/z 183 -> 137).
-
-
Data Analysis and Interpretation:
-
For each time point, calculate the fractional enrichment of ¹³C-tyrosine by dividing the peak area of the labeled tyrosine by the sum of the peak areas of both labeled and unlabeled tyrosine.
-
Plotting the fractional enrichment over time will yield a curve representing the rate of new protein synthesis.
-
Safety, Handling, and Storage
While ¹³C is a stable, non-radioactive isotope, DL-Tyrosine-3-¹³C is a chemical reagent and should be handled with appropriate laboratory precautions.[3]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[20] For long-term stability, storage at -20°C is often recommended by suppliers.
-
Disposal: As a non-radioactive compound, disposal should follow institutional and local regulations for chemical waste. It should not be mixed with general laboratory waste.[3]
Conclusion
DL-Tyrosine-3-¹³C is a highly specific and powerful tool for the modern life scientist. Its value lies not just in its identity as a labeled molecule, but in the experimental clarity it provides. By enabling the precise tracking of the tyrosine backbone in metabolic flux experiments and simplifying the spectral analysis in complex NMR studies, it allows researchers to ask and answer nuanced questions about protein dynamics, metabolic reprogramming in disease, and the fundamental processes that govern cellular life. The methodologies described herein, grounded in principles of analytical chemistry and cell biology, provide a framework for leveraging this versatile reagent to generate high-integrity, publishable data.
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Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
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PLoS Computational Biology. (2014). A Peptide-Based Method for 13C Metabolic Flux Analysis in Microbial Communities. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Retrieved from [Link]
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SpectraBase. (n.d.). DL-Tyrosine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Purification of DL-Tyrosine-3-13C
Preamble: The Scientific Imperative for Site-Specific Isotopic Labeling
In the landscape of modern drug discovery and molecular biology, the ability to trace metabolic pathways, elucidate protein structures, and quantify analytes with absolute precision is paramount. Stable isotope labeling is a cornerstone technique that empowers these investigations, offering a non-radioactive method to track molecules through complex biological systems.[1][2] Among the array of labeled compounds, amino acids with site-specific carbon-13 (¹³C) incorporation are of particular value. DL-Tyrosine-3-¹³C, with its strategically placed isotopic label on the aromatic ring, serves as a powerful probe for nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based studies, enabling researchers to monitor protein conformation, enzyme kinetics, and metabolic flux with high fidelity.[3][4]
This guide provides a comprehensive, field-proven methodology for the chemical synthesis and rigorous purification of DL-Tyrosine-3-¹³C. Moving beyond a simple recitation of steps, we will delve into the causality behind each procedural choice, grounding our protocol in the principles of organic chemistry and purification science to ensure a robust and reproducible outcome. The integrity of any study using isotopically labeled compounds hinges on their chemical and isotopic purity; therefore, our focus is not merely on synthesis but on a holistic workflow that yields a final product validated to the highest standards.[5]
Part 1: Strategic Synthesis of DL-Tyrosine-3-¹³C
The synthesis of an isotopically labeled amino acid requires a strategy that introduces the ¹³C atom at a specific, desired position with high efficiency. A common and robust approach is to begin with a simple, commercially available labeled precursor and construct the target molecule through a series of reliable chemical transformations. For DL-Tyrosine-3-¹³C, a logical pathway begins with [3-¹³C]-Phenol and builds the alanine side chain onto the aromatic ring.
Overall Synthesis Workflow
The multi-step synthesis is designed for maximal control and yield, proceeding through key intermediates. Each stage is chosen to be high-yielding and utilize well-understood reaction mechanisms.
Caption: High-level workflow for the chemical synthesis of DL-Tyrosine-3-¹³C.
Step-by-Step Synthesis Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
-
Causality: The phenolic hydroxyl group is acidic and nucleophilic, and the aromatic ring is highly activated towards electrophilic substitution. Protecting it as a methyl ether (anisole) moderates its reactivity and prevents unwanted side reactions in subsequent steps. The ether is stable under the conditions of formylation and the Strecker synthesis but can be cleaved later.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve [3-¹³C]-Phenol in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) as a mild base to deprotonate the phenol.
-
Add iodomethane (CH₃I) dropwise. This acts as the methyl source for the Williamson ether synthesis.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Cool the reaction, filter off the K₂CO₃, and remove the acetone under reduced pressure.
-
Purify the resulting crude [3-¹³C]-Anisole by vacuum distillation or column chromatography to yield a clear liquid.
-
Step 2: Vilsmeier-Haack Formylation
-
Causality: This reaction introduces the aldehyde group necessary for building the amino acid side chain. For an alkoxy-substituted benzene ring like anisole, the Vilsmeier-Haack reaction is highly regioselective, directing the formylation to the para position due to the strong ortho,para-directing nature of the methoxy group. This ensures the correct substitution pattern for tyrosine.
-
Protocol:
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of dimethylformamide (DMF) to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent in situ.
-
Slowly add the [3-¹³C]-Anisole from Step 1 to the reagent mixture, maintaining the temperature below 10°C.
-
After the addition is complete, heat the mixture to 60-70°C for 2-3 hours.
-
Cool the reaction and quench by pouring it carefully onto crushed ice, followed by hydrolysis with a sodium acetate solution.
-
Extract the product, 4-methoxy-[2-¹³C]-benzaldehyde, with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude aldehyde.
-
Step 3: Strecker Amino Acid Synthesis
-
Causality: The Strecker synthesis is a classic and reliable method for converting aldehydes into racemic α-amino acids. It proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid. This one-pot, three-component reaction is an efficient way to construct the core amino acid structure.
-
Protocol:
-
Dissolve the 4-methoxy-[2-¹³C]-benzaldehyde in an aqueous ethanol solution.
-
Add ammonium chloride (NH₄Cl) followed by sodium cyanide (NaCN). Caution: NaCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the mixture at room temperature for 12-24 hours to form the α-aminonitrile.
-
Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the solution and neutralize it to precipitate the crude DL-4-methoxy-phenylalanine-[2-¹³C]. Filter and wash the solid.
-
Step 4: Deprotection via Ether Cleavage
-
Causality: The final step is to remove the methyl protecting group from the hydroxyl function to reveal the tyrosine product. Strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) are effective reagents for cleaving aryl methyl ethers.
-
Protocol:
-
Suspend the crude product from Step 3 in a solution of 48% aqueous HBr.
-
Heat the mixture to reflux for 4-6 hours. The cleavage of the ether bond is typically accompanied by the formation of methyl bromide.
-
Cool the reaction mixture. The crude DL-Tyrosine-3-¹³C will precipitate out of the acidic solution.
-
Filter the crude product, wash with cold water, and then with a small amount of ethanol to remove residual impurities.
-
Dry the product under vacuum. This solid is the starting material for the purification process.
-
Part 2: Rigorous Purification of DL-Tyrosine-3-¹³C
Primary Purification: pH-Controlled Recrystallization
-
Principle: Tyrosine is an amphoteric molecule with an isoelectric point (pI) of approximately 5.63. Its solubility in water is minimal at this pH but increases significantly in acidic (pH < 2) or basic (pH > 9) conditions. We exploit this property to purify the compound by dissolving it at an extreme pH and then crystallizing it by adjusting the pH back to its pI.[6][7]
-
Protocol:
-
Suspend the crude DL-Tyrosine-3-¹³C in deionized water.
-
Slowly add 1M HCl with stirring until the solid completely dissolves (target pH ~1.5-2.0).
-
Treat the solution with a small amount of activated carbon to remove colored impurities, stir for 30 minutes, and then filter through a celite pad to remove the carbon.[8]
-
With gentle stirring, slowly add 1M NaOH dropwise to the clear filtrate. As the pH approaches the pI (5.6-5.7), a white precipitate of pure tyrosine will begin to form.
-
Continue adding NaOH until the pH is precisely at the pI. Avoid overshooting, as the tyrosine will redissolve at higher pH.
-
Allow the suspension to stand at 4°C for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by cold ethanol.
-
Dry the purified crystals under vacuum.
-
Secondary Purification: Ion-Exchange Chromatography (IEX)
-
Principle: IEX separates molecules based on their net surface charge.[9] By manipulating the buffer pH, we can control the charge of tyrosine and its binding to a charged stationary phase.[10] At a pH below its pI, tyrosine is protonated and carries a net positive charge, allowing it to bind to a strong cation exchange (SCX) resin. Impurities with different charge characteristics will either not bind or will elute under different conditions.
-
Protocol:
-
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of a low pH starting buffer (e.g., 0.2 M Sodium Citrate Buffer, pH 3.2).
-
Sample Loading: Dissolve the recrystallized DL-Tyrosine-3-¹³C in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound or weakly bound anionic and neutral impurities.
-
Elution: Elute the bound tyrosine by applying a buffer with a higher pH or higher ionic strength. A common method is to use a gradient or step-wise elution with a buffer of higher pH (e.g., 0.2 M Sodium Citrate Buffer, pH 5.0, followed by pH 7.0). The tyrosine will elute as its net charge is neutralized.
-
Fraction Collection & Analysis: Collect fractions and monitor for the presence of tyrosine using UV absorbance at 274 nm or a ninhydrin test.
-
Desalting: Pool the pure, tyrosine-containing fractions. The buffer salts must now be removed. This can be achieved by a second recrystallization step as described previously or by using a volatile buffer system during IEX.[11]
-
Lyophilize the final desalted solution to obtain the highly pure DL-Tyrosine-3-¹³C as a fluffy white powder.
-
Caption: Workflow for the purification of DL-Tyrosine-3-¹³C via cation exchange.
Part 3: Quality Control and Final Product Validation
Final validation is a critical, self-validating step to confirm the success of the synthesis and purification. A combination of spectroscopic and chromatographic techniques should be employed.
| Parameter | Method | Expected Outcome |
| Identity/Structure | ¹H and ¹³C NMR Spectroscopy | ¹H NMR spectrum consistent with tyrosine structure. ¹³C NMR shows a highly enhanced signal for the C3 carbon (~130 ppm). |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the ¹³C-isotopologue (m/z ~182.077).[12] Isotopic distribution confirms high enrichment. |
| Chemical Purity | Reverse-Phase HPLC (RP-HPLC) | Single, sharp peak with >98% purity by area normalization. |
| Appearance | Visual Inspection | White to off-white crystalline powder.[13] |
Standard Operating Procedure: RP-HPLC Purity Analysis
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B
-
This rigorous analytical assessment provides the ultimate confirmation of product identity, purity, and isotopic incorporation, ensuring its suitability for demanding research applications.
References
-
Vertex AI Search Result[14] : Information on synthesis of ¹³C-labeled amino acids using Pd-catalyzed functionalization.
-
Vertex AI Search Result[15] : Details on using mass spectrometry to quantify ¹³C labeling in peptides and amino acids.
-
Vertex AI Search Result[16] : Abstract detailing high-yielding synthetic routes to ¹³C methyl-labeled amino acids.
-
Vertex AI Search Result : Properties of L-Tyrosine, including its low solubility at neutral pH, pI, and pKa values.
-
Vertex AI Search Result[1] : Overview of stable isotope-labeled amino acids and their applications in research.
-
Vertex AI Search Result[9] : Principles and steps of protein purification by Ion Exchange Chromatography (IEX).
-
Vertex AI Search Result[17] : Example of synthesizing N-acetyl-DL-tyrosine as an intermediate.
-
Vertex AI Search Result[5] : Emphasizes the critical importance of purification for radiolabeled and isotopically labeled compounds.
-
Vertex AI Search Result[3] : Use of ¹³C-labeled tyrosine as an IR probe and for NMR studies.
-
Vertex AI Search Result[18] : Examples of synthetic procedures involving tyrosine derivatives.
-
Vertex AI Search Result[8] : A process for purifying tyrosine involving treatment with activated carbon and crystallization.
-
Vertex AI Search Result[13] : PubChem entry for DL-Tyrosine, listing its properties and synonyms.
-
Vertex AI Search Result[6] : A method for recovering L-tyrosine via isoelectric crystallization by adjusting pH.
-
Vertex AI Search Result[19] : A method for synthesizing ¹³C-labeled amino acids via C(sp³)–H carboxylation.
-
Vertex AI Search Result[20] : Detailed explanation of amino acid analysis by ion exchange column chromatography.
-
Vertex AI Search Result[4] : Handbook on applications of stable isotope-labeled compounds in pharmaceutical and metabolic research.
-
Vertex AI Search Result[7] : Discussion on crystallizing amino acid derivatives, including pH adjustment.
-
Vertex AI Search Result[21] : General information on the separation and refining of amino acids using ion exchange resins.
-
Vertex AI Search Result[12] : PubChem entry for L-Tyrosine-3-¹³C with computed molecular weight.
-
Vertex AI Search Result[2] : Wikipedia article on Isotopic Labeling, explaining the technique and its applications.
-
Vertex AI Search Result[10] : Video explanation of ion exchange chromatography, relating protein charge, pI, and pH.
-
Vertex AI Search Result[22] : Protocol for expression and purification of isotopically labeled peptides for NMR analysis.
-
Vertex AI Search Result[23] : An organic syntheses procedure for DL-Methionine, illustrating a classic amino acid synthesis.
-
Vertex AI Search Result[24] : Wikipedia article on Tyrosine, detailing its biosynthesis and chemical properties.
-
Vertex AI Search Result[25] : A publication on the synthesis of isotopically labeled tyrosine and phenylalanine.
-
Vertex AI Search Result[11] : A publication on the use of volatile acids for elution in ion exchange chromatography of amino acids.
-
Vertex AI Search Result[26] : Patent describing the synthesis of L-tyrosine derivatives.
-
Vertex AI Search Result[27] : Discussion on the importance of isotopic labeling and analytical methods like MS and HPLC.
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Vertex AI Search Result[28] : A nonenzymatic synthesis method for tyrosine derivatives with HPLC purification.
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A Technical Guide to Sourcing and Applying DL-Tyrosine-3-13C in Advanced Research
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of DL-Tyrosine-3-13C, a crucial stable isotope-labeled compound for cutting-edge research. We will delve into the critical aspects of sourcing this valuable tool, including a comparative analysis of commercial suppliers, and provide detailed, field-proven insights into its application in metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry.
Introduction to this compound: A Versatile Tool in Modern Biology
This compound is a non-radioactive, stable isotope-labeled form of the amino acid tyrosine, where the carbon atom at the 3-position of the propane chain is replaced with a heavy carbon isotope (¹³C). This subtle alteration in mass provides a powerful and safe tool for tracing the fate of tyrosine in complex biological systems without perturbing their function. Its applications are manifold, ranging from elucidating metabolic pathways to precisely quantifying proteins and their modifications. The use of a racemic mixture (DL-form) can be advantageous in certain experimental designs, particularly in studies where enzymatic stereospecificity is being investigated or when a more cost-effective labeling reagent is desired.
Commercial Suppliers of this compound: A Comparative Analysis
The selection of a reliable commercial supplier for this compound is paramount to the success of any research endeavor. Key quality attributes to consider are isotopic purity (the percentage of molecules containing the ¹³C label), chemical purity, and enantiomeric purity. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Isotopic Purity (atom % ¹³C) | Chemical Purity | Available Quantities | Physical Form |
| Sigma-Aldrich | 93627-94-2 | 98% | ≥98% | Inquire | Solid |
| Cambridge Isotope Laboratories, Inc. | CLM-3378 (for L-form) | 99% | ≥98% | 100 mg, 250 mg, 1 g | Solid |
| LGC Standards | TRC-T966398-10MG (for L-form) | Not specified | Not specified | 5 mg, 10 mg, 50 mg | Solid |
| Medical Isotopes, Inc. | - | ≥98% | ≥98% | Inquire | Solid |
Note: Data is compiled from publicly available information and may be subject to change. Researchers are advised to request a certificate of analysis for lot-specific details.
Quality Control and Specification Analysis: Ensuring Experimental Integrity
When sourcing this compound, it is crucial to scrutinize the supplier's certificate of analysis. Here's what to look for:
-
Isotopic Enrichment: This is the most critical parameter. It is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. High isotopic enrichment (ideally >98%) minimizes the interference from the unlabeled (¹²C) counterpart, leading to more accurate quantification.
-
Chemical Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC), chemical purity ensures that the product is free from other amino acids or contaminants that could interfere with the experiment.
-
Enantiomeric Purity: Since this is a DL-racemic mixture, the certificate of analysis should ideally confirm the near-equal presence of both D- and L-isomers. If a specific enantiomer is required, such as for studying stereospecific enzymes, then L-Tyrosine-3-¹³C or D-Tyrosine-3-¹³C should be sourced.
Applications in Research: From Metabolism to Proteomics
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By providing cells with DL-Tyrosine-3-¹³C, researchers can trace the incorporation of the ¹³C label into downstream metabolites.[3] This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.[4]
Below is a generalized workflow for a ¹³C-MFA experiment using DL-Tyrosine-3-¹³C.
Caption: Workflow for ¹³C-Metabolic Flux Analysis using labeled tyrosine.
Experimental Protocol: ¹³C-Metabolic Flux Analysis
-
Medium Preparation: Prepare a cell culture medium containing a known concentration of DL-Tyrosine-3-¹³C as the sole tyrosine source.
-
Cell Culture: Culture the cells in the prepared medium for a sufficient duration to achieve a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench the metabolic activity of the cells and extract the intracellular metabolites.
-
MS Analysis: Analyze the isotopic labeling patterns of tyrosine and its downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.[5]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.[6][7] While typically performed with labeled arginine and lysine, tyrosine labeling can be employed for specific applications, such as studying tyrosine phosphorylation.[8]
The general workflow for a SILAC experiment is depicted below.
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Experimental Protocol: SILAC
-
Media Preparation: Prepare two types of cell culture media: a "light" medium containing unlabeled tyrosine and a "heavy" medium where the unlabeled tyrosine is replaced with DL-Tyrosine-3-¹³C.[9]
-
Cell Labeling: Grow two separate cell populations in the "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[6]
-
Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.
-
Sample Pooling and Protein Extraction: Combine equal numbers of cells from the "light" and "heavy" populations and lyse the cells to extract the proteins.
-
Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins based on the mass shift of the peptides containing the ¹³C-labeled tyrosine.[10]
Internal Standard for Mass Spectrometry
DL-Tyrosine-3-¹³C is an excellent internal standard for the accurate quantification of endogenous tyrosine in biological samples.[11][12] An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response.[13]
The workflow for using DL-Tyrosine-3-¹³C as an internal standard is as follows:
Caption: Workflow for using DL-Tyrosine-3-¹³C as an internal standard.
Experimental Protocol: Internal Standard for Tyrosine Quantification
-
Internal Standard Preparation: Prepare a stock solution of DL-Tyrosine-3-¹³C with a precisely known concentration in a suitable solvent.
-
Sample Spiking: Add a known volume of the internal standard stock solution to each biological sample, standard, and blank.[14]
-
Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte of interest.
-
LC-MS Analysis: Analyze the prepared samples by LC-MS, monitoring the transitions for both endogenous tyrosine and the ¹³C-labeled internal standard.
-
Quantification: Calculate the concentration of endogenous tyrosine in the samples by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.[15]
Conclusion
DL-Tyrosine-3-¹³C is a versatile and indispensable tool for researchers in various fields of life sciences. Its application in metabolic flux analysis, quantitative proteomics, and as an internal standard for mass spectrometry has significantly advanced our understanding of complex biological processes. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, researchers can leverage the power of stable isotope labeling to obtain high-quality, reproducible data.
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Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(9), 2857–2884. [Link]
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Leighty, R. W., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(9), 2857–2884. [Link]
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Pandey, A., & Mann, M. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Nature Protocols, 3(3), 505–516. [Link]
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Chemistry LibreTexts. (2020). Internal Standards and LOD. Retrieved from [Link]
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Bioanalysis Zone. (2019). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]
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Orsburn, B. C. (2013). SILAC in biomarker discovery. Methods in Molecular Biology, 1002, 123–131. [Link]
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PubMed Central. (2018). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Retrieved from [Link]
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PubMed Central. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Retrieved from [Link]
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G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
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Food and Environment Research Agency. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
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Nature Protocols. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
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Springer Nature Experiments. (2013). SILAC in Biomarker Discovery. Retrieved from [Link]
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Cell Metabolism. (2021). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
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AIChE. (n.d.). New Advances in 13C Metabolic Flux Analysis: Complete-MFA, Co-Culture MFA and Dynamic MFA. Retrieved from [Link]
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Introduction: Unveiling Cellular Dynamics with Isotopic Precision
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Tracer Showdown: A Guide to Selecting DL-Tyrosine-3-13C vs. L-Tyrosine-13C for Isotopic Studies in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Isomer Imperative
L-Tyrosine is a proteinogenic amino acid central to cellular function.[2] It serves as a fundamental building block for protein synthesis and as a precursor to a cascade of vital biomolecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[3][4] To study these dynamic processes, researchers employ stable isotope labeling, replacing a native 12C atom with its heavier, non-radioactive 13C counterpart.[] This "tag" allows for the molecule's journey to be traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
This guide focuses on two such tracers:
-
L-Tyrosine-13C: The biologically active, pure (S)-enantiomer of tyrosine with a 13C label.
-
DL-Tyrosine-3-13C: A racemic (50/50) mixture of L-Tyrosine-3-13C and its mirror image, D-Tyrosine-3-13C.[8]
The critical distinction lies in their stereochemistry. Biological systems have evolved to be exquisitely stereospecific, with enzymes and transport proteins predominantly recognizing and processing L-amino acids.[9] This fundamental principle dictates that the L- and D-isomers of tyrosine, while chemically similar, follow vastly different paths within a cell.
The Fork in the Road: Stereospecific Metabolism
The metabolic divergence of L- and D-tyrosine is immediate and profound. Nearly all enzymes involved in canonical tyrosine metabolism are selective for the L-isomer. Conversely, the D-isomer is primarily recognized and degraded by a separate class of enzymes.
Metabolic Fate of L-Tyrosine-13C
Once introduced into a biological system, L-Tyrosine-13C enters the endogenous L-tyrosine pool and is utilized in three primary ways:
-
Protein Synthesis: L-Tyrosine-13C is charged to its cognate tRNA and incorporated into newly synthesized proteins by ribosomes. This pathway is strictly L-isomer specific.
-
Catecholamine Synthesis: The enzyme Tyrosine Hydroxylase, the rate-limiting step in catecholamine production, converts L-tyrosine to L-DOPA.[3][10] This enzyme exhibits high specificity for the L-enantiomer.[11] The 13C label can then be traced through to dopamine, norepinephrine, and epinephrine.
-
Catabolism: L-tyrosine can be degraded via tyrosine aminotransferase to generate fumarate and acetoacetate, which enter central carbon metabolism.[3]
Metabolic Fate of this compound
When a racemic mixture is used, the two isomers compete for transport but are then processed by distinct enzymatic machinery.
-
The L-Tyrosine-3-13C Component (50%): This portion follows the productive metabolic pathways described above.
-
The D-Tyrosine-3-13C Component (50%): This isomer is not a substrate for protein synthesis or tyrosine hydroxylase. Instead, its primary metabolic fate in mammals is oxidative deamination by the flavoenzyme D-amino acid oxidase (DAO) .[12][13][14] This reaction converts D-tyrosine into p-hydroxyphenylpyruvate, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[13] The D-isomer, therefore, does not trace the pathways of protein or neurotransmitter synthesis and its catabolism generates byproducts that can induce oxidative stress.
The following diagram illustrates this critical divergence in metabolic pathways.
A Practical Guide to Tracer Selection
The choice of tracer must be dictated by the research question. Using a DL-mixture for a study focused on L-isomer metabolism is not only inefficient but also scientifically unsound, as it introduces a non-participatory and confounding component that can skew results.
| Research Question | Recommended Tracer | Rationale & Key Considerations |
| Protein Synthesis Rate | L-Tyrosine-13C | Ribosomal machinery is strictly stereospecific for L-amino acids. Using DL-Tyrosine-13C means 50% of the tracer does not participate, complicating precursor pool enrichment calculations and leading to an underestimation of synthesis rates. |
| Neurotransmitter Turnover | L-Tyrosine-13C | The rate-limiting enzyme, Tyrosine Hydroxylase, is specific to L-Tyrosine.[11] The D-isomer will not be converted to L-DOPA and will not enter the catecholamine pathway.[3] |
| Metabolic Flux Analysis | L-Tyrosine-13C | Accurate flux analysis depends on a well-defined tracer input and metabolic network. The D-isomer's separate catabolism by DAO introduces a metabolic "leak" that is not part of the L-tyrosine network, violating the assumptions of most flux models. |
| D-Amino Acid Metabolism | This compound or D-Tyrosine-13C | If the explicit goal is to study the activity of D-amino acid oxidase or the fate of D-tyrosine, then a tracer containing the D-isomer is required. A pure D-isomer tracer is preferable for specificity. |
Analytical Methodologies
The primary techniques for analyzing 13C-labeled compounds are mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-MS (GC-MS) are the most common methods.[6][15] They separate metabolites and measure the mass-to-charge ratio (m/z) of ions. The 13C label results in a predictable mass shift, allowing for the differentiation and quantification of labeled versus unlabeled molecules.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific position of the 13C label within a molecule without the need for fragmentation, making it a powerful tool for elucidating complex metabolic transformations.[17][18]
It is crucial to note that standard reversed-phase LC methods may not separate D- and L-isomers. If distinguishing between the enantiomers is necessary, specialized chiral chromatography columns are required.
Experimental Protocol: Measuring Protein Synthesis Rate in Cell Culture
This protocol provides a generalized workflow for using L-Tyrosine-13C to measure protein synthesis rates in cultured mammalian cells via LC-MS/MS.
Step-by-Step Methodology
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in standard growth medium and allow them to reach approximately 80% confluency to ensure they are in an active growth phase.
-
Media Preparation: Prepare a custom labeling medium. Start with a commercial tyrosine-free formulation (e.g., DMEM) and supplement it with all necessary components (serum, glutamine, etc.) except tyrosine. Then, add the desired concentration of L-Tyrosine-13C (e.g., L-Tyrosine-ring-13C6 or L-Tyrosine-13C9,15N1 for full labeling).
-
Labeling: Aspirate the standard medium from the cells, wash once with warm PBS, and add the pre-warmed 13C-labeling medium. Return cells to the incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Harvesting and Lysis: At each time point, place the culture dish on ice, aspirate the medium, and wash the cell monolayer twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the lysate to a final concentration of 10% to precipitate proteins. Centrifuge to pellet the protein, and wash the pellet multiple times with a solvent like ethanol or acetone to thoroughly remove any remaining free 13C-tyrosine.
-
Hydrolysis: Add 6N hydrochloric acid (HCl) to the protein pellet and heat at 110°C for 24 hours in a sealed, vacuum-purged vial to hydrolyze the protein into its constituent amino acids.
-
Sample Derivatization and Analysis: Dry the hydrolysate under nitrogen gas. The sample may require derivatization depending on the GC-MS or LC-MS method used. Reconstitute the sample in an appropriate solvent for injection into the mass spectrometer.
-
Data Analysis: Monitor the ion chromatograms for both unlabeled tyrosine and its 13C-labeled isotopologue. Calculate the isotopic enrichment as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area. The rate of increase in this enrichment over time is the fractional synthesis rate (FSR).
Conclusion: A Clear Choice for Scientific Integrity
The principles of stereospecificity are not mere biochemical trivia; they are fundamental rules that govern the utility of isotopic tracers. While this compound may be available, its application in mainstream biological research is fraught with peril. The presence of the D-isomer introduces a non-physiological component that is metabolized through a separate, confounding pathway, rendering it unsuitable for accurately probing protein synthesis, neurotransmitter dynamics, or L-tyrosine-specific metabolic flux. For researchers committed to rigor and reproducibility, the choice is clear: L-Tyrosine-13C is the authoritative and scientifically validated tracer for investigating the biological roles of tyrosine.
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Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. [9]
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Fisher, G. (2017). D-Amino Acids: Physiology, Metabolism, and Application. Springer. [19]
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Hasegawa, H. (2016). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 1022, 193-206. [12]
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BenchChem. (n.d.). A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids. Retrieved from BenchChem website. [1]
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Tremmel, S., Beyermann, M., Oschkinat, H., Bienert, M., Naumann, D., & Fabian, H. (2005). 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. Angewandte Chemie International Edition, 44(29), 4631-4635. [17]
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Libourel, I. G., & Shachar-Hill, Y. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(12), 4767-4775. [16]
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Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine (¹³C₉, 99%). Retrieved from CIL website. [20]
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BenchChem. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from BenchChem website. []
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MedchemExpress. (n.d.). L-Tyrosine-13C. Retrieved from MedchemExpress website. [21]
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BenchChem. (n.d.). A Head-to-Head Comparison: L-Tyrosine-d2 vs. C13-Labeled Tyrosine for Illuminating Metabolic Pathways. Retrieved from BenchChem website. [22]
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Kumer, S. C., & Vrana, K. E. (1996). Stereospecific regulation of tyrosine hydroxylase and proenkephalin genes by short-chain fatty acids in rat PC12 cells. Journal of Neuroscience Research, 46(5), 561-570. [11]
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CymitQuimica. (n.d.). L-tyrosine-ring-13C6. Retrieved from CymitQuimica website. [7]
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van Beek, J. D., & Meier, B. H. (2002). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. The Journal of Physical Chemistry A, 106(4), 686-691. [18]
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The Bumbling Biochemist. (2022, December 8). Tyrosine biochemistry - catecholamines (adrenaline/epinephrine, etc.) & much more. YouTube. [10]
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Sigma-Aldrich. (n.d.). DL-Tyrosine. Retrieved from Sigma-Aldrich website.
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An In-Depth Technical Guide to the Metabolic Fate of DL-Tyrosine-3-13C In Vivo
This guide provides a comprehensive exploration of the in vivo metabolic fate of DL-Tyrosine-3-13C, a stable isotope-labeled amino acid crucial for metabolic research. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate pathways of tyrosine metabolism, the stereospecific considerations of a DL-racemic mixture, and the advanced analytical methodologies required to trace the 13C label. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower robust experimental design and data interpretation.
Introduction: The Significance of this compound in Metabolic Tracing
Tyrosine, a non-essential amino acid in mammals, is synthesized from the essential amino acid phenylalanine.[1][2] It serves as a fundamental building block for protein synthesis and a precursor to a host of biologically vital molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin).[1][3][4] The use of stable isotope-labeled tracers, such as this compound, has revolutionized our ability to quantitatively track the dynamic processes of metabolic pathways in living organisms without the safety concerns associated with radioisotopes.[5]
The choice of a DL-racemic mixture and a 13C label at the 3-position of the aromatic ring offers a unique tool to investigate several aspects of tyrosine metabolism simultaneously. This includes the primary metabolic routes of the physiologically predominant L-tyrosine and the often-overlooked fate of D-tyrosine.
The Dichotomy of DL-Tyrosine Metabolism: L- and D-Isomer Fates
Upon introduction in vivo, this compound is recognized by the body as two distinct molecules. The metabolic pathways for L-tyrosine are well-established and highly active, whereas D-tyrosine follows a more restricted metabolic route.
The Extensive Metabolic Network of L-Tyrosine-3-13C
The L-isomer of tyrosine is readily absorbed and enters the systemic circulation, where it is taken up by various tissues, most notably the liver, brain, and adrenal glands.[6][7] The 13C label at the 3-position of the aromatic ring remains intact through the initial stages of its major metabolic transformations, making it an excellent tracer for these pathways.
The primary metabolic fates of L-Tyrosine-3-13C are:
-
Protein Synthesis: As a proteinogenic amino acid, L-Tyrosine-3-13C is incorporated into newly synthesized proteins. This allows for the measurement of protein turnover rates in various tissues.[4][8]
-
Catecholamine Synthesis: In dopaminergic neurons and the adrenal medulla, L-Tyrosine-3-13C is converted to L-DOPA-3-13C by the rate-limiting enzyme tyrosine hydroxylase (TH).[1][9] Subsequent enzymatic steps lead to the formation of 13C-labeled dopamine, norepinephrine, and epinephrine.[1][10] Tracing the 13C label through these catecholamines provides a direct measure of neurotransmitter synthesis and turnover.
-
Melanin Synthesis: In melanocytes, L-Tyrosine-3-13C can be hydroxylated to L-DOPA-3-13C, which then serves as a precursor for the synthesis of melanin pigments.[3][9][11]
-
Catabolism in the Liver: The primary catabolic pathway for L-tyrosine begins with its transamination by tyrosine aminotransferase (TAT) to form p-hydroxyphenylpyruvate-3-13C.[3][6][9][12] This is followed by a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring, producing fumarate and acetoacetate.[2][3] The 13C label will be retained in the resulting metabolites until the ring is opened.
Caption: Primary metabolic pathway of D-Tyrosine-3-13C.
Experimental Design for In Vivo Tracer Studies
A well-designed in vivo study is paramount for obtaining meaningful data on the metabolic fate of this compound. This involves careful consideration of the animal model, dosing regimen, and sample collection strategy.
Animal Model Selection
The choice of animal model depends on the research question. Common models include:
-
Rodents (mice, rats): Widely used for their genetic tractability, relatively low cost, and well-characterized physiology. They are suitable for studying basic metabolic pathways and the effects of genetic modifications or pharmacological interventions.
-
Pigs: Their physiology, particularly their gastrointestinal and metabolic systems, is more similar to humans than that of rodents, making them a valuable model for translational research. [13]
Dosing and Administration
This compound can be administered through various routes:
-
Oral gavage: Simulates dietary intake.
-
Intravenous (IV) infusion: Bypasses absorption and provides precise control over the tracer's entry into the systemic circulation. This can be a bolus injection or a continuous infusion to achieve a steady state. [8]* Intraperitoneal (IP) injection: A common route for rodents, offering rapid absorption. [14] The dosage should be sufficient to allow for the detection of 13C enrichment in downstream metabolites but not so high as to perturb the natural tyrosine pool significantly.
Sample Collection and Processing
A time-course study is essential to capture the dynamic nature of tyrosine metabolism. [8]
| Sample Type | Collection Time Points (Post-Dose) | Analytes of Interest |
|---|---|---|
| Blood (Plasma) | 0, 10, 30, 60, 120, 240 minutes | This compound, 13C-labeled metabolites (e.g., L-DOPA, catecholamines) |
| Tissues (Liver, Brain, Kidney) | At terminal time points | This compound, 13C-labeled metabolites, protein-bound 13C-tyrosine |
| Urine | Collected over 24 hours | 13C-labeled catabolites |
| Expired Air | Continuous or at intervals | 13CO2 (if the label is catabolized to the TCA cycle) |
Protocol for Plasma and Tissue Homogenate Preparation:
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).
-
Tissue Harvesting: Euthanize the animal at the designated time point and rapidly excise the tissues of interest. Immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol, acetonitrile) to the plasma or tissue homogenate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
Analytical Methodologies for 13C-Labeled Metabolite Detection
The accurate quantification of 13C enrichment in tyrosine and its metabolites requires sensitive and specific analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods employed.
Mass Spectrometry-Based Approaches
MS is the most common technique for stable isotope tracer studies due to its high sensitivity and ability to distinguish between isotopologues (molecules that differ only in their isotopic composition). [15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for analyzing amino acids and their metabolites in biological fluids. [17][18] * Principle: LC separates the compounds of interest based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, where the compounds are ionized and their mass-to-charge ratio (m/z) is measured. Tandem MS (MS/MS) is used for further fragmentation to confirm the identity of the compounds and the position of the label.
-
Workflow:
-
Sample preparation (as described above).
-
LC separation using a suitable column (e.g., C18 for reversed-phase chromatography).
-
Ionization using electrospray ionization (ESI).
-
MS analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the transition from the precursor ion (e.g., 13C-tyrosine) to a specific product ion.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of volatile metabolites or those that can be derivatized to become volatile.
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into the mass spectrometer.
-
Caption: General workflow for LC-MS/MS based metabolic tracing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the specific position of the 13C label within a molecule without the need for chromatographic separation. [19]
-
13C-NMR: Directly detects the 13C nuclei, providing unambiguous information about the location of the label. However, it has lower sensitivity compared to MS.
-
Proton (1H)-NMR: Can also be used to indirectly detect 13C labeling through the analysis of 1H-13C spin-spin couplings.
Data Analysis and Interpretation
The raw data from MS or NMR analysis consists of the abundance of different isotopologues for each metabolite. This information is used to calculate the percent enrichment of 13C in each metabolite pool over time.
Key Parameters to Determine:
-
Rate of appearance (Ra): The rate at which the 13C-labeled metabolite appears in a given compartment.
-
Rate of disappearance (Rd): The rate at which the 13C-labeled metabolite is cleared from a compartment.
-
Metabolic flux: The rate of conversion of one metabolite to another.
The kinetic data can be modeled to provide quantitative insights into the activity of different metabolic pathways. For example, a study using L-[ring-13C6]-phenylalanine showed that the highest abundance of the tracer was detected in tumor tissue at 10 minutes after injection, while its metabolite, 13C6-tyrosine, peaked at 30 minutes, indicating the time course of the conversion process. [8]
Conclusion and Future Directions
The use of this compound as a metabolic tracer provides a powerful tool for dissecting the complex and stereospecific metabolism of tyrosine in vivo. By combining carefully designed animal studies with advanced analytical techniques like LC-MS/MS, researchers can gain quantitative insights into protein synthesis, neurotransmitter turnover, and catabolic pathway fluxes. This knowledge is essential for understanding the pathophysiology of metabolic and neurological disorders and for the development of novel therapeutic strategies.
Future research will likely focus on integrating data from 13C tracing with other 'omics' technologies, such as genomics and proteomics, to create comprehensive systems-level models of tyrosine metabolism. Furthermore, the application of these techniques in human subjects will continue to provide invaluable information on the role of tyrosine metabolism in health and disease.
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National Center for Biotechnology Information (2019). Tyrosine Metabolism. In: PubChem Pathway. Retrieved from [Link]
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Puchades-Carrasco, L., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12345. Retrieved from [Link]
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Brodnik, Z. R., et al. (2014). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Neurochemical Research, 39(6), 1049–1059. Retrieved from [Link]
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NPTEL IIT Kharagpur (2021). Lecture 37: Tyrosine Metabolism - I [Video]. YouTube. Retrieved from [Link]
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Computational Systems Biology (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. Retrieved from [Link]
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Sacchi, S., et al. (2013). Biochemical Properties of Human D-Amino Acid Oxidase. The Journal of Biological Chemistry, 288(45), 32344–32353. Retrieved from [Link]
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Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Nature Biotechnology, 26(10), 1179–1186. Retrieved from [Link]
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Wikipedia. (2023). Tyrosine aminotransferase. Retrieved from [Link]
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Shiman, R., et al. (1998). Formation and fate of tyrosine. Intracellular partitioning of newly synthesized tyrosine in mammalian liver. The Journal of Biological Chemistry, 273(52), 34760–34768. Retrieved from [Link]
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Ito, S., et al. (2021). Measurement of Melanin Metabolism in Live Cells by [U-13C]-L-Tyrosine Fate Tracing Using Liquid Chromatography-Mass Spectrometry. The Journal of Investigative Dermatology, 141(4S), 1109–1117.e6. Retrieved from [Link]
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Ferreira, G. K., et al. (2012). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic Brain Disease, 27(4), 559–567. Retrieved from [Link]
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Rosini, E., et al. (2014). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 1, 13. Retrieved from [Link]
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Richard, N., et al. (2022). Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. Metabolites, 12(7), 621. Retrieved from [Link]
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Sivaraman, J., et al. (2015). Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations. The FEBS Journal, 282(12), 2292–2304. Retrieved from [Link]
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Bedia, C., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(40), e2108872118. Retrieved from [Link]
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Pollegioni, L., et al. (2007). D-amino acid oxidase: Physiological role and applications. Applied Microbiology and Biotechnology, 74(4), 725–734. Retrieved from [Link]
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Examine.com. (2023). Research Breakdown on L-Tyrosine. Retrieved from [Link]
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Edison, A. S., et al. (2013). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 4, 499. Retrieved from [Link]
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D'Silva, T. C. J., et al. (1982). Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene. The Journal of Biological Chemistry, 257(4), 1845–1851. Retrieved from [Link]
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Medicilon. How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]
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ResearchGate. (2023). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Request PDF. Retrieved from [Link]
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Bertolo, R. F., et al. (1998). Tyrosine kinetics and requirements during total parenteral nutrition in the neonatal piglet: the effect of glycyl-L-tyrosine supplementation. The Journal of Nutrition, 128(12), 2555–2561. Retrieved from [Link]
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Schenck, C. A., et al. (2017). Tyrosine biosynthesis, metabolism, and catabolism in plants. Phytochemistry, 144, 1–11. Retrieved from [Link]
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The Proteomic Compass: A Technical Guide to 13C-Labeled Amino Acids in Quantitative Proteomics
Abstract
Stable isotope labeling with 13C-labeled amino acids has become a cornerstone of modern quantitative proteomics, offering unparalleled precision and versatility in dissecting complex biological systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and applications of these powerful tools. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships that underpin experimental design, empowering readers to make informed decisions in their own research. From the foundational principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to its advanced applications in phosphoproteomics, protein-protein interaction analysis, and the dynamic world of metabolic flux, this document serves as a practical and authoritative resource for navigating the proteomic landscape.
Foundational Principles: The Logic of Metabolic Labeling
At its core, the use of 13C-labeled amino acids in proteomics is an elegant strategy that leverages the cell's own metabolic machinery to introduce a mass signature into proteins. Unlike chemical labeling methods that modify proteins in vitro, metabolic labeling with stable isotopes occurs in vivo, ensuring that the label is incorporated during protein synthesis.[1] This seemingly simple concept has profound implications for experimental accuracy and biological relevance. By growing cells in a medium where a natural ("light") amino acid is replaced by its heavier, non-radioactive 13C-labeled counterpart, every newly synthesized protein incorporates this "heavy" amino acid.[1][2]
The most widely adopted embodiment of this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .[1][3][4] In a typical SILAC experiment, two populations of cells are cultured in media that are identical in every respect except for the isotopic form of one or more essential amino acids, typically lysine (K) and arginine (R).[5][6] One population is grown in "light" medium (containing 12C6-arginine and 12C6-lysine), while the other is cultured in "heavy" medium (containing 13C6-arginine and 13C6-lysine). After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population is fully labeled.[3][7]
The power of SILAC lies in the ability to combine the "light" and "heavy" cell populations at the very beginning of the experimental workflow.[1][2] This early-stage mixing minimizes the introduction of experimental variability that can arise from separate sample processing, a significant advantage over other quantitative proteomics techniques.[8] When the combined protein mixture is digested (typically with trypsin, which cleaves after lysine and arginine), the resulting peptides from the two populations are chemically identical but differ in mass. This mass difference is readily detected by a mass spectrometer, and the ratio of the signal intensities of the heavy and light peptide pairs provides a precise measure of the relative abundance of that protein in the two original cell populations.[1][2]
Causality in Experimental Design: Why SILAC?
The choice of a quantitative proteomics strategy is a critical decision that profoundly influences the outcome and interpretation of an experiment. The rationale for selecting SILAC over other methods, such as isobaric tagging (iTRAQ, TMT) or label-free approaches, is rooted in its inherent accuracy and biological relevance.
| Feature | SILAC (Metabolic Labeling) | iTRAQ/TMT (Isobaric Chemical Labeling) | Label-Free Quantification |
| Labeling Stage | In vivo (during cell culture)[1] | In vitro (on digested peptides)[9][10][11] | None |
| Accuracy & Precision | High, due to early-stage sample mixing[1][8] | Good, but susceptible to ratio compression | Moderate, requires extensive computational normalization |
| Multiplexing | Typically 2-3 plex (can be extended with advanced techniques) | High (up to 16-plex with TMT)[9][10] | Unlimited |
| Applicability | Primarily for cultured cells[12][13] | Applicable to virtually all sample types | Applicable to virtually all sample types |
| Cost | High (due to labeled media and amino acids)[14][12] | Moderate to high (reagent cost) | Low (no labeling reagents) |
| Potential for Bias | Minimal, as labeling is metabolic | Potential for incomplete labeling and side reactions | Susceptible to variations in sample preparation and instrument performance |
Table 1: A comparative overview of major quantitative proteomics strategies.
The primary driver for choosing SILAC is the desire for the highest possible quantitative accuracy in cell culture models. By integrating the label during the natural process of protein synthesis, SILAC avoids the potential for incomplete or biased chemical reactions that can affect isobaric tagging methods. Furthermore, the ability to combine samples at the cell stage ensures that any subsequent sample handling steps, such as cell lysis, protein extraction, and digestion, affect both proteomes equally, thus preserving the true biological ratios.
Core Applications and Methodologies
The versatility of 13C-labeled amino acids extends far beyond simple differential protein expression analysis. The foundational SILAC workflow can be adapted to investigate a wide array of complex biological questions.
Quantitative Profiling of the Phosphoproteome
Protein phosphorylation is a key post-translational modification (PTM) that governs a vast number of cellular signaling pathways. Understanding the dynamics of phosphorylation is crucial for elucidating disease mechanisms and identifying therapeutic targets. SILAC, coupled with phosphopeptide enrichment strategies, provides a powerful platform for quantitative phosphoproteomics.[3][15]
The following protocol outlines a typical workflow for the quantitative analysis of the phosphoproteome in response to a specific stimulus.
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Methodological & Application
Application Notes and Protocols for Using DL-Tyrosine-3-¹³C in Cell Culture
Abstract
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolic flux analysis, enabling precise tracking of molecules through complex biological systems.[1][] DL-Tyrosine-3-¹³C is a specialized isotopic tracer used to investigate protein synthesis, degradation, and the metabolic fate of the tyrosine carbon skeleton. This guide provides a comprehensive framework for its application in mammalian cell culture. We delve into the critical considerations of using a racemic mixture, the significance of the β-carbon label, and provide detailed, field-proven protocols for media preparation, cell labeling, and sample processing for mass spectrometry analysis. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and experimental causality required to design, execute, and interpret stable isotope tracing experiments with scientific rigor.
Introduction: The Rationale for Isotopic Labeling with Tyrosine
Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine, and serves as a fundamental building block for protein synthesis.[3] Beyond its role in proteogenesis, tyrosine is a precursor to a host of critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[3][4] This central metabolic role makes it an excellent target for isotopic labeling to probe cellular dynamics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that relies on the metabolic incorporation of "heavy" amino acids to create a mass shift detectable by mass spectrometry (MS).[5][6] This allows for the direct comparison and relative quantification of protein abundance between different experimental conditions.[5] Similarly, ¹³C-Metabolic Flux Analysis (¹³C-MFA) uses ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic networks, providing quantitative insights into pathway activity.[7] DL-Tyrosine-3-¹³C serves as a valuable tool for both approaches.
Why Use a Racemic (DL) Mixture?
Most biological systems exclusively incorporate L-amino acids into proteins. The use of a DL-tyrosine mixture introduces a critical experimental variable: the metabolic fate of the D-isomer. Many mammalian cells possess a flavoenzyme, D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[8][9][10]
-
High DAAO Activity: In cells with high DAAO activity, D-tyrosine can be converted to 4-hydroxyphenylpyruvate, which can then enter catabolic pathways or be transaminated back to L-tyrosine.
-
Low or Absent DAAO Activity: In cells with low or no DAAO activity, the D-isomer may accumulate, be transported out of the cell, or have other, less-defined biological effects.[11]
Researchers must be aware that the effective concentration of the biologically relevant L-isomer is approximately half that of the total DL-tyrosine concentration. The fate of the D-isomer depends on the specific cell line's enzymatic machinery, a factor that should be considered during data interpretation.[12][13] Some cancer cells have been shown to actively take up certain D-amino acids.[12][14]
The Significance of the 3-¹³C (β-Carbon) Label
The position of the isotopic label is not arbitrary. The label on the 3-carbon (the β-carbon of the propanoic acid side chain) is integral to the amino acid's core structure.
-
Protein Synthesis: When incorporated into a protein, the entire amino acid, including the ¹³C at the beta position, is integrated. This ensures that the mass shift is stably retained within the protein for proteomic analysis.
-
Metabolic Catabolism: The initial steps of tyrosine degradation involve transamination and decarboxylation.[3][15] The β-carbon remains part of the resulting carbon skeleton (homogentisate) until the aromatic ring is cleaved. This allows the ¹³C label to trace into downstream metabolites like fumarate and acetoacetate, providing a window into the catabolic flux of the tyrosine backbone.[15]
Experimental Design and Planning
A successful labeling experiment begins with careful planning. The following sections outline the key decisions and preparatory steps.
Material and Reagent Preparation
Table 1: Key Reagents and Materials
| Reagent/Material | Critical Specifications & Source |
| DL-Tyrosine-3-¹³C | Isotopic Purity: >98 atom % ¹³C. Chemical Purity: >98%. (e.g., Sigma-Aldrich, Cambridge Isotope Labs) |
| Tyrosine-Free Cell Culture Medium | Basal medium formulation matching your cell line (e.g., DMEM, RPMI-1640) but lacking tyrosine. |
| Dialyzed Fetal Bovine Serum (dFBS) | Essential to remove endogenous, unlabeled amino acids. Use a reputable supplier and test each new lot. |
| L-Lysine & L-Arginine | For standard SILAC experiments, "light" (¹²C) and/or "heavy" (e.g., ¹³C₆,¹⁵N₄) versions are needed. |
| Sterile Filtration Units | 0.22 µm pore size, low protein binding. |
| Cell Culture Consumables | Flasks, plates, pipettes, etc., appropriate for your cell line. |
| Mass Spectrometry Reagents | Trypsin (MS-grade), reduction/alkylation reagents, HPLC-grade solvents. |
Preparing Labeled Media: The Solubility Challenge
L-tyrosine has notoriously low solubility in aqueous solutions at neutral pH.[16] This necessitates careful preparation of stock solutions.
Protocol 1: Preparation of 100x DL-Tyrosine-3-¹³C Stock Solution
-
Objective: To create a sterile, concentrated stock solution of the labeled amino acid that can be added to tyrosine-free basal medium.
-
Materials: DL-Tyrosine-3-¹³C powder, 1N HCl, 1N NaOH, cell culture grade water.
-
Procedure:
-
Calculate the amount of DL-Tyrosine-3-¹³C needed for your desired stock concentration (e.g., for a 100x stock for DMEM, which normally contains ~104 mg/L L-tyrosine + L-cysteine, a target of ~10.4 g/L is appropriate).
-
Weigh the powder and transfer it to a sterile container.
-
Add approximately 80% of the final volume of cell culture grade water. The powder will not dissolve.
-
Slowly add 1N HCl dropwise while stirring until the powder fully dissolves. The pH will be highly acidic.
-
Alternatively, slowly add 1N NaOH dropwise to dissolve the powder. The pH will be highly alkaline. Using an acidic stock is generally preferred to avoid potential degradation at high pH.
-
Once dissolved, adjust the volume to the final desired volume with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
Experimental Workflow Overview
The overall process involves adapting cells to the labeled medium, applying experimental treatments, harvesting the cells, and preparing the resulting proteins or metabolites for MS analysis.
Caption: General workflow for a SILAC experiment using DL-Tyrosine-3-¹³C.
Detailed Protocols
Protocol 2: Cell Culture and Labeling
-
Objective: To achieve complete metabolic incorporation of the labeled tyrosine into the cellular proteome.
-
Cell Line Selection: Choose a cell line that is auxotrophic for tyrosine or use a tyrosine-free basal medium to ensure reliance on the supplemented labeled amino acid.
-
Adaptation Phase:
-
Prepare "Heavy" SILAC medium by supplementing tyrosine-free basal medium with your DL-Tyrosine-3-¹³C stock solution to the desired final concentration. Also add dialyzed FBS and any other required supplements (e.g., "heavy" lysine/arginine for a standard SILAC experiment).
-
Thaw a vial of cells and culture them in the "Heavy" medium.
-
Passage the cells for a minimum of five to six cell doublings. This is crucial to dilute out the pre-existing "light" (¹²C) proteins through protein turnover and cell division.[5]
-
Quality Control (Optional but Recommended): After 5-6 doublings, harvest a small aliquot of cells, extract proteins, and analyze by MS to confirm that label incorporation is >95%.
-
-
Experimental Phase:
-
Once adapted, plate the "heavy" labeled cells for your experiment.
-
Simultaneously, culture a control population of cells in "Light" medium (containing standard ¹²C-tyrosine).
-
Apply your experimental treatment (e.g., drug, growth factor) to one population while the other serves as a control.
-
Incubate for the desired treatment period.
-
Harvest cells from both "light" and "heavy" conditions. Wash thoroughly with ice-cold PBS to remove media contaminants. Pellets can be stored at -80°C.
-
Protocol 3: Sample Preparation for Proteomic Analysis
-
Objective: To extract, digest, and prepare proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Lysis:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount. This mixing step is critical as it controls for variability in subsequent processing steps.[17]
-
Lyse the combined pellet in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors.
-
Sonicate or use other methods to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Quantify the protein concentration in the supernatant (e.g., using a BCA assay).
-
Take a defined amount of protein (e.g., 50-100 µg) and reduce disulfide bonds using DTT at 56°C.
-
Alkylate cysteine residues with iodoacetamide in the dark to prevent disulfide bonds from reforming.
-
Dilute the sample to reduce the concentration of denaturants (e.g., urea < 2M) to ensure trypsin activity.
-
Add MS-grade trypsin at an appropriate ratio (e.g., 1:50 trypsin:protein) and incubate overnight at 37°C.[18]
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with MS analysis.
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) immediately prior to LC-MS/MS analysis.
-
Data Analysis and Interpretation
The Principle of MS Quantification
In the mass spectrometer, peptides are separated by liquid chromatography and then ionized. The instrument measures the mass-to-charge (m/z) ratio of the intact ("MS1") peptides. A peptide containing DL-Tyrosine-3-¹³C will appear as a pair of signals separated by a specific mass difference from its unlabeled counterpart.
Caption: MS1 signal pair for a peptide containing one tyrosine residue.
The ratio of the intensities of the "heavy" peak to the "light" peak directly reflects the relative abundance of that protein in the two samples. Specialized software (e.g., MaxQuant) is used to identify peptides and quantify these SILAC pairs across the entire proteome.
Tracing the ¹³C Label in Metabolism
For metabolic flux analysis, the goal is to trace the ¹³C into downstream metabolites. After cell harvesting and metabolite extraction, techniques like GC-MS or LC-MS are used to measure the mass isotopomer distribution of key metabolites.
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DL-Tyrosine-3-13C for protein turnover analysis by mass spectrometry
A Guide to Protein Turnover Analysis by Mass Spectrometry
Introduction: The Dynamic Proteome
The cellular proteome is not a static collection of molecules; it exists in a constant state of flux, with proteins being continuously synthesized and degraded. This dynamic process, known as protein turnover, is fundamental to cellular homeostasis, allowing cells to adapt to changing environmental conditions, respond to stimuli, and remove old or damaged proteins.[1][2][3] The balance between protein synthesis and degradation dictates the intracellular concentration of each protein and is tightly regulated.[2] Understanding the rates of protein turnover provides a deeper insight into cellular regulation, physiology, and the mechanisms of diseases like cancer, neurodegeneration, and aging.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the stable isotope-labeled amino acid, DL-Tyrosine-3-13C, for the quantitative analysis of protein turnover by mass spectrometry. We will delve into the underlying principles, provide detailed experimental protocols for both in vitro and in vivo studies, and outline the necessary steps for data analysis.
The Principle: Tracing Protein Fate with Stable Isotopes
Stable isotope labeling coupled with mass spectrometry has become a powerful technique for measuring protein dynamics.[5][6][7] The core principle involves introducing a "heavy" non-radioactive isotope-labeled amino acid into the cellular system. This labeled amino acid is then incorporated into newly synthesized proteins via the natural translational machinery.[8][9]
Over time, the proteome becomes progressively enriched with the heavy isotope. By taking samples at different time points and analyzing them by mass spectrometry, we can measure the rate of incorporation of the labeled amino acid into specific proteins.[10][11] This rate of incorporation is a direct measure of the protein synthesis rate. Conversely, by monitoring the disappearance of the "light" (unlabeled) form of the protein or by performing a pulse-chase experiment, the degradation rate can be determined.[2]
Why this compound?
The choice of the labeled amino acid is critical for a successful protein turnover study. This compound offers several advantages:
-
Essential Amino Acid Context: Tyrosine is a standard amino acid used by all cells for protein synthesis, ensuring its incorporation into a wide range of proteins.[12]
-
Clear Mass Shift: The incorporation of a single 13C atom at the 3-position of the tyrosine ring results in a +1 Da mass shift per tyrosine residue in a peptide. This distinct mass difference is easily resolvable by modern high-resolution mass spectrometers.
-
Biochemical Stability: The 13C label is stable and does not alter the chemical properties of the amino acid, ensuring that it is treated identically to its unlabeled counterpart by the cellular machinery.[13]
-
Versatility in Studies: Tyrosine's involvement in critical signaling pathways, such as phosphorylation cascades, makes 13C-labeled tyrosine particularly useful for studying the turnover of proteins involved in signal transduction.[8][12][14]
Experimental Design and Workflow
A well-designed experiment is paramount for obtaining accurate and reproducible protein turnover data. The general workflow involves metabolic labeling, sample preparation, LC-MS/MS analysis, and data analysis.
Caption: General Experimental Workflow.
Detailed Protocols
PART 1: In Vitro Protein Turnover Analysis in Cell Culture (Dynamic SILAC)
This protocol is adapted from the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6][8]
1. Cell Culture and Labeling:
-
Media Preparation: Prepare custom cell culture medium (e.g., DMEM or RPMI-1640) that lacks natural tyrosine. Supplement this medium with either natural L-tyrosine ("light" medium) or this compound ("heavy" medium). The concentration of tyrosine should be optimized for your specific cell line but is typically in the range of 0.1-0.2 mM.
-
Expert Insight: It is crucial to ensure that the heavy amino acid is of high isotopic purity to minimize background from unlabeled species.
-
-
Cell Adaptation (Optional but Recommended): For long-term labeling experiments, it is advisable to adapt the cells to the custom medium containing light tyrosine for several passages to ensure normal growth and physiology.
-
Labeling Experiment (Pulse-Chase):
-
Grow cells in the "light" medium to the desired confluency (typically 70-80%).
-
At time zero (t=0), remove the "light" medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the "heavy" medium containing this compound. This initiates the "pulse" phase.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The chosen time points should be based on the expected turnover rates of the proteins of interest.
-
For a "chase" experiment to measure degradation, after a period of labeling with the "heavy" medium, replace it with "light" medium and collect samples over time.
-
2. Sample Preparation for Mass Spectrometry:
-
Cell Lysis:
-
Wash the harvested cell pellets with ice-cold PBS to remove any residual medium.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors.
-
Sonicate or homogenize the lysate to shear DNA and ensure complete cell disruption.[15]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cellular debris. Collect the supernatant containing the soluble proteins.[15]
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).[15]
-
Protein Digestion (In-solution or Filter-Aided Sample Preparation - FASP):
-
Take a fixed amount of protein (e.g., 50-100 µg) from each time point.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-25 mM and incubating in the dark at room temperature for 20 minutes.[15]
-
Digestion: Dilute the sample to reduce the concentration of denaturants (e.g., urea < 2M). Add sequencing-grade trypsin at a ratio of 1:50 to 1:100 (trypsin:protein) and incubate overnight at 37°C.[16]
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.[16]
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA).
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
PART 2: In Vivo Protein Turnover Analysis in Animal Models
This protocol outlines a general approach for metabolic labeling in rodents.[1][17]
1. Animal Labeling:
-
Diet Preparation: Utilize a commercially available or custom-formulated diet where natural tyrosine is replaced with this compound.[4][18] The diet should be nutritionally complete to ensure the health of the animals.
-
Labeling Period: House the animals (e.g., mice or rats) and provide them with the labeled diet and water ad libitum. The duration of the labeling period will depend on the tissue and proteins of interest, as turnover rates vary significantly between different tissues.[17][19]
-
Time-Course Sampling: Sacrifice animals at different time points during the labeling period (e.g., 0, 1, 3, 7, 14, 21 days).
-
Tissue Collection: Promptly harvest the tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until further processing.[15]
2. Sample Preparation from Tissues:
-
Tissue Homogenization:
-
Weigh a small piece of the frozen tissue.
-
Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors using a mechanical homogenizer (e.g., bead beater or Dounce homogenizer).[15]
-
Follow the subsequent steps of protein extraction, quantification, digestion, and peptide cleanup as described in the in vitro protocol.
-
Mass Spectrometry Analysis
-
Liquid Chromatography (LC): Peptides are separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data-Dependent Acquisition (DDA): The mass spectrometer acquires a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptide ions. The most abundant ions are then selected for fragmentation (MS2), and the fragment ion spectra are used for peptide identification.
-
Data-Independent Acquisition (DIA): This method systematically fragments all ions within a specified m/z range, offering a more comprehensive sampling of the peptidome.
-
Data Analysis: From Spectra to Turnover Rates
The analysis of data from protein turnover experiments requires specialized software and a systematic approach.
Caption: Data Analysis Workflow.
1. Peptide and Protein Identification:
-
The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) for the organism under study using software like MaxQuant, Proteome Discoverer™, or Skyline.[7][20]
-
The search parameters should be set to include the variable modification corresponding to the mass of 13C-tyrosine.
2. Quantification of Isotopic Enrichment:
-
The software will identify peptide pairs consisting of the "light" (unlabeled) and "heavy" (13C-tyrosine containing) forms.
-
The relative abundance of the heavy and light forms of each peptide is determined by integrating the area under the curve of their respective extracted ion chromatograms (XICs).
3. Calculation of Protein Turnover Rates:
-
The fractional synthesis rate (FSR) or the fraction of newly synthesized protein at each time point is calculated.
-
For a pulse experiment, the incorporation of the heavy label over time can be modeled using a one-phase exponential association equation:
*Fraction Heavy = (1 - e-ksynt)
Where:
-
Fraction Heavy is the ratio of the heavy peptide intensity to the total (heavy + light) peptide intensity.
-
k_syn is the first-order rate constant of synthesis.
-
t is time.
-
-
The protein half-life (t1/2) can be calculated from the synthesis rate constant:
t1/2 = ln(2) / ksyn
-
Specialized software tools like TurnoveR can be used for accurate calculation and statistical analysis of turnover rates.[20]
Table 1: Key Parameters in Protein Turnover Analysis
| Parameter | Description | Calculation |
| ksyn | Synthesis rate constant | Derived from fitting the time-course data of heavy label incorporation. |
| kdeg | Degradation rate constant | In steady-state, kdeg is assumed to be equal to ksyn. Can also be measured directly from pulse-chase experiments. |
| Half-life (t1/2) | Time required for 50% of the protein population to be replaced. | t1/2 = ln(2) / ksyn |
| Fractional Synthesis Rate (FSR) | The percentage of the protein pool synthesized per unit of time. | FSR (%/day) = ksyn (day-1) * 100 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Label Incorporation | Insufficient labeling time; Poor uptake of the labeled amino acid; Cell stress or death. | Increase labeling duration; Optimize media composition; Check cell viability. |
| High Variability in Ratios | Inconsistent sample handling; Errors in protein quantification; MS instrument instability. | Standardize all sample preparation steps; Use a robust protein quantification method; Perform regular MS calibration and quality control. |
| Incomplete Protein Digestion | Inefficient trypsin activity; Presence of interfering substances. | Optimize digestion conditions (pH, temperature, duration); Ensure complete denaturation and reduction/alkylation; Perform thorough peptide cleanup.[21] |
| Arginine-to-Proline Conversion | A known metabolic conversion that can affect quantification in SILAC experiments using labeled arginine.[22] | Not directly applicable to tyrosine labeling but highlights the importance of understanding potential metabolic conversions of the chosen amino acid. |
Conclusion
The use of this compound in combination with high-resolution mass spectrometry provides a robust and reliable method for the detailed investigation of protein turnover. This powerful technique enables the quantification of synthesis and degradation rates for hundreds to thousands of proteins in a single experiment, offering invaluable insights into the dynamic nature of the proteome in health and disease. By following the detailed protocols and data analysis workflows outlined in this application note, researchers can confidently embark on their studies of protein dynamics and unravel the complexities of cellular regulation.
References
- Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. (n.d.). National Institutes of Health.
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Cargile, B. J., Bundy, J. L., Grunden, A. M., & Stephenson, J. L., Jr. (2004). Synthesis/Degradation Ratio Mass Spectrometry for Measuring Relative Dynamic Protein Turnover. Analytical Chemistry, 76(1), 86–97. Retrieved from [Link]
- In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.).
- In vivo measurement of synthesis rate of multiple plasma proteins in humans. (n.d.).
-
Stable isotope labeling by amino acids in cell culture. (2023, November 28). In Wikipedia. Retrieved from [Link]
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Kinetics of Precursor Labeling in Stable Isotope Labeling in Cell Cultures (SILAC) Experiments. (2014). Analytical Chemistry, 86(15), 7579–7586. Retrieved from [Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). Taylor & Francis. Retrieved from [Link]
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TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies. (2021). Journal of Proteome Research, 20(2), 1359–1368. Retrieved from [Link]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. (2019). In Advances in Experimental Medicine and Biology (Vol. 1140, pp. 531–539). Springer. Retrieved from [Link]
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Determining Degradation and Synthesis Rates of Arabidopsis Proteins Using the Kinetics of Progressive 15N Labeling of Two-dimensional Gel-separated Protein Spots. (2010). Molecular & Cellular Proteomics, 9(5), 896–911. Retrieved from [Link]
-
A mass spectrometry workflow for measuring protein turnover rates in vivo. (2019). Nature Protocols, 14(12), 3333–3365. Retrieved from [Link]
-
Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice. (2012). Journal of Visualized Experiments, (65), e4065. Retrieved from [Link]
-
Software Tool for Visualization and Validation of Protein Turnover Rates Using Heavy Water Metabolic Labeling and LC-MS. (2021). Journal of Proteome Research, 20(12), 5488–5496. Retrieved from [Link]
-
Quantitative Proteomics by Metabolic Labeling of Model Organisms. (2011). Journal of Proteomics, 74(2), 131–147. Retrieved from [Link]
-
Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. (2014). Accounts of Chemical Research, 47(1), 20–30. Retrieved from [Link]
-
Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. (2008). Free Radical Biology and Medicine, 44(5), 777–784. Retrieved from [Link]
-
A Novel Proteomic Approach for Specific Identification of Tyrosine Kinase Substrates Using [13C]tyrosine. (2004). Molecular & Cellular Proteomics, 3(3), 230–235. Retrieved from [Link]
-
A mass spectrometry workflow for measuring protein turnover rates in vivo. (2019). MBExC. Retrieved from [Link]
-
Proteome Scale Turnover Analysis in Live Animals Using Stable Isotope Metabolic Labeling. (2012). Molecular & Cellular Proteomics, 11(12). Retrieved from [Link]
-
Measuring protein turnover in animals using mass spectrometry. (2022). Human Proteome Organization (HUPO). Retrieved from [Link]
-
Metabolic Labeling of Proteins for Proteomics. (2005). Molecular & Cellular Proteomics, 4(7), 857–872. Retrieved from [Link]
-
Site-Specific Incorporation of Fluorotyrosines into Proteins in Escherichia coli by Photochemical Disguise. (2004). Biochemistry, 43(49), 15458–15467. Retrieved from [Link]
-
Sample Preparation for Protein Quantification by LC MS/MS. (n.d.). Alphalyse. Retrieved from [Link]
-
Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. (2012). Proteomics, 12(8), 1138–1147. Retrieved from [Link]
-
Protein preparation for LC-MS/MS analysis. (2019). protocols.io. Retrieved from [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). (2012). Proteome Science, 10(1), 22. Retrieved from [Link]
-
Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. (2023). Molecular Systems Biology, 19(4), e11393. Retrieved from [Link]
-
Tyrosine. (2023, December 12). In Wikipedia. Retrieved from [Link]
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Sample Preparation Strategies for LC-MS Bioanalysis of Proteins: Accelerating Protein Biotherapeutics from Lab to Patient. (2019). AAPS Journal, 21(2), 26. Retrieved from [Link]
-
Protein turnover models for LC–MS data of heavy water metabolic labeling. (2022). Briefings in Bioinformatics, 23(1), bbab435. Retrieved from [Link]
-
Stable Isotope Labeling Strategies. (n.d.). University of Washington Proteomics Resource. Retrieved from [Link]
-
Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. (2013). American Laboratory. Retrieved from [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. (2009). Briefings in Functional Genomics and Proteomics, 8(1), 15–26. Retrieved from [Link]
-
Metabolic Labeling of Proteins for Proteomics. (2005). Molecular & Cellular Proteomics, 4(7), 857-872. Retrieved from [Link]
-
Synthesis and incorporation of a caged tyrosine amino acid possessing a bioorthogonal handle. (2016). Bioorganic & Medicinal Chemistry Letters, 26(19), 4642–4645. Retrieved from [Link]
-
Quantitative proteomics. (2023, December 1). In Wikipedia. Retrieved from [Link]
-
Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC. (2008). Molecular & Cellular Proteomics, 7(11), 2108–2119. Retrieved from [Link]
-
Protein turnover demonstrated in mass spectra for a peptide from [13C]. (n.d.). ResearchGate. Retrieved from [Link]
-
Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. (2001). Proceedings of the National Academy of Sciences, 98(19), 10599–10604. Retrieved from [Link]
-
Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. (2010). Analytical Chemistry, 82(11), 4581–4587. Retrieved from [Link]
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Tyrosine turnover and protein synthesis during parenteral nutrition. (1981). The American Journal of Clinical Nutrition, 34(6), 1031–1036. Retrieved from [Link]
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- 22. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and High-Throughput Analysis of DL-Tyrosine-3-13C in Human Plasma using LC-MS/MS
For: Researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analyses, and clinical research.
Introduction: The Significance of Stable Isotope Labeled Tyrosine in Research
DL-Tyrosine, a non-essential aromatic amino acid, is a fundamental building block for protein synthesis and a precursor to several critical catecholamines, including dopamine, norepinephrine, and epinephrine. The use of stable isotope-labeled (SIL) amino acids, such as DL-Tyrosine-3-13C, has become an indispensable tool in the precise quantitative analysis of metabolic pathways and protein kinetics.[1] By introducing a known amount of the labeled compound, researchers can accurately trace its metabolic fate, providing profound insights into disease mechanisms, drug efficacy, and nutritional studies.[2][3]
This application note provides a comprehensive and validated protocol for the sample preparation and subsequent analysis of this compound in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be robust, reproducible, and suitable for high-throughput applications, addressing the needs of both academic research and industrial drug development. We will delve into the rationale behind each step of the protocol, ensuring a thorough understanding of the underlying scientific principles.
Core Principles of the Method
The accurate quantification of this compound in a complex biological matrix like plasma presents several analytical challenges. The high abundance of proteins and other endogenous molecules can interfere with the analysis, leading to ion suppression and inaccurate results. Therefore, a meticulous sample preparation strategy is paramount. This protocol employs a protein precipitation method, a rapid and effective technique for removing the bulk of proteinaceous material from the plasma sample.[4]
Following protein removal, the extracted this compound is analyzed by LC-MS/MS. This powerful analytical technique offers high sensitivity and selectivity, allowing for the precise detection and quantification of the target analyte, even at low concentrations. The use of a stable isotope-labeled internal standard is crucial for correcting any variability during the sample preparation and analytical process.
Materials and Reagents
Chemicals and Reagents
-
This compound (≥98% purity)
-
DL-Tyrosine-13C9,15N1 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
Equipment
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Autosampler vials with inserts
Methodology
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the reliability of the quantitative data. Using high-purity standards and precise dilutions minimizes systematic errors.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) methanol:water solution.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of DL-Tyrosine-13C9,15N1 in a 50:50 (v/v) methanol:water solution.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) methanol:water solution to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. The IS working solution should be prepared at a concentration of 100 ng/mL in the same diluent.
Plasma Sample Preparation: Protein Precipitation
Rationale: Protein precipitation with a cold organic solvent, such as acetonitrile, is a simple and effective method to denature and remove the majority of plasma proteins.[4][5] Performing this step at a low temperature helps to minimize enzymatic degradation of the analyte.
Protocol:
-
Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial with an insert, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.
Visualizing the Workflow
The following diagram illustrates the key steps in the plasma sample preparation protocol.
Caption: Plasma sample preparation workflow for this compound analysis.
LC-MS/MS Analysis
Rationale: The chromatographic separation is designed to resolve this compound from other endogenous plasma components, minimizing matrix effects. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for the target analyte and the internal standard.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 183.1 | 137.1 | 25 | 15 |
| DL-Tyrosine-13C9,15N1 (IS) | 191.1 | 144.1 | 25 | 15 |
Note: The fragmentation of tyrosine typically involves the loss of the carboxyl group (-COOH). For unlabeled tyrosine, the precursor ion [M+H]+ is m/z 182.1, and a major product ion is m/z 136.1.[6] For this compound, the precursor ion is shifted by +1 Da to m/z 183.1, and the corresponding product ion is also shifted to m/z 137.1. The internal standard, with nine 13C and one 15N, has a precursor of m/z 191.1 and a corresponding product ion of m/z 144.1.
Data Analysis and Interpretation
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used to fit the data.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. Key aspects contributing to its trustworthiness include:
-
Use of a Stable Isotope-Labeled Internal Standard: The co-eluting stable isotope-labeled internal standard (DL-Tyrosine-13C9,15N1) experiences the same extraction efficiency and matrix effects as the analyte, thereby providing accurate correction for any variations.
-
System Suitability Tests: Before each analytical run, a system suitability test should be performed by injecting a mid-range calibration standard multiple times. The precision (%CV) of the peak areas and retention times should be within acceptable limits (e.g., <15%).
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to monitor the accuracy and precision of the method. The concentrations of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure the correct ratio of acetonitrile to plasma is used. Increase vortexing time. Ensure the acetonitrile is ice-cold. |
| Analyte degradation. | Keep samples on ice or at 4°C throughout the preparation process. Analyze samples as quickly as possible after preparation. | |
| High Variability in Results | Inconsistent pipetting. | Use calibrated pipettes and proper pipetting techniques. |
| Incomplete mixing. | Ensure thorough vortexing at each mixing step. | |
| Poor Peak Shape | Incompatibility of the reconstitution solvent with the mobile phase. | Reconstitute the dried extract in the initial mobile phase. |
| Column degradation. | Replace the column or use a guard column. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds. | Optimize the chromatographic separation to better resolve the analyte from interfering compounds. |
| Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), if protein precipitation is insufficient. |
Conclusion
This application note details a robust and reliable method for the quantification of this compound in human plasma. The combination of a straightforward protein precipitation protocol and a sensitive and selective LC-MS/MS analysis provides a high-throughput solution for researchers in various scientific disciplines. By understanding the rationale behind each step and implementing appropriate quality control measures, users can generate high-quality, reproducible data for their metabolic and pharmacokinetic studies.
References
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Wilkinson, D. J., et al. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Scientific Reports, 10(1), 1-12. Retrieved from [Link]
-
Stadlmann, V., et al. (2020). Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC‐MS/MS. Biotechnology and Bioengineering, 117(1), 106-117. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DL-Tyrosine. PubChem Compound Database. Retrieved from [Link]
-
Raposo, C., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(8), 1-8. Retrieved from [Link]
-
Arts, M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Communications Biology, 4(1), 1-11. Retrieved from [Link]
-
Wang, F., et al. (2011). Development of Tyrosine-Based Radiotracer 99mTc-N4-Tyrosine for Breast Cancer Imaging. Molecular Imaging and Biology, 13(6), 1147-1155. Retrieved from [Link]
-
van der Ende, M. Y., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 69. Retrieved from [Link]
-
Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Widdifield, C. M., et al. (2009). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. The Journal of Physical Chemistry B, 113(44), 14619-14628. Retrieved from [Link]
-
Allison, S. D., et al. (2007). The Stability of lyophilized lipid/DNA complexes during prolonged storage. Journal of Pharmaceutical Sciences, 96(7), 1832-1844. Retrieved from [Link]
-
Atherton, P. (2016, March 31). Development and application of stable isotope tracers to exercise physiology. The Physiological Society. Retrieved from [Link]
-
Walker, V., et al. (2003). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. Annals of Clinical Biochemistry, 40(Pt 2), 146-153. Retrieved from [Link]
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Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Retrieved from [Link]
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Fan, T. W-M., et al. (2015). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology, 1301, 141-158. Retrieved from [Link]
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Zhang, Y., et al. (2019). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Journal of Pharmaceutical and Biomedical Analysis, 174, 524-534. Retrieved from [Link]
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UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
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Allen, D. K., et al. (2010). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 82(19), 8196-8203. Retrieved from [Link]
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Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols, 2(4), 100868. Retrieved from [Link]
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Kumar, A., et al. (2018). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Laboratory Physicians, 10(3), 329-334. Retrieved from [Link]
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Application Note: Quantitative Analysis of Tyrosine in Biological Matrices using DL-Tyrosine-3-¹³C as an Internal Standard by LC-MS/MS
Abstract
The accurate quantification of the amino acid tyrosine is critical in various fields, from metabolic research to clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. However, the accuracy of LC-MS/MS quantification can be compromised by variations during sample preparation and analysis, most notably the matrix effect.[1][2][3][4] This application note provides a comprehensive guide and a robust protocol for the precise and accurate determination of tyrosine in biological fluids, employing DL-Tyrosine-3-¹³C as a stable isotope-labeled (SIL) internal standard. By leveraging the principles of isotope dilution mass spectrometry (IDMS), this method ensures high-quality, reproducible data by effectively compensating for variability.[5][6][7] We will detail the rationale behind the selection of this internal standard, provide step-by-step protocols for sample preparation and analysis, and offer guidance on data interpretation and troubleshooting.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for quantitative analysis that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample.[5][8] This isotopically labeled compound, in our case DL-Tyrosine-3-¹³C, serves as an internal standard (IS).
The core principle is that the SIL internal standard behaves nearly identically to the endogenous (unlabeled) analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[9] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the MS signal due to matrix effects will affect both the analyte and the IS to the same degree.[1][3]
Therefore, instead of relying on the absolute signal intensity of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[10][11] This ratio remains constant despite variations in sample recovery or signal intensity, leading to a significant improvement in precision and accuracy.[1][11]
Caption: The principle of Isotope Dilution Mass Spectrometry.
DL-Tyrosine-3-¹³C: The Ideal Internal Standard
The selection of an appropriate internal standard is paramount for a robust LC-MS/MS assay.[9] A stable isotope-labeled version of the analyte is considered the "gold standard" for internal standards in mass spectrometry.[9][12] DL-Tyrosine-3-¹³C is an excellent choice for the quantification of endogenous L-Tyrosine for several key reasons.
-
Near-Identical Physicochemical Properties: The substitution of a single ¹²C atom with a ¹³C atom results in a negligible change in the chemical properties of the molecule. This ensures that DL-Tyrosine-3-¹³C co-elutes perfectly with the native L-Tyrosine during liquid chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's source.
-
Mass Differentiation: While chemically similar, the one Dalton mass difference (M+1) allows the mass spectrometer to easily distinguish between the analyte and the internal standard.[13]
-
Stereoisomeric Consideration: The use of the DL-racemic mixture for the internal standard is a cost-effective approach. Since the L- and D-isomers will have identical mass and fragmentation patterns, and the primary function is to provide a stable isotopic signal that co-elutes with L-tyrosine, the presence of the D-isomer does not interfere with the quantification of the naturally occurring L-tyrosine.
Table 1: Properties of L-Tyrosine and DL-Tyrosine-3-¹³C
| Property | L-Tyrosine (Analyte) | DL-Tyrosine-3-¹³C (Internal Standard) |
| Molecular Formula | C₉H₁₁NO₃ | C₈¹³CH₁₁NO₃ |
| Average Molecular Weight | 181.19 g/mol [14] | 182.18 g/mol [13][15] |
| Monoisotopic Mass | 181.0739 u | 182.0772 u[15] |
| Stereochemistry | L-isomer | Racemic (DL) mixture |
| CAS Number | 60-18-4[16] | 129077-96-9[13][15] |
Detailed Experimental Protocol
This protocol is designed for the analysis of tyrosine in human plasma. It can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
DL-Tyrosine-3-¹³C (≥99% isotopic purity)[13]
-
L-Tyrosine (≥98% chemical purity)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Human Plasma (K₂EDTA anticoagulant)
-
Calibrated Pipettes and Sterile, Low-Binding Microcentrifuge Tubes
Preparation of Stock and Working Solutions
Proper preparation of standards is crucial for accurate calibration.[17][18]
Table 2: Preparation of Stock and Working Solutions
| Solution | Solute | Concentration | Solvent | Preparation Steps | Storage |
| Analyte Stock (S1) | L-Tyrosine | 1 mg/mL | Methanol:Water (50:50) | Accurately weigh 10 mg of L-Tyrosine and dissolve in 10 mL of solvent. | -20°C for 1 month[19] |
| IS Stock (IS1) | DL-Tyrosine-3-¹³C | 1 mg/mL | Methanol:Water (50:50) | Accurately weigh 1 mg of DL-Tyrosine-3-¹³C and dissolve in 1 mL of solvent. | -20°C for 1 month[19] |
| IS Working Solution (IS-WS) | DL-Tyrosine-3-¹³C | 500 ng/mL | Methanol:Water (50:50) | Perform serial dilutions from IS1. This concentration is chosen to be in the mid-range of the calibration curve. | 4°C for 1 week |
Preparation of Calibration Curve and QC Samples
-
Serial Dilution: From the Analyte Stock (S1), prepare a series of working standard solutions in Methanol:Water (50:50).
-
Spiking: Spike 5 µL of each working standard solution into 95 µL of blank human plasma to create the calibration standards. This creates a standard curve in the same matrix as the unknown samples, which is a best practice to account for matrix effects.
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner, using separate dilutions from the stock solution.
Table 3: Calibration Curve Standards
| Standard ID | Analyte Conc. (ng/mL) | Blank Plasma Vol. (µL) | Spiking Solution Vol. (µL) |
| BLK | 0 | 100 | 0 |
| STD-1 | 10 | 95 | 5 |
| STD-2 | 25 | 95 | 5 |
| STD-3 | 50 | 95 | 5 |
| STD-4 | 100 | 95 | 5 |
| STD-5 | 250 | 95 | 5 |
| STD-6 | 500 | 95 | 5 |
| STD-7 | 1000 | 95 | 5 |
Sample Preparation: Protein Precipitation
-
Aliquot: Pipette 50 µL of each standard, QC, or unknown sample into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS Working Solution (IS-WS, 500 ng/mL) to all tubes except the blank.
-
Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid to each tube. The acid helps in protein precipitation and improves ionization.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Incubate: Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions. Method optimization is advised for specific instrumentation.
Table 4: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar amino acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase; Formic acid aids in protonation for positive ion mode. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
Table 5: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | Q1: 182.1 -> Q3: 136.1 |
| IS MRM Transition | Q1: 183.1 -> Q3: 137.1 |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (182.1 -> 136.1) and the internal standard (183.1 -> 137.1) for all standards, QCs, and samples.
-
Calculate Ratios: For each injection, calculate the Peak Area Ratio (PAR) using the formula: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct Calibration Curve: Plot the PAR (y-axis) against the known concentration of the calibration standards (x-axis). Apply a linear regression model, often with a 1/x or 1/x² weighting, to generate a calibration curve.[20] The curve should have a correlation coefficient (r²) > 0.99.
-
Quantify Unknowns: Use the regression equation from the calibration curve to calculate the concentration of tyrosine in the unknown samples based on their measured PAR.
Troubleshooting
Table 6: Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Column degradation, improper mobile phase pH, sample solvent mismatch. | Use a new column, ensure mobile phase pH is at least 2 units away from analyte pKa, ensure final sample solvent is similar to initial mobile phase conditions. |
| Low IS Intensity | Pipetting error during IS spiking, degradation of IS working solution, ion source contamination. | Verify pipette calibration, prepare fresh IS working solution daily, clean the MS ion source. |
| High Variability in Results | Inconsistent sample preparation, matrix effects not fully compensated. | Ensure consistent timing and technique in the protein precipitation step. Evaluate for differential matrix effects by post-column infusion experiments.[21] |
| No Signal for Analyte/IS | Clogged LC lines, instrument not properly tuned, incorrect MRM transitions entered. | Check system pressure, perform system suitability tests, verify all MS method parameters. |
Conclusion
The use of DL-Tyrosine-3-¹³C as a stable isotope-labeled internal standard provides a highly reliable and robust method for the quantification of tyrosine in complex biological matrices by LC-MS/MS. This isotope dilution approach effectively corrects for variations in sample recovery and mitigates the impact of matrix effects, ensuring the generation of accurate, precise, and reproducible data. The detailed protocol herein serves as a comprehensive guide for researchers and scientists, enabling high-quality bioanalysis in drug development and clinical research.
References
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When Should an Internal Standard be Used? - LCGC International. [Link]
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How to make a Internal Standard mix.... : r/massspectrometry - Reddit. [Link]
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Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - National Institutes of Health (NIH). [Link]
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Internal Standard Calibration Problems - LCGC International. [Link]
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(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification - ResearchGate. [Link]
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L-Tyrosine-3-13C - PubChem. [Link]
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Guide to achieving reliable quantitative LC-MS measurements - LGC Group. [Link]
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DL-Tyrosine - PubChem. [Link]
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Isotope dilution - Wikipedia. [Link]
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Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed. [Link]
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Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays - Bioanalysis Zone. [Link]
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Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - National Institutes of Health (NIH). [Link]
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An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Royal Society of Chemistry. [Link]
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Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - ACS Publications. [Link]
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(PDF) Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - ResearchGate. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. [Link]
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Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous - ScienceDirect. [Link]
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Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis - National Institutes of Health (NIH). [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]
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The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis - Future Science. [Link]
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Title: Quantifying In Vivo Protein Dynamics and Metabolic Flux in Murine Models Using DL-Tyrosine-3-¹³C
An Application Note and Protocol for Researchers
Abstract
Stable isotope labeling is a powerful and safe technique for interrogating metabolic pathways and protein dynamics in living organisms.[1][2] This guide provides a comprehensive overview and detailed protocols for conducting in vivo labeling studies in mice using DL-Tyrosine-3-¹³C. We delve into the biochemical rationale for using tyrosine as a tracer, outline critical considerations for robust experimental design, and provide step-by-step procedures for tracer administration, sample collection, and analysis via mass spectrometry. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to measure protein synthesis rates and trace metabolic flux in preclinical models, with a focus on ensuring scientific integrity and generating reproducible, high-quality data.
Scientific Foundation: Why Use ¹³C-Labeled Tyrosine?
Stable isotope tracers have become indispensable tools in biomedical research, offering a non-radioactive method to track the metabolic fate of molecules in real-time within a living system.[2] Tyrosine, a semi-essential aromatic amino acid, serves as an ideal tracer for several reasons:
-
Central Metabolic Hub: Tyrosine is a critical node in metabolism. Its primary fate is incorporation into the proteome, making it a direct reporter of protein synthesis.[3] Beyond this, it is the precursor to a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine), thyroid hormones, and melanin.[3][4][5] Tracking the ¹³C label allows for the simultaneous investigation of these diverse pathways.
-
Clear Analytical Signature: The incorporation of ¹³C results in a predictable mass shift (+1 Da for each ¹³C atom) that is readily detected by mass spectrometry (MS), allowing for precise quantification of the labeled molecule against its unlabeled counterpart.[6][7]
-
Biological Relevance: Alterations in protein turnover and tyrosine metabolism are implicated in numerous pathological states, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and cancer.[8][9][10] This makes ¹³C-Tyrosine a powerful tool for studying disease mechanisms and evaluating therapeutic interventions.
The use of a racemic mixture (DL-Tyrosine) is a practical consideration, as it is often more accessible. The mammalian biological machinery predominantly utilizes the L-enantiomer for the pathways discussed.
The Metabolic Fate of Tyrosine
Understanding where the ¹³C label can travel is fundamental to designing and interpreting experiments. Once introduced, DL-Tyrosine-3-¹³C (primarily the L-form) enters the body's free amino acid pool and is subject to several competing metabolic fates.
Caption: Major metabolic pathways of tyrosine in vivo.
Experimental Design: The Causality Behind Choices
A well-designed study is paramount for obtaining meaningful results. The choices made before the first injection dictate the quality and interpretability of the data.
Defining the Research Question
The primary objective shapes the entire experimental approach. Are you measuring:
-
Global protein synthesis rates in a specific tissue?
-
The turnover of a single, low-abundance protein ?[11]
-
Flux through the catecholamine pathway in the brain?
-
The effect of a drug on whole-body protein dynamics ?[12]
The answer will determine the optimal labeling strategy, duration, and analytical method.
Tracer Administration Strategy: Bolus vs. Steady-State
The method of tracer delivery is a critical decision point.
| Administration Method | Principle | Pros | Cons | Best For |
| Bolus (e.g., IP Injection) | A single, large dose is administered, leading to a rapid rise and subsequent decay of tracer enrichment in the precursor pool. | Simple, rapid, cost-effective, suitable for large cohorts.[1][13] | Precursor enrichment is not constant, requiring precise measurement at the time of sacrifice; complex modeling. | Short-term studies; measuring fractional synthesis rates (FSR) over a defined period. |
| Continuous (e.g., IV Infusion) | The tracer is infused at a constant rate to achieve a stable, or "steady-state," enrichment in the precursor pool. | Simplifies kinetic modeling; provides more accurate data for long-term turnover. | Technically demanding, requires animal restraint or surgical catheterization, higher cost.[14] | Measuring slow turnover rates; detailed flux analysis. |
| Dietary (e.g., SILAM) | The labeled amino acid is incorporated into the animal's chow, leading to gradual, whole-body labeling. | Labels the entire proteome over time, creating an ideal internal standard for quantitative proteomics.[12][15] | Slow (weeks to months), expensive, not suitable for tracking acute changes. | Generating "heavy" mice for internal standards; long-term proteome turnover studies.[16] |
Insight: For most discovery-focused experiments measuring protein synthesis changes, the bolus intraperitoneal (IP) injection offers the best balance of simplicity, cost, and data quality. This guide will focus on that approach.
Key Experimental Parameters
-
Mouse Model: The choice of strain, age, and sex must be consistent and relevant to the research question. For disease studies, appropriate models (e.g., Alzheimer's App KI mice[8] or high-fat-diet induced diabetes models[17]) are essential.
-
Fasting: Fasting the mice for 3-6 hours prior to injection is recommended.[1][13] This standardizes the metabolic state, reduces variability from recent feeding, and can enhance label incorporation into certain pathways.
-
Dosage & Duration: The dose must be sufficient to achieve detectable enrichment without causing toxicity. The labeling duration depends on the process being studied.
| Process | Typical Labeling Duration | Rationale |
| Metabolite Flux | 5 - 90 minutes | Rapid turnover of small molecules.[1][13] |
| Tissue Protein Synthesis | 30 minutes - 4 hours | Detectable incorporation into the bulk proteome. |
| Slow Protein Turnover | 24 hours - several days | Required for proteins with long half-lives (e.g., collagen).[16][18] |
-
Controls: An equal number of control animals receiving a vehicle (e.g., sterile saline) injection under identical conditions is non-negotiable. This group accounts for procedural stress and provides the baseline (natural abundance) analytical measurement.
Detailed Protocol: Bolus Labeling via Intraperitoneal Injection
This protocol provides a step-by-step method for a typical protein synthesis study in mice.
Materials
-
DL-Tyrosine-3-¹³C (or other desired labeled variant)
-
Sterile 0.9% saline solution
-
Warming plate or heat block
-
Vortex mixer
-
0.22 µm sterile syringe filters
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
-
Dissection tools
-
Liquid nitrogen and appropriate storage containers
Experimental Workflow Diagram
Caption: Step-by-step workflow for in vivo labeling in mice.
Step-by-Step Procedure
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
On the day of the experiment, transfer mice to clean cages without food but with access to water. Fast for 3-6 hours.
-
-
Tracer Solution Preparation (Self-Validating Step):
-
Rationale: A fully dissolved and sterile solution prevents animal harm and ensures accurate dosing.
-
Calculate the required amount of DL-Tyrosine-3-¹³C for all animals. A typical target dose is 150-250 mg/kg.
-
Weigh the tracer and add it to a sterile vial. Add the required volume of sterile 0.9% saline to achieve a target concentration (e.g., 20 mg/mL).
-
Gently warm the solution (37-40°C) and vortex periodically until the tyrosine is fully dissolved. Tyrosine has poor solubility, so this step is critical.
-
Once dissolved, draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. Keep the solution warm to prevent precipitation.
-
-
Administration and Labeling:
-
Weigh each mouse immediately before injection to calculate the precise injection volume.
-
Example: A 25g mouse at a 200 mg/kg dose requires 5 mg of tracer. If the solution is 20 mg/mL, the injection volume is 0.25 mL (250 µL).
-
-
Administer the calculated volume via intraperitoneal (IP) injection. Administer an equivalent volume of sterile saline to control animals.
-
Return the mouse to its cage (with water but no food) for the predetermined labeling period.
-
-
Sample Collection and Processing:
-
Rationale: Metabolism is a rapid process. Immediate quenching by flash-freezing is essential to halt enzymatic activity and preserve the isotopic state of metabolites and proteins at the moment of collection.
-
At the end of the labeling period, euthanize the mouse using a humane, approved method (e.g., cervical dislocation following isoflurane anesthesia).
-
Immediately collect blood (e.g., via cardiac puncture) into an EDTA tube. Centrifuge to separate plasma and store at -80°C.
-
Rapidly dissect the tissues of interest.
-
Immediately flash-freeze the tissues in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Downstream Analysis: From Tissue to Data
The analysis workflow aims to isolate the molecules of interest (amino acids, peptides, or metabolites) and measure the ratio of labeled (M+1) to unlabeled (M+0) forms using mass spectrometry.
Sample Preparation for Protein Synthesis Measurement
-
Homogenization: Pulverize the frozen tissue under liquid nitrogen using a mortar and pestle. Homogenize the powdered tissue in an appropriate buffer.
-
Protein Precipitation: Add a strong acid, such as perchloric acid (PCA), to the homogenate to precipitate proteins.[19] Centrifuge to pellet the protein. The supernatant contains the free amino acid pool (the "precursor pool").
-
Protein Hydrolysis: Wash the protein pellet multiple times to remove contaminants. Hydrolyze the pellet to its constituent amino acids by heating in 6M HCl.
-
Purification & Derivatization: Purify the amino acids from both the precursor and hydrolyzed protein fractions using ion-exchange chromatography. Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Mass Spectrometry Analysis
High-resolution mass spectrometry is required to accurately measure isotopic enrichment.[20][21]
| Parameter | GC-MS | LC-MS/MS |
| Analyte | Derivatized free amino acids | Tryptic peptides, intact metabolites |
| Principle | Separates volatile compounds; measures mass-to-charge ratio of fragments. | Separates compounds by hydrophobicity; provides peptide sequence and labeling information.[6] |
| Application | Gold standard for measuring enrichment in precursor and product pools for FSR calculations. | Proteome-wide screening of protein turnover (SILAM); metabolomics and flux analysis.[8][14] |
| Typical Scan Mode | Selected Ion Monitoring (SIM) | Full scan MS followed by data-dependent MS/MS |
Data Interpretation: Fractional Synthesis Rate (FSR)
FSR is the percentage of the tissue protein pool that is newly synthesized over the labeling period. It is a common and powerful metric.
FSR (%/hour) = [ (E_product / E_precursor) / t ] * 100
-
E_product: The enrichment of ¹³C-Tyrosine in the protein-bound (hydrolyzed) fraction.
-
E_precursor: The enrichment of ¹³C-Tyrosine in the tissue free amino acid fraction.
-
t: The labeling time in hours.
Trustworthiness Check: The precursor enrichment (E_precursor) is the most critical and variable component. Measuring it directly from the same tissue accounts for local amino acid transport and utilization, providing a more accurate FSR than using plasma enrichment alone.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low/No ¹³C Enrichment Detected | Tracer did not dissolve fully or precipitated before injection. | Ensure complete dissolution with gentle warming. Prepare solution fresh. |
| Incorrect dose calculation or administration. | Double-check calculations. Ensure proper IP injection technique. | |
| Labeling time too short for the protein of interest. | Increase labeling duration for slow-turnover proteins. | |
| High Variability Between Animals | Inconsistent fasting times. | Standardize the fasting period for all animals in the cohort. |
| Stress during injection. | Handle animals calmly and consistently. Acclimatize them to handling. | |
| Incomplete tissue quenching. | Minimize time between euthanasia and flash-freezing. | |
| Precursor Enrichment is Higher than Product | This is the expected result. | If product enrichment is higher, it may indicate an analytical error or contamination. Re-run samples. |
References
-
Allen, D. K., & Young, S. A. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
McCall, L. I., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Price, J. C., & Savas, J. N. (2020). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics. [Link]
-
Silantes. (2022). Stable isotope labeling in mammals. Silantes. [Link]
-
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]
-
Lopaschuk, G. D., & Jaswal, J. S. (2015). Metabolic Tracing Using Stable Isotope-Labeled Substrates and Mass Spectrometry in the Perfused Mouse Heart. Methods in Enzymology. [Link]
-
Perea, S., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]
-
Singh, I., & Singh, N. (1977). Turnover of myelin proteins in mouse brain in vivo. Journal of Neurochemistry. [Link]
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Hark, T. J., et al. (2021). Using stable isotope labeling to advance our understanding of Alzheimer's disease etiology and pathology. Brain Research. [Link]
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Ribas, G. S., et al. (2014). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic Brain Disease. [Link]
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National Center for Biotechnology Information. (n.d.). DL-Tyrosine. PubChem Compound Database. [Link]
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Hui, S., et al. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]
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Tremmel, S., et al. (2005). 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. Angewandte Chemie International Edition. [Link]
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Mill, C. P., et al. (2022). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Baron, S. J., & Rennie, M. J. (2012). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. Methods in Molecular Biology. [Link]
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Wikipedia. (n.d.). Tyrosine. Wikipedia. [Link]
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Zhang, Q., et al. (2021). Measuring HSD17β13 protein turnover in mouse liver with D2O metabolic labeling and hybrid LC-MS. Bioanalysis. [Link]
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Al-Amri, M., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Metabolomics. [Link]
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Mill, C. P., et al. (2022). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]
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Kopp, C., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism. [Link]
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Mathieson, T., et al. (2018). Systematic analysis of protein turnover in primary cells. Nature Communications. [Link]
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Thompson, G. N., et al. (1989). The contribution of phenylalanine to tyrosine metabolism in vivo. Studies in the post-absorptive and phenylalanine-loaded rat. Biochemical Journal. [Link]
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Willemsen, A. T., et al. (1995). In Vivo Protein Synthesis Rate Determination in L-[1-¹¹C]Tyrosine. Journal of Nuclear Medicine. [Link]
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Wittmann, C. (2007). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Microbial Cell Factories. [Link]
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National Center for Biotechnology Information. (2019). Tyrosine Metabolism. PubChem Pathway. [Link]
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Dai, D. F., et al. (2021). An atlas of protein turnover rates in mouse tissues. Nature Communications. [Link]
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Williamson, D. J., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]
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Rodgers, K. (2018). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. OPUS at UTS. [Link]
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Thompson, G. N., & Halliday, D. (2009). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition. [Link]
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Lattam, A. H., et al. (2025). In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications. International Journal of Molecular Sciences. [Link]
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McCall, L. I., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Methods. [Link]
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Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
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Alvarez-Castelao, B., & Schuman, E. M. (2019). Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Nature Protocols. [Link]
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He, K., et al. (2021). Tracking and Measuring Local Protein Synthesis In Vivo. bioRxiv. [Link]
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Karki, S., & Gafni, A. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry. [Link]
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Application Note: High-Resolution NMR Spectroscopic Methods for the Detection and Quantification of DL-Tyrosine-3-13C
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the unambiguous detection and quantification of DL-Tyrosine-3-13C using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is tailored for researchers, scientists, and professionals in drug development who are utilizing 13C-labeled compounds in their studies. We delve into the fundamental principles of 1D and 2D NMR techniques, offering step-by-step methodologies for sample preparation, spectral acquisition, and data analysis. By explaining the causality behind experimental choices, this guide equips the user with the expertise to confidently employ NMR for the precise characterization of this isotopically labeled amino acid.
Introduction: The Significance of 13C-Labeled Tyrosine
Stable isotope labeling with 13C has become an indispensable tool in metabolic research, proteomics, and drug discovery.[1] Labeled amino acids, such as this compound, serve as powerful tracers to elucidate metabolic pathways, quantify protein turnover, and probe molecular interactions without the need for radioactive materials.[1] The strategic placement of a 13C label at a specific position, in this case, the C3 (beta-carbon) of the tyrosine side chain, provides a unique spectroscopic handle for tracking the fate of the molecule in complex biological systems.
NMR spectroscopy offers a non-invasive and highly quantitative method for analyzing 13C-labeled compounds.[2][3] Its strength lies in its ability to provide direct positional information on the 13C label, making it a superior technique for distinguishing between different isotopomers.[2] This application note will focus on the practical aspects of utilizing 1D and 2D NMR spectroscopy for the qualitative and quantitative analysis of this compound.
Foundational Principles of 13C NMR Spectroscopy
The detection of 13C nuclei by NMR is inherently less sensitive than that of 1H nuclei due to the low natural abundance of 13C (~1.1%) and its smaller gyromagnetic ratio. However, the use of isotopically enriched samples like this compound significantly enhances the signal intensity at the labeled position, making its detection straightforward.
A key advantage of 13C NMR is its large chemical shift dispersion, which is approximately 20 times greater than that of 1H NMR.[4] This wide spectral window minimizes signal overlap, enabling the resolution of individual carbon resonances even in complex mixtures.[4]
For the detection of this compound, we will focus on three primary NMR experiments:
-
1D 13C NMR: A direct observation experiment that provides a spectrum of all carbon atoms in the molecule. The 13C-labeled C3 carbon will exhibit a significantly enhanced signal compared to the other carbon atoms at natural abundance.
-
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC): A proton-detected experiment that reveals correlations between protons and their directly attached carbons.[5][6] This is invaluable for assigning the 13C spectrum and confirming the position of the label.
-
2D 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): Another proton-detected experiment that shows correlations between protons and carbons over two to three bonds.[7][8] This is useful for confirming the overall structure and assigning quaternary carbons.
Experimental Protocols
Sample Preparation: A Critical First Step
High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]
Protocol for Preparing an NMR Sample of this compound:
-
Determine the Required Concentration:
-
Select an Appropriate Deuterated Solvent:
-
Deuterated water (D2O) is an excellent choice for tyrosine, given its biological relevance and high solubility.
-
Deuterated dimethyl sulfoxide (DMSO-d6) is another suitable option, particularly if solubility in D2O is a concern or if exchangeable protons need to be observed.[11][12]
-
For a standard 5 mm NMR tube, a solvent volume of 0.5-0.6 mL is typically used.
-
-
Weighing and Dissolution:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a clean, dry vial.
-
Add the chosen deuterated solvent and vortex or gently sonicate until the sample is fully dissolved.
-
-
pH Adjustment (if necessary):
-
The chemical shifts of the carboxyl and amino groups of tyrosine are pH-dependent. For reproducibility, it is advisable to adjust the pH of the D2O solution. A deuterated buffer can be used to maintain a stable pH.
-
-
Addition of an Internal Standard (for Quantitative Analysis):
-
For quantitative measurements, a known amount of an internal standard must be added. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are common choices for aqueous samples as they provide a sharp reference signal at 0 ppm and have protons that do not overlap with the analyte signals.[13] A final concentration of 0.5-1 mM for the internal standard is typical.
-
-
Transfer to an NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Ensure there are no air bubbles in the sample.
-
Cap the NMR tube and label it clearly.
-
Diagram of the Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation.
Data Acquisition: Selecting the Right Experiments and Parameters
The following protocols are based on a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
This experiment is crucial for the direct observation of the enriched 13C signal.
Key Parameters & Rationale:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | A 30-degree pulse angle is used to allow for shorter relaxation delays, improving the signal-to-noise ratio per unit time, especially for carbons with long T1 relaxation times.[14] |
| Relaxation Delay (d1) | 2.0 s | A compromise to allow for reasonable relaxation of most carbons without making the experiment excessively long.[14] |
| Acquisition Time (aq) | 1.0 - 1.5 s | Sufficient to resolve the carbon signals. |
| Spectral Width (sw) | 200 ppm (0-200 ppm) | Encompasses the full range of expected chemical shifts for an amino acid. |
| Number of Scans (ns) | 128 - 1024 | Dependent on the sample concentration. More scans will be needed for dilute samples to achieve an adequate signal-to-noise ratio. |
Expected 13C Chemical Shifts for Tyrosine (in D2O, approximate):
| Carbon Atom | Expected Chemical Shift (ppm) | Note |
| C=O (Carboxyl) | ~174 | |
| Cα | ~57 | |
| Cβ (C3) | ~38 | This is the labeled position and will show a significantly enhanced signal. |
| Cγ (Aromatic C1') | ~128 | |
| Cδ (Aromatic C2'/C6') | ~131 | |
| Cε (Aromatic C3'/C5') | ~117 | |
| Cζ (Aromatic C4') | ~157 |
Note: Chemical shifts can vary slightly depending on pH, temperature, and solvent.
This experiment confirms the position of the 13C label by correlating it to the directly attached protons.
Key Parameters & Rationale:
| Parameter | Recommended Value | Rationale |
| Pulse Program | hsqcedetgpsp | A standard sensitivity-enhanced HSQC pulse sequence with multiplicity editing. |
| Relaxation Delay (d1) | 1.5 s | A typical delay for 2D experiments. |
| Number of Increments (F1) | 128 - 256 | Determines the resolution in the 13C dimension. |
| Number of Scans (ns) | 4 - 16 | Per increment. |
| 1H Spectral Width (sw F2) | 12 ppm | Centered around 4.7 ppm (the water resonance). |
| 13C Spectral Width (sw F1) | 80 ppm (10-90 ppm) | Focused on the aliphatic region to resolve the Cα-Hα and Cβ-Hβ correlations. |
This experiment is useful for confirming the overall structure and assigning quaternary carbons.
Key Parameters & Rationale:
| Parameter | Recommended Value | Rationale |
| Pulse Program | hmbcgplpndqf | A standard HMBC pulse sequence with suppression of one-bond correlations. |
| Relaxation Delay (d1) | 1.5 s | |
| Number of Increments (F1) | 256 - 512 | |
| Number of Scans (ns) | 8 - 32 | Per increment. |
| 1H Spectral Width (sw F2) | 12 ppm | |
| 13C Spectral Width (sw F1) | 200 ppm (0-200 ppm) | To observe long-range correlations to all carbons. |
| Long-range J-coupling | 8 Hz | An average value for 2- and 3-bond C-H couplings.[8] |
Diagram of the NMR Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Data Processing and Analysis
Modern NMR software packages (e.g., TopSpin, Mnova, VnmrJ) automate many of the processing steps.
Standard Processing Steps:
-
Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Corrects the phase of the signals to ensure they are purely absorptive.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift axis using the internal standard (DSS at 0 ppm).
-
Integration (for quantitative analysis): Measures the area under the peaks, which is proportional to the number of nuclei.
Analysis of the Spectra:
-
In the 1D 13C spectrum , the signal corresponding to the C3 carbon of this compound (expected around 38 ppm) should be significantly more intense than the other carbon signals.
-
In the 2D HSQC spectrum , a cross-peak will be observed between the C3 carbon (~38 ppm) and its attached protons (the Cβ protons, expected around 3.0-3.2 ppm). This provides unambiguous confirmation of the labeling position.
-
The 2D HMBC spectrum will show correlations from the protons to carbons two and three bonds away, confirming the overall molecular structure. For example, the Cβ protons should show correlations to the Cα, Cγ, and potentially the Cδ carbons.
Quantitative Analysis of this compound
For accurate quantification, a 1D 13C NMR experiment with specific parameters to ensure a linear response is required.
Protocol for Quantitative 1D 13C NMR:
-
Prepare the sample with a precisely known concentration of an internal standard as described in section 3.1.
-
Acquire the 1D 13C NMR spectrum using a pulse program that minimizes the Nuclear Overhauser Effect (NOE), such as zgig30 (inverse-gated decoupling). This is crucial because the NOE can differentially enhance carbon signals, leading to inaccurate integration.[15]
-
Use a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the carbons being quantified (the labeled C3 and the reference carbon). A delay of 30-60 seconds is recommended for accurate quantification.[4][15]
-
Process the spectrum as described in section 3.3.
-
Integrate the enhanced signal of the C3 carbon of this compound and a well-resolved signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Ctyr = (Ityr / Ntyr) * (Nstd / Istd) * Cstd
Where:
-
Ctyr = Concentration of this compound
-
Ityr = Integral of the C3 carbon of tyrosine
-
Ntyr = Number of carbons for the tyrosine signal (in this case, 1)
-
Nstd = Number of carbons for the standard signal
-
Istd = Integral of the internal standard signal
-
Cstd = Concentration of the internal standard
-
Conclusion
NMR spectroscopy provides a powerful and versatile platform for the detailed analysis of 13C-labeled compounds like this compound. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously confirm the position of the isotopic label and the structural integrity of the molecule. Furthermore, with careful experimental design, NMR offers a highly accurate method for quantifying the concentration of the labeled species. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these techniques in a research or drug development setting.
References
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UCSB NMR Facility. (n.d.). 2D 1H-13C HSQC. Retrieved from [Link]
- Struppe, J., et al. (2017). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
- Yamazaki, T., Eyama, S., & Takatsu, A. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Analytical Sciences, 33(3), 369-373.
- Giraudeau, P. (2020). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Senthil, S., & Sankar, R. (2013). 13 C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]
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Isotope Science. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
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NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]
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Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. Retrieved from [Link]
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University of Leicester. (n.d.). Pulse sequence for 2D STD-HSQC NMR. Retrieved from [Link]
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Eurisotop. (n.d.). L-TYROSINE. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]
- Argyropoulos, D. S., & Li, H. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1692-1695.
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Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- Otten, R., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(5-6), 251-259.
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SpectraBase. (n.d.). DL-Tyrosine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Decatur, J. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
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University of Cambridge Department of Chemistry. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
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Mastering Metabolic Flux: A Guide to Experimental Design for Stable Isotope Tracer Experiments
For researchers, scientists, and drug development professionals venturing into the dynamic world of cellular metabolism, stable isotope tracer experiments offer an unparalleled window into the intricate network of biochemical pathways. This guide provides a comprehensive overview of the principles, practical protocols, and data interpretation strategies essential for designing and executing robust stable isotope-resolved metabolomics (SIRM) studies. By moving beyond static snapshots of metabolite concentrations, these techniques allow us to map the flow of atoms through metabolic networks, revealing the true activity of pathways in response to genetic perturbations, disease states, or therapeutic interventions.[1][2]
Section 1: The Foundation of Flux – Core Principles and Strategic Planning
Stable isotope tracing is a powerful technique that involves introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[3] By tracking the incorporation of these isotopes into downstream metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can elucidate the contributions of different metabolic pathways to the production of a particular molecule.[3][4]
The Art of Tracer Selection: Asking the Right Questions
The choice of the stable isotope-labeled nutrient is the critical first step and is dictated by the specific biological question.[5]
-
Central Carbon Metabolism: For interrogating pathways like glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, uniformly labeled glucose (e.g., [U-¹³C]-glucose) is a common starting point.[6] This tracer allows for the tracking of all six carbon atoms as they traverse these central metabolic routes. For more nuanced questions, positionally labeled glucose tracers can provide greater resolution. For instance, [1,2-¹³C]-glucose is frequently used to differentiate between glycolysis and the oxidative PPP.[7][8]
-
Amino Acid and Nitrogen Metabolism: To probe amino acid metabolism and nitrogen fate, tracers like [U-¹³C, U-¹⁵N]-glutamine are invaluable. Glutamine is a key anaplerotic substrate for the TCA cycle in many cancer cells and a major nitrogen donor for nucleotide and amino acid biosynthesis.
-
Fatty Acid Metabolism: Labeled fatty acids or their precursors, such as ¹³C-labeled acetate, can be used to investigate de novo lipogenesis and fatty acid oxidation.
Key Considerations for Tracer Selection:
| Parameter | Key Consideration | Rationale |
| Pathway of Interest | The tracer should be a primary substrate for the pathway under investigation. | To ensure detectable incorporation of the label into downstream metabolites. |
| Cellular Uptake and Metabolism | The chosen tracer must be readily taken up and metabolized by the biological system. | A tracer that is not efficiently utilized will not provide meaningful data on pathway flux. |
| Potential Metabolic Perturbations | The introduction of the tracer should ideally not alter the metabolic state of the system. | Maintaining a "metabolic steady state" is crucial for accurate flux measurements.[9] |
| Commercial Availability and Cost | The desired labeled compound must be commercially available and within the project's budget. | Practical constraints often influence the choice of tracer. |
Labeling Strategies: To Steady State and Beyond
The duration of labeling is another critical experimental parameter. The goal is often to reach an "isotopic steady state," where the fractional enrichment of the tracer in the precursor pool and the downstream metabolites becomes constant.[9]
-
Steady-State Labeling: This approach is ideal for quantifying relative pathway contributions under a specific condition. The time to reach steady state varies depending on the pathway and the turnover rate of the metabolites. For example, glycolytic intermediates in cultured cells can reach isotopic steady state in minutes, while the TCA cycle may take a couple of hours, and nucleotides can take up to 24 hours.[9][10] A pilot time-course experiment is often necessary to determine the optimal labeling duration.[5]
-
Kinetic Flux Profiling: In this approach, samples are collected at multiple time points before reaching isotopic steady state. This dynamic data can provide more detailed information about the absolute rates of metabolic reactions, a technique known as isotopically nonstationary metabolic flux analysis (INST-MFA).[5]
Section 2: From Benchtop to Data – Detailed Protocols and Methodologies
The success of a stable isotope tracing experiment hinges on meticulous sample handling and preparation to preserve the in vivo metabolic state.
Protocol 1: Stable Isotope Labeling of Adherent Cultured Cells
This protocol outlines the steps for conducting a stable isotope tracing experiment using adherent mammalian cells.
Materials:
-
Adherent cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM)
-
Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose)
-
Dialyzed fetal bovine serum (dFBS)[9]
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Methanol (LC-MS grade), 80%, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 10-cm dishes) and grow to the desired confluency (typically 70-80%).[11]
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing the base medium (lacking the unlabeled nutrient) with the stable isotope tracer at a physiological concentration.[11] Add dFBS and other necessary supplements. Pre-warm the medium to 37°C.
-
Initiating the Labeling: Remove the old medium from the cells and wash once with pre-warmed PBS to remove residual unlabeled metabolites.[11] Add the pre-warmed tracer medium to the cells and return them to the incubator for the predetermined labeling duration.
-
Quenching Metabolism and Metabolite Extraction:
-
At the end of the labeling period, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular tracer.[5]
-
To rapidly quench metabolic activity, place the plate on dry ice or add liquid nitrogen directly to the wells to flash-freeze the cells.[5][12]
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.[13]
-
Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.[13]
-
-
Sample Processing:
-
Perform freeze-thaw cycles to ensure complete cell lysis.[14]
-
Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet protein and cell debris.[12][15]
-
Collect the supernatant containing the polar metabolites.
-
The resulting extract can be dried down and stored at -80°C until analysis.
-
Protocol 2: Stable Isotope Tracing in Tissue Samples
This protocol provides a general framework for in vivo or ex vivo stable isotope tracing experiments using tissue samples.
Materials:
-
Animal model or human patient
-
Stable isotope tracer solution for infusion or injection
-
Surgical tools for tissue resection
-
Wollenberger clamps or similar tools pre-chilled in liquid nitrogen[10]
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., methanol:chloroform:water mixture)
-
Centrifuge tubes
Procedure:
-
Tracer Administration: The stable isotope tracer is administered to the animal or patient, typically via intravenous infusion.[16] The infusion can be a bolus injection or a primed-continuous infusion to achieve isotopic steady state.[17]
-
Tissue Collection: At the desired time point, the tissue of interest is surgically resected. It is crucial to minimize the time between the interruption of blood supply and tissue freezing to prevent metabolic alterations.[10][17]
-
Quenching Metabolism: Immediately upon resection, the tissue should be flash-frozen in liquid nitrogen.[10] Using pre-chilled Wollenberger clamps provides rapid freezing and preserves the metabolic state.[10]
-
Sample Storage and Pulverization: Store the frozen tissue at -80°C. Prior to extraction, the frozen tissue should be pulverized into a fine powder under liquid nitrogen to ensure homogeneity.[10]
-
Metabolite Extraction:
-
Weigh the frozen tissue powder.
-
Add a pre-chilled extraction solvent mixture (e.g., a ratio of methanol, chloroform, and water) to the tissue powder.[5]
-
Homogenize the sample thoroughly.
-
Centrifuge to separate the polar and non-polar phases from the protein pellet.
-
Collect the desired fractions for analysis.
-
Section 3: Deciphering the Data – Analysis and Interpretation
The raw data from the mass spectrometer requires several processing steps to yield meaningful biological insights.
Data Processing Workflow
A typical data analysis workflow for stable isotope tracing experiments includes the following steps:
-
Peak Picking and Integration: Identification and quantification of the ion intensity for each metabolite and its isotopologues.
-
Natural Abundance Correction: This is a critical step to correct for the naturally occurring heavy isotopes in the metabolites, ensuring that the measured enrichment is solely from the administered tracer.[3][18] Several software tools are available to perform this correction using matrix-based algorithms.[19][20]
-
Calculation of Fractional Enrichment: This represents the percentage of a metabolite pool that has been labeled with the heavy isotope.
-
Metabolic Flux Analysis (MFA): For more quantitative insights, the corrected isotopologue distribution data can be fed into mathematical models to calculate the absolute fluxes through metabolic pathways.[4][21] This often requires specialized software packages.[21][22]
Visualization of Isotope Tracing Data
Visualizing the labeling patterns in the context of metabolic pathways is crucial for data interpretation.
Diagram 1: General Workflow for Stable Isotope Tracer Experiments
Caption: A schematic overview of the key stages in a stable isotope tracing experiment.
Diagram 2: Central Carbon Metabolism Tracing with ¹³C-Glucose
Caption: Tracing ¹³C atoms from glucose through glycolysis, the TCA cycle, and the PPP.
Section 4: Ensuring Scientific Integrity – Troubleshooting and Best Practices
To ensure the trustworthiness and reproducibility of stable isotope tracing experiments, it is essential to be aware of common pitfalls and implement best practices.
-
Incomplete Quenching: Failure to rapidly and completely quench metabolic activity is a major source of error. Ensure that quenching is performed as quickly as possible after sample collection.
-
Tracer Purity: The isotopic purity of the tracer should be known and accounted for in the data analysis.
-
Appropriate Controls: Include unlabeled control samples to determine the natural isotopic abundance and to aid in metabolite identification.
-
Replication: As with any biological experiment, adequate biological and technical replication is crucial for statistical power and to ensure the reliability of the results.
Conclusion
Stable isotope tracer experiments are a cornerstone of modern metabolic research, providing dynamic insights that are unattainable with traditional metabolomics approaches. By carefully considering the experimental design, meticulously executing the protocols, and employing robust data analysis strategies, researchers can unlock a wealth of information about the intricate workings of cellular metabolism. This powerful technology will continue to be instrumental in advancing our understanding of disease and in the development of novel therapeutic strategies.
References
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- 22. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: The Use of DL-Tyrosine-3-¹³C in Neurological Disease Research
Abstract
Disruptions in the metabolism of the amino acid tyrosine are a central feature in the pathophysiology of numerous neurological disorders, including Parkinson's disease, Alzheimer's disease, and Phenylketonuria. As the direct precursor to catecholamine neurotransmitters such as dopamine and norepinephrine, the rate of tyrosine conversion is a critical indicator of neuronal health and function. Static measurements of metabolite concentrations, however, often fail to capture the dynamic nature of these metabolic pathways. Stable isotope tracing, utilizing molecules like DL-Tyrosine-3-¹³C, offers a powerful methodology to quantify metabolic flux in real-time within both in vivo and in vitro systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the foundational principles and practical applications of using DL-Tyrosine-3-¹³C to investigate the intricate metabolic dysregulations underlying neurological diseases. Detailed experimental protocols for animal and cell culture models are provided, alongside insights into analytical methodologies and data interpretation, empowering researchers to leverage this technology for novel therapeutic and diagnostic development.
Part I: Foundational Principles
Tyrosine Metabolism in the Central Nervous System (CNS)
Tyrosine is a non-essential aromatic amino acid that serves as a fundamental building block for proteins and a critical precursor for several vital signaling molecules in the CNS.[1] Its metabolic fate is tightly regulated and central to neuronal communication and function.
The primary pathway begins with the conversion of the essential amino acid L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH) , a process that occurs predominantly in the liver. Once in the brain, L-tyrosine is taken up by neurons and becomes the substrate for tyrosine hydroxylase (TH) . This enzyme catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of all catecholamines.[2][3]
From L-DOPA, the pathway proceeds as follows:
-
Dopamine: L-DOPA is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[4] Dopaminergic neurons, particularly in the substantia nigra, are crucial for motor control, motivation, and reward.
-
Norepinephrine (Noradrenaline): In noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase.[5] This neurotransmitter is vital for attention, arousal, and the "fight-or-flight" response.
-
Epinephrine (Adrenaline): Finally, norepinephrine can be methylated to form epinephrine in a limited number of CNS neurons and more significantly in the adrenal medulla.[3]
The Rationale for Stable Isotope Tracing
Investigating metabolic diseases requires understanding the rate of biological processes (fluxes), not just the static concentrations of molecules.[6][7] Stable isotope tracing is a powerful technique that allows for the quantitative measurement of metabolic pathway activity in living systems.[8][9]
The core principle involves introducing a substrate labeled with a heavy, non-radioactive isotope, such as Carbon-13 (¹³C), into a biological system.[10] This labeled substrate mixes with the endogenous, unlabeled pool and is processed by enzymes along a metabolic pathway. The ¹³C atoms are incorporated into downstream products, which can then be distinguished from their unlabeled counterparts by mass spectrometry (MS) based on their mass difference. By measuring the rate of incorporation of the heavy isotope into the product pool, one can calculate the metabolic flux through that pathway.[7]
Advantages over other methods:
-
Safety: Stable isotopes are non-radioactive, making them safe for use in a wide range of experiments, including human studies.[8]
-
Dynamic Information: Provides data on pathway kinetics, offering deeper insight than simple concentration measurements.
-
Specificity: Allows for the precise tracking of atoms from a specific precursor to a specific product.
Why DL-Tyrosine-3-¹³C?
The Label Position: The ¹³C atom is placed at the 3-position of the phenyl ring. The enzymatic mechanism of tyrosine hydroxylase involves an electrophilic aromatic substitution that adds a hydroxyl group at this position to form L-DOPA.[11][12] Crucially, the carbon backbone of the ring is retained during this process. This ensures that the ¹³C label is passed from tyrosine to L-DOPA and subsequently to dopamine and norepinephrine, making it an ideal tracer for this pathway.
The DL-Racemic Mixture:
-
L-Tyrosine: This is the biologically active enantiomer that is the direct precursor for protein and catecholamine synthesis.[13]
-
D-Tyrosine: The brain and other tissues contain the enzyme D-amino acid oxidase (DAAO) , which can catabolize D-amino acids.[14][15][16] While D-tyrosine is not a direct precursor for catecholamines, DAAO can convert it to its corresponding α-keto acid (p-hydroxyphenylpyruvate).[15][17] This intermediate can potentially be transaminated back to L-tyrosine, thus entering the metabolic pool. For most acute tracing studies focused on catecholamine synthesis, the contribution from the D-isomer is often considered slower and less significant than the direct flux from L-Tyrosine, but researchers should be aware of this potential metabolic route. The presence of DAAO is widespread in the human CNS.[18]
| Property | Value |
| Chemical Formula | HOC₆H₄¹³CH₂CH(NH₂)COOH |
| Molecular Weight | ~182.18 g/mol |
| Isotopic Purity | Typically >98% |
| CAS Number | 93627-94-2 |
Part II: Applications in Neurological Disease Research
The ability to quantify catecholamine synthesis flux makes DL-Tyrosine-3-¹³C a valuable tool for studying diseases where these neurotransmitter systems are compromised.
Parkinson's Disease (PD)
Pathology: PD is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a severe dopamine deficiency in the striatum.[12] This deficiency is the primary cause of the motor symptoms associated with the disease.
Application: By administering DL-Tyrosine-3-¹³C, researchers can directly measure the residual capacity of the surviving neurons to synthesize dopamine. A reduction in the rate of ¹³C-dopamine formation from ¹³C-tyrosine can serve as a sensitive, quantitative biomarker for disease progression and the efficacy of neuroprotective or restorative therapies. It can also be used to study how therapeutic interventions, like L-DOPA administration, affect endogenous tyrosine metabolism.[13]
Alzheimer's Disease (AD)
Pathology: While primarily known for amyloid-beta plaques and tau tangles, AD also involves significant disruption of neurotransmitter systems, including the noradrenergic system originating in the locus coeruleus. Furthermore, oxidative stress is a key pathological feature.
Application:
-
Neurotransmitter Turnover: The flux from ¹³C-tyrosine to ¹³C-norepinephrine can be measured to assess the functional integrity of noradrenergic neurons, which are known to degenerate early in the course of AD.
-
Oxidative Stress: Tyrosine residues in proteins can become cross-linked under oxidative stress to form dityrosine (DiY). The formation of ¹³C-labeled DiY could potentially be traced, offering a dynamic measure of oxidative protein damage.
Phenylketonuria (PKU)
Pathology: PKU is a genetic disorder caused by a deficiency in the PAH enzyme, which converts phenylalanine to tyrosine.[14] This leads to a toxic buildup of phenylalanine and a deficiency of tyrosine in the brain, impairing the synthesis of necessary neurotransmitters.[14]
Application: In PKU research, DL-Tyrosine-3-¹³C can be used to study the downstream consequences of tyrosine deficiency. It allows for the precise measurement of how different dietary interventions or therapies (e.g., enzyme replacement) impact the brain's ability to utilize available tyrosine for dopamine and norepinephrine synthesis, providing a direct functional readout of treatment success.
Part III: Experimental Protocols
Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). All reagents should be of the highest purity available.
In Vivo Studies in Animal Models
This protocol provides a terminal measurement of ¹³C incorporation into brain metabolites.
-
Tracer Preparation: Dissolve DL-Tyrosine-3-¹³C in sterile saline or an appropriate vehicle. The exact dose will depend on the animal model and experimental goals but a common starting point is 100-250 mg/kg.
-
Administration: Administer the tracer solution to the animal via intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion.[19] IV infusion allows for achieving a steady-state isotopic enrichment in the plasma, which is ideal for flux analysis.[20]
-
Time Course: The optimal time for tissue collection depends on the kinetics of the pathway. For catecholamine synthesis, a time course of 30-120 minutes post-administration is typical. A pilot study is recommended to determine the peak incorporation time.
-
Tissue Harvest: At the designated time point, euthanize the animal using an approved method that minimizes post-mortem metabolic activity (e.g., microwave fixation or rapid decapitation with head freezing in liquid nitrogen).
-
Dissection: Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on a cold plate.
-
Homogenization: Weigh the tissue and homogenize in a pre-chilled acidic solution (e.g., 0.1 M perchloric acid with an antioxidant like 0.1% sodium metabisulfite) to precipitate proteins and stabilize catecholamines.
-
Extraction: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 min at 4°C). Collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using LC-MS/MS as described in Section 3.3.
This protocol allows for real-time, continuous monitoring of extracellular neurotransmitter synthesis in awake, freely-moving animals.
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a known concentration of DL-Tyrosine-3-¹³C at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Stabilization: Allow the system to equilibrate for at least 1-2 hours.
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of acid/antioxidant solution.
-
Analysis: Analyze the dialysate fractions by LC-MS/MS. This method is particularly powerful as it allows each animal to serve as its own control before, during, and after a pharmacological challenge. A labeled internal standard can also be perfused to calculate the probe's recovery in real-time.[21]
Analytical Methodologies: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing ¹³C-labeled metabolites due to its high sensitivity and specificity.[22][23]
-
Chromatographic Separation: Use a suitable LC column (e.g., reversed-phase C18 or HILIC) to separate the metabolites of interest (Tyrosine, L-DOPA, Dopamine, Norepinephrine, and their metabolites like DOPAC and HVA).
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the mass of the metabolite) and a specific product ion (a fragment of the metabolite) for both the unlabeled (¹²C) and labeled (¹³C) versions of each analyte.
-
Data Acquisition: Create an acquisition method that includes the specific MRM transitions for all analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Tyrosine (¹²C) | 182.1 | 136.1 | Unlabeled |
| Tyrosine (¹³C) | 183.1 | 137.1 | Labeled (M+1) |
| Dopamine (¹²C) | 154.1 | 137.1 | Unlabeled |
| Dopamine (¹³C) | 155.1 | 138.1 | Labeled (M+1) |
| Norepinephrine (¹²C) | 170.1 | 152.1 | Unlabeled |
| Norepinephrine (¹³C) | 171.1 | 153.1 | Labeled (M+1) |
| Note: These m/z values are illustrative for positive ion mode and may vary slightly based on instrumentation and adduct formation. Method development and optimization are essential. |
Data Interpretation
The primary output from the LC-MS/MS is the peak area for each labeled and unlabeled analyte. From this, key metrics can be calculated:
-
Isotopic Enrichment (or Mole Percent Enrichment, MPE): This represents the fraction of the metabolite pool that is labeled. MPE = [Peak Area (Labeled)] / ([Peak Area (Labeled)] + [Peak Area (Unlabeled)]) * 100%
-
Metabolic Flux: In its simplest form, the rate of appearance of the labeled product over time can be used as a direct index of the synthetic rate. More complex modeling, known as Metabolic Flux Analysis (MFA), can be employed, especially in steady-state experiments, to calculate absolute flux rates throughout the metabolic network.[6][10]
Part IV: Considerations and Best Practices
-
Tracer Purity: Always use a high-purity tracer (>98%) to ensure that observed labeling is not due to contaminants.
-
Kinetic Isotope Effect: The heavier ¹³C isotope can sometimes slow enzymatic reactions. While generally a minor effect for a single ¹³C substitution, it is a factor to be aware of.
-
Steady-State Assumption: For quantitative flux analysis, it is often necessary to achieve an isotopic steady state, where the enrichment of the precursor pool remains constant.[24] This is best achieved with continuous IV infusion.
-
D-Isomer Metabolism: In experiments where the metabolism of the D-isomer could be significant (e.g., chronic studies, or diseases with altered DAAO activity), it may be necessary to run parallel experiments with L-Tyrosine-3-¹³C or to develop analytical methods that can distinguish metabolites originating from the D- versus L-pathway.
Conclusion
DL-Tyrosine-3-¹³C is a versatile and powerful tool for probing the dynamics of catecholamine metabolism in the context of neurological health and disease. By enabling the direct quantification of neurotransmitter synthesis rates, this stable isotope tracer allows researchers to move beyond static measurements and gain a deeper, more functional understanding of the metabolic dysregulations that drive neuropathology. The protocols and principles outlined in this guide provide a robust framework for applying this technology to uncover novel disease mechanisms, identify new therapeutic targets, and develop quantitative biomarkers for a range of devastating neurological disorders.
References
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National Center for Biotechnology Information (2023). Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf. [Link]
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Wikipedia. D-amino acid oxidase. [Link]
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Sasabe, J., Suzuki, M., Imanishi, N., & Aiso, S. (2014). Activity of D-amino acid oxidase is widespread in the human central nervous system. Frontiers in Synaptic Neuroscience. [Link]
-
Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]
-
Sasabe, J., et al. (2012). d-Amino acid oxidase controls motoneuron degeneration through d-serine. Proceedings of the National Academy of Sciences. [Link]
-
Gatorade Sports Science Institute. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance?. [Link]
-
Ando, S. (2005). Mass spectrometric studies on brain metabolism, using stable isotopes. Mass Spectrometry Reviews. [Link]
-
Pey, A. L., & Fitzpatrick, P. F. (2011). Mechanisms of Tryptophan and Tyrosine Hydroxylase. Archives of Biochemistry and Biophysics. [Link]
-
Wang, Y., & Yang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]
-
Yuan, J., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. [Link]
-
Wang, Y., & Yang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI. [Link]
-
M-CSA. Tyrosine 3-monooxygenase. [Link]
-
Wikipedia. Tyrosine hydroxylase. [Link]
-
Steenbergen, L., et al. (2017). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Neuropsychopharmacology. [Link]
-
YouTube. Tyrosine. [Link]
-
Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics. [Link]
-
The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]
-
Jain, P. (2022). Tyrosine metabolism and related disorders. YouTube. [Link]
-
Tokoph, K. (2015). Catecholamine Biosynthesis from Tyrosine. YouTube. [Link]
-
Shimadzu. A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]
-
Bedia, C., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences. [Link]
-
Galiano, M. R., & Ivanova, E. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]
-
Shon, W. J., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical Chemistry. [Link]
-
Kema, I. P., et al. (2016). Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]
-
Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]
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Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Springer Nature. [Link]
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Jung, S. M., et al. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.org. [Link]
-
Munger, J., et al. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]
-
Arts, H. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. PMC. [Link]
-
Buescher, J. M., et al. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]
-
Tycko, R., & Opella, S. J. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. [Link]
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- 5. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation Efficiency of DL-Tyrosine-3-13C
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of DL-Tyrosine-3-13C in cell culture experiments. This resource is designed to provide in-depth troubleshooting strategies and a clear understanding of the underlying biological principles to help you optimize your stable isotope labeling studies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound for metabolic labeling.
Q1: My mass spectrometry data shows very low enrichment with 13C after supplying this compound to my cells. What is the most likely reason?
The most probable cause is the "DL" formulation of the labeled tyrosine you are using. Mammalian protein synthesis machinery, specifically the aminoacyl-tRNA synthetases, exclusively incorporates L-amino acids into nascent polypeptide chains.[1][2][3] The D-enantiomer (D-Tyrosine) present in your DL-Tyrosine mixture is not utilized for protein synthesis and can competitively inhibit the transport of the desired L-Tyrosine-3-13C into the cell. Consequently, only about 50% of the provided labeled tyrosine is in a usable form, immediately reducing your potential incorporation efficiency.
Q2: Can D-Tyrosine have other effects on my cells besides inhibiting L-Tyrosine uptake?
Yes, while less common in nature, D-amino acids can have biological roles and their presence can be problematic.[2][4] D-amino acids are primarily found in bacterial cell walls and can have specific physiological roles, such as in neural signaling.[1] In your cell culture, high concentrations of D-Tyrosine could potentially lead to off-target effects or be metabolized through different pathways, further complicating your experimental system.
Q3: Is it possible that the labeled tyrosine is not being transported into the cells effectively?
Absolutely. Cellular uptake of amino acids is a complex process mediated by specific transporter proteins.[5][6] Tyrosine is primarily transported by the Large Neutral Amino Acid Transporter 1 (LAT1).[7] The efficiency of this transport can be influenced by several factors, including:
-
Competition: Other large neutral amino acids in your culture medium (e.g., leucine, phenylalanine, methionine) will compete with L-Tyrosine-3-13C for uptake through the same transporters.[5][8]
-
Cell Health and Metabolism: The expression and activity of amino acid transporters are dependent on the overall health and metabolic state of the cells. Factors like cell density, passage number, and nutrient availability in the medium can all play a role.[9][10]
-
Energy Dependence: Some amino acid transport systems are active and require cellular energy (ATP).[6] If your cells are metabolically compromised, transport efficiency may be reduced.
Q4: How long should I wait for complete incorporation of the labeled tyrosine?
For stable isotope labeling by amino acids in cell culture (SILAC), complete incorporation is typically achieved after several cell doublings.[11][12] A general guideline is to culture the cells for at least five to six doublings in the labeled medium.[12][13] This allows for the dilution of pre-existing, unlabeled (light) proteins through both cell division and natural protein turnover. Incomplete labeling is a common reason for observing low isotopic enrichment.
In-Depth Troubleshooting Guide
If the initial FAQs have not resolved your issue, this section provides a more detailed, step-by-step approach to identifying and solving the problem of low this compound incorporation.
Issue 1: Suboptimal Labeled Amino Acid Formulation
Root Cause Analysis:
The use of a racemic mixture (DL-Tyrosine) is a primary suspect. Protein synthesis is stereospecific for L-amino acids.
Recommended Solution:
-
Switch to L-Tyrosine-3-13C: The most effective solution is to replace your this compound with the pure L-enantiomer. This will ensure that 100% of the labeled amino acid provided is available for protein synthesis.
-
Increase Concentration (with caution): If you must continue using the DL-mixture, you could try increasing the concentration to provide more of the L-form. However, be aware that this will also increase the concentration of the potentially inhibitory D-form.
Issue 2: Inefficient Cellular Uptake
Root Cause Analysis:
The labeled L-Tyrosine may not be efficiently transported into the cell due to competition from other amino acids or suboptimal cell conditions.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing transport-related issues.
Caption: A workflow for troubleshooting inefficient cellular uptake of labeled tyrosine.
Experimental Protocols:
Protocol 1: Assessment of Intracellular Amino Acid Pool
This protocol allows you to determine the concentration of both labeled and unlabeled tyrosine inside your cells, providing direct evidence of uptake efficiency and pool dilution.
-
Cell Culture: Grow your cells under the experimental labeling conditions for the desired duration.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of 80% methanol (pre-chilled to -20°C) to each well/dish.[14]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Analysis: Analyze the extracted metabolites using LC-MS to quantify the relative amounts of L-Tyrosine-3-13C and unlabeled L-Tyrosine.
Data Interpretation:
| Scenario | Observation in Cell Lysate | Implication |
| 1 | Low levels of both labeled and unlabeled Tyrosine. | Poor overall tyrosine transport. |
| 2 | High levels of unlabeled Tyrosine, low levels of labeled Tyrosine. | Significant competition from unlabeled tyrosine in the medium or from intracellular sources (protein degradation). |
| 3 | High levels of labeled Tyrosine, but low incorporation into protein. | The issue lies downstream of transport, likely with protein synthesis. |
Issue 3: Insufficient Protein Synthesis or Turnover
Root Cause Analysis:
The cells may be in a state of low metabolic activity, leading to reduced rates of protein synthesis and turnover. This can be caused by contact inhibition at high cell densities, nutrient depletion, or cellular senescence.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting issues related to protein synthesis and turnover.
Experimental Protocols:
Protocol 2: SUnSET Assay for Global Protein Synthesis Rate
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure the rate of global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.[15]
-
Cell Culture: Grow cells under your standard and "troubleshooting" conditions (e.g., different densities, media formulations).
-
Puromycin Treatment:
-
Add puromycin to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-puromycin antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Interpretation: A stronger signal in the anti-puromycin blot indicates a higher rate of protein synthesis. Compare the signal from your experimental cells to that of healthy, logarithmically growing control cells.
Metabolic Pathway Overview
Understanding the metabolic fate of tyrosine is crucial for troubleshooting. The following diagram illustrates the key pathways involving tyrosine within a mammalian cell.
Sources
- 1. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid homeostasis and signalling in mammalian cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional characterization of tyrosine transport in fibroblast cells from healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the transport of tyrosine, leucine, and methionine in cultured B-16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some Factors Which Affect Amino Acid Uptake by Saccharomyces carlsbergensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kirin and Tokyo Uni discover cellular aging reduces nutrient absorption using biomimetic tech [nutritioninsight.com]
- 11. stable isotope labeling by amino acids in cell culture | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal-to-Noise for 13C-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled peptides. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating issue in Nuclear Magnetic Resonance (NMR) spectroscopy: poor signal-to-noise (S/N) ratios. Achieving a high-quality spectrum is paramount for accurate structural and dynamic studies, and this resource will equip you with the knowledge to diagnose and resolve the underlying causes of low sensitivity in your experiments.
The inherent challenge with ¹³C NMR is the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H, which results in a significantly weaker NMR signal.[1][2][3] While isotopic labeling is employed to overcome the natural abundance issue, many factors can still conspire to degrade the quality of your data. This guide follows a logical workflow, from sample preparation to data processing, to help you systematically identify and address the root cause of poor S/N.
Frequently Asked Questions & Troubleshooting Guides
Section 1: The Sample - The Source of Your Signal
The most common culprit for poor signal-to-noise is the sample itself.[4][5] Before spending valuable time on the spectrometer, it is crucial to ensure your sample is of the highest possible quality.
Question: My ¹³C spectrum is extremely weak. What are the first things I should check about my sample?
Answer: A systematic evaluation of your sample's characteristics is the essential first step. Several factors could be at play:
-
Low Peptide Concentration: The intensity of the NMR signal is directly proportional to the concentration of your peptide.[6] For 13C-labeled peptides, a concentration of 1-5 mM is often recommended, though this can be dependent on the specific peptide and the capabilities of your spectrometer.[6]
-
Causality: A higher concentration means more ¹³C nuclei are present in the active volume of the NMR tube, leading to a stronger Free Induction Decay (FID) and consequently a better S/N in the transformed spectrum.
-
-
Sample Precipitation or Aggregation: Peptides can be prone to aggregation or precipitation over time, especially at high concentrations or in certain buffer conditions. This effectively removes your peptide from the solution, drastically reducing its observable concentration.[4] Visually inspect your sample for any cloudiness or particulate matter.[5]
-
Expert Insight: It's good practice to run a quick 1D ¹H or 2D ¹⁵N HSQC spectrum before and after a long 3D experiment to check for sample degradation or precipitation.[4]
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact peptide solubility and stability.[7]
-
Protocol: Perform small-scale solubility tests with varying buffer conditions (pH, salt concentration) before preparing your final NMR sample. Ensure the peptide remains stable under the chosen conditions for the duration of your experiment.[6]
-
-
Presence of Paramagnetic Contaminants: Trace amounts of paramagnetic metals can lead to significant line broadening and a decrease in signal intensity due to accelerated relaxation.[4]
-
Troubleshooting: Ensure all glassware is thoroughly cleaned to remove any metal contaminants. If contamination is suspected, the addition of a chelating agent like EDTA can sometimes help, provided it doesn't interfere with your peptide's structure or function.
-
Question: I have a very limited amount of my precious 13C-labeled peptide. How can I maximize my signal with a small quantity of material?
Answer: When dealing with limited sample quantities, optimizing the sample volume and using specialized NMR tubes are critical.
-
Use the Correct Sample Volume: Standard 5mm NMR tubes have an active detection region of about 4 cm.[8] Using excessive solvent will dilute your sample without any benefit, as any peptide outside this region will not contribute to the signal.[8] A typical sample volume is 500-600 µL.[9]
-
Employ Specialized NMR Tubes: For very small sample amounts, consider using Shigemi tubes or other micro-volume NMR tubes.[10] These tubes are designed to restrict the sample to the active volume of the RF coil, effectively increasing the concentration for a given amount of material.[8][10]
| NMR Tube Type | Minimum Volume | Recommended Use |
| Standard 5mm | ~500 µL | Adequate sample amount |
| Shigemi Tube | ~250 µL | Limited sample amount |
| 3mm Tube | ~160 µL | High salt concentration or limited sample |
Table 1. Recommended NMR tube types and volumes for optimizing signal with varying sample availability.[10]
Section 2: The Spectrometer - Fine-Tuning Your Instrument
Once you are confident in your sample's quality, the next step is to ensure the NMR spectrometer is properly configured for your experiment.
Question: My sample seems fine, but my signal is still poor. What hardware and calibration steps should I perform?
Answer: Proper calibration and tuning of the spectrometer are non-negotiable for achieving good sensitivity.
-
Probe Tuning and Matching: The NMR probe must be correctly tuned to the resonance frequencies of the nuclei you are observing (¹H, ¹³C, etc.) and matched to the impedance of the spectrometer's electronics (50 Ohms).
-
Shimming: The process of shimming corrects for inhomogeneities in the main magnetic field (B₀).
-
Causality: Poor shimming leads to broad spectral lines, which reduces the peak height and therefore the S/N. An insufficient sample volume can often lead to poor shimming results.[10]
-
-
Pulse Width Calibration: The 90° pulse widths for both ¹H and ¹³C must be accurately calibrated for your specific sample and probe.
-
Causality: Incorrect pulse lengths result in inefficient magnetization transfer, leading to significant signal loss.[4] This is particularly critical in multi-dimensional experiments that rely on a series of precisely timed pulses to transfer magnetization between different nuclei.
-
Workflow for Spectrometer Calibration
Caption: A standard workflow for spectrometer calibration before acquiring ¹³C NMR data.
Section 3: Acquisition Parameters - Optimizing Data Collection
With a good sample and a well-calibrated spectrometer, the next level of optimization lies in the acquisition parameters of your NMR experiment.
Question: How can I adjust my experimental parameters to improve the signal-to-noise ratio?
Answer: Several key parameters can be optimized to enhance the S/N of your ¹³C spectrum.
-
Number of Scans (NS): Increasing the number of scans is a straightforward way to improve S/N.
-
Relaxation Delay (D1): The relaxation delay is the time the system is allowed to return to thermal equilibrium between scans.
-
Pulse Angle: For routine ¹³C spectra where quantitation is not the primary goal, using a smaller flip angle (e.g., 30° or 45°) instead of 90° can be beneficial.
-
Causality: A smaller flip angle allows for a shorter relaxation delay (D1) to be used, as the magnetization recovers to its equilibrium value more quickly. This enables more scans to be acquired in a given amount of time, leading to an overall improvement in S/N.[14]
-
-
Proton Decoupling: Most ¹³C spectra are acquired with ¹H decoupling to collapse ¹³C-¹H couplings into singlets and to benefit from the Nuclear Overhauser Effect (NOE).[3]
-
Causality: Decoupling simplifies the spectrum and increases the peak height. The NOE can enhance the ¹³C signal intensity by transferring polarization from the decoupled protons, potentially increasing the signal by up to a factor of three.[8] Ensure that the decoupler is on and functioning correctly.
-
-
Paramagnetic Relaxation Enhancement (PRE): In some cases, intentionally adding a small amount of a paramagnetic relaxation agent (e.g., Cr(acac)₃ or Cu(II)EDTA) can be advantageous.[13][15]
-
Causality: These agents shorten the T₁ relaxation times of the nuclei, allowing for a much shorter recycle delay between scans.[15] This enables the acquisition of many more scans in the same amount of time, which can lead to a significant net increase in S/N, provided the line broadening introduced by the agent is not excessive.[15]
-
| Parameter | Effect on S/N | Trade-off |
| Increase Number of Scans (NS) | Improves S/N by √NS | Increases experiment time |
| Optimize Relaxation Delay (D1) | Longer D1 can improve signal for slow-relaxing nuclei | Increases experiment time |
| Decrease Pulse Angle | Allows for shorter D1, enabling more scans in a given time | May not be suitable for quantitative experiments |
| Add Paramagnetic Agent | Shortens T₁, allowing for faster pulsing and more scans | Can cause line broadening |
Table 2. Summary of key acquisition parameters and their impact on S/N.
Section 4: Data Processing - Enhancing Your Acquired Signal
After data acquisition, certain processing techniques can be applied to improve the final S/N ratio.
Question: I've already collected my data. Are there any processing steps I can take to improve the appearance of my spectrum?
Answer: Yes, post-acquisition data processing offers several methods to enhance the S/N.
-
Matched Filtering (Exponential Multiplication): This is the most common method for improving S/N during processing.
-
Protocol: Apply an exponential window function to the FID before Fourier transformation. This is typically done by setting the line broadening (LB) parameter to a value approximately equal to the width of the narrowest peak in the spectrum.
-
Causality: This technique, known as "matched filtration," optimally enhances the signal from exponentially decaying FIDs relative to the noise.[16] The trade-off is a slight loss of resolution as the spectral lines are broadened.[16]
-
-
Signal Averaging of Individual Scans: If your spectrometer software allows, saving each scan individually and then averaging them during post-processing can offer more flexibility.[17]
-
Expert Insight: This approach allows you to assess the S/N progression over time and can be useful for monitoring reaction kinetics or sample stability.[17]
-
-
Denoising Algorithms: Advanced processing software may include denoising algorithms that can distinguish between real signals and random noise, effectively reducing the noise level in the final spectrum.[18]
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting poor signal-to-noise in ¹³C NMR.
References
- Technical Support Center: Optimizing NMR for 13C/15N Labeled Proteins. Benchchem.
- Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra. University of Ottawa NMR Facility Blog.
- Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation.
- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
- Increasing sensitivity in 13C NMR. Reddit.
- Progress Towards a Higher Sensitivity 13C-Optimized 1.5 mm HTS NMR Probe.
- Factors Affecting the Signal-to-Noise Ratio.
- Carbon-13 NMR. Joseph P. Hornak, Ph.D.
- A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes.
- A rapid procedure to isolate isotopically labeled peptides for NMR studies.
- Optimized Default 13C Parameters. University of Missouri-St. Louis Chemistry Department NMR Facility.
- NMR sample preparation guidelines. Servei de Ressonància Magnètica Nuclear.
- NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona.
- NMR D
- NMR Sample Preparation.
- NMR D
- How to reduce noisey NMR signal? Reddit.
- How to reduce noisey NMR signal? Reddit.
- peptide nmr. University of Zurich.
- Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog.
- Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog.
- 13C-NMR Spectroscopy. Chemistry LibreTexts.
- Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry.
- DESPERATE: A Python library for processing and denoising NMR spectra.
Sources
- 1. Progress Towards a Higher Sensitivity 13C-Optimized 1.5 mm HTS NMR Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DL-Tyrosine-3-¹³C for Labeling Experiments
Welcome to the technical support guide for optimizing the use of DL-Tyrosine-3-¹³C in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope labeling for quantitative proteomics and metabolic flux analysis. Here, we provide expert-driven advice, detailed protocols, and troubleshooting solutions to ensure the success and accuracy of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of DL-Tyrosine-3-¹³C.
Q1: What is a good starting concentration for DL-Tyrosine-3-¹³C in my cell culture medium?
A1: A robust starting point is to match or slightly exceed the L-Tyrosine concentration in your basal medium (e.g., DMEM, RPMI-1640). Standard media typically contain L-Tyrosine at concentrations ranging from 0.1 to 0.2 mM (18 to 36 mg/L)[1]. Since you are using a DL-racemic mixture, only the L-isomer is incorporated into proteins. Therefore, to achieve an effective L-Tyrosine-¹³C concentration of 0.2 mM, you must add DL-Tyrosine-3-¹³C to a final concentration of 0.4 mM. Always begin with a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Why use a DL-Tyrosine mixture instead of pure L-Tyrosine-¹³C?
A2: While the L-isomer is the biologically active form for protein synthesis, DL-mixtures can sometimes be available as a more cost-effective alternative. However, it is critical to account for the fact that the effective concentration for protein incorporation is only 50% of the total concentration. The D-isomer is generally not incorporated into nascent proteins but may compete with the L-isomer for uptake through amino acid transporters, a factor that necessitates empirical optimization[2].
Q3: How long does it take to achieve complete labeling of the proteome?
A3: For proliferating, stable cell lines, near-complete labeling (>97%) typically requires a minimum of five to six cell doublings in the isotope-containing medium[3][4]. This ensures that the pre-existing, unlabeled ("light") protein pool is sufficiently diluted through protein turnover and cell division. For primary cells or slow-growing lines, achieving complete labeling is more challenging and may require different strategies like pulsed SILAC (pSILAC)[5].
Q4: Can the ¹³C-labeled tyrosine be toxic to my cells?
A4: Stable isotopes themselves are non-radioactive and generally considered safe[6]. However, high concentrations of any single amino acid, including tyrosine, can disrupt cellular homeostasis, alter metabolism, or induce cytotoxicity[7][8]. L-Tyrosine, in particular, has been shown to potentially amplify the production of reactive oxygen species (ROS) under certain conditions. It is essential to perform a viability assay in parallel with your dose-response experiment.
Q5: Do I need to use special serum for my labeling medium?
A5: Yes, this is a critical point. Standard fetal bovine serum (FBS) contains endogenous, unlabeled amino acids that will compete with your labeled tyrosine, leading to incomplete labeling and inaccurate quantification[3]. You must use dialyzed FBS, from which small molecules like free amino acids have been removed[9].
Core Optimization Workflow: A Systematic Approach
Successful labeling hinges on empirically determining the ideal DL-Tyrosine-3-¹³C concentration that maximizes incorporation without negatively impacting cell health. The workflow below provides a self-validating system for achieving this balance.
Caption: Workflow for determining optimal DL-Tyrosine-3-¹³C concentration.
Detailed Experimental Protocol
Protocol 1: Dose-Response and Viability Assessment
This protocol details the core workflow for identifying the optimal concentration of DL-Tyrosine-3-¹³C.
1. Media and Reagent Preparation: a. Prepare a custom basal medium that is deficient in L-Tyrosine. Most major suppliers can provide this formulation. b. Supplement this tyrosine-free medium with 10% dialyzed FBS, penicillin/streptomycin, and other required supplements (e.g., L-glutamine). This is your "Base Labeling Medium." c. Prepare a sterile, high-concentration stock solution of DL-Tyrosine-3-¹³C (e.g., 20 mM or 100x). L-Tyrosine has poor solubility at neutral pH, so dissolve the powder in a small volume of 0.1 M HCl, then neutralize carefully with 0.1 M NaOH to the final volume with sterile water or PBS. Filter-sterilize this stock solution.
2. Cell Seeding and Labeling: a. Seed your cells in multiple replicate plates (e.g., 6-well plates) at a low density to allow for at least five doublings. b. Prepare a series of complete labeling media by spiking the "Base Labeling Medium" with different concentrations of your DL-Tyrosine-3-¹³C stock. A recommended test range is based on the normal L-Tyrosine concentration (1x) in your standard medium:
- Control: 1x unlabeled L-Tyrosine
- Test Conditions: 0.5x, 1x, 2x, 5x, and 10x effective L-Tyrosine concentrations. (Remember to add double the amount of the DL-mixture, e.g., for a 2x test, add 4x the amount of DL-Tyrosine). c. Culture the cells in these media, passaging as necessary, for a duration equivalent to at least five population doublings.
3. Monitoring Cell Health: a. At each passage, perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. b. Calculate the population doubling time for each condition. c. Visually inspect cell morphology daily for any signs of stress (e.g., rounding, detachment, vacuolization).
4. Sample Harvesting and Preparation: a. After the labeling period, wash the cells thoroughly with ice-cold PBS to remove any residual medium. b. Harvest the cells and lyse them using a proteomics-grade lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Determine the protein concentration of each lysate using a BCA assay.
5. Mass Spectrometry and Data Analysis: a. Take a small aliquot (10-20 µg) of protein from each condition for labeling efficiency analysis. b. Perform in-solution or in-gel tryptic digestion. c. Analyze the resulting peptides via high-resolution LC-MS/MS[10]. d. Use a suitable software suite (e.g., MaxQuant) to search the data and determine the incorporation efficiency. This is calculated for each identified peptide as the intensity of the "heavy" peak divided by the sum of the "heavy" and "light" peak intensities[11]. An efficiency of >97% is desired[3].
6. Selection of Optimal Concentration: a. Consolidate the data from the viability assays and the labeling efficiency calculations into a summary table. b. The optimal concentration is the lowest concentration that achieves >97% labeling efficiency without a significant decrease in cell viability, change in morphology, or increase in population doubling time compared to the unlabeled control.
Data Presentation: Example Optimization Results
| Effective [L-Tyr-¹³C] | DL-Tyr-¹³C Added | Avg. Labeling Efficiency (%) | Relative Viability (%) | Doubling Time (Hours) | Morphology |
| 0x (Control) | 0x (unlabeled) | N/A | 100 | 24.2 | Normal |
| 0.1 mM (0.5x) | 0.2 mM | 94.5% | 99 | 24.5 | Normal |
| 0.2 mM (1x) | 0.4 mM | 98.1% | 98 | 24.8 | Normal |
| 0.4 mM (2x) | 0.8 mM | 98.5% | 97 | 25.1 | Normal |
| 1.0 mM (5x) | 2.0 mM | 98.6% | 85 | 29.7 | Signs of stress |
| 2.0 mM (10x) | 4.0 mM | 98.5% | 60 | 38.1 | High cell death |
| In this example, 0.4 mM of DL-Tyrosine-3-¹³C (providing an effective 0.2 mM L-Tyrosine-¹³C) would be chosen as the optimal concentration. |
Troubleshooting Guide
Q: My labeling efficiency is below 95%. What went wrong?
A: Incomplete labeling is a common issue that severely compromises quantitative accuracy[3][12].
-
Cause 1: Contamination with Unlabeled Tyrosine.
-
Solution: Ensure you are using dialyzed, not standard, FBS. Unlabeled amino acids in regular serum are the most frequent cause of this problem[9].
-
-
Cause 2: Insufficient Culture Time.
-
Solution: Confirm that the cells have undergone at least 5-6 doublings. For slow-growing cells, extend the culture period accordingly.
-
-
Cause 3: Metabolic Conversion.
-
Solution: Cells can synthesize tyrosine from phenylalanine[13][14]. If your medium contains unlabeled phenylalanine, this can dilute the labeled tyrosine pool. While less common for tyrosine-specific labeling, if the issue persists, consider using a phenylalanine-deficient medium and also providing labeled phenylalanine.
-
Q: I'm observing high cell death and slow growth at my chosen concentration.
A: This indicates amino acid-induced cytotoxicity.
-
Cause 1: Concentration Too High.
-
Solution: An excess of a single amino acid can disrupt metabolic balance[8]. Revert to your dose-response data and select a lower concentration that demonstrated good viability, even if the labeling efficiency is slightly lower (e.g., 96% vs. 98%).
-
-
Cause 2: Increased Oxidative Stress.
-
Solution: High tyrosine levels can promote ROS production. Ensure your culture conditions are optimal (e.g., proper CO₂ levels, humidity) and consider whether the addition of a mild antioxidant is compatible with your experimental design.
-
Q: The signal for my labeled peptides in the mass spectrometer is weak.
A: This is an issue of absolute abundance and detection limits.
-
Cause 1: Insufficient Labeled Tyrosine.
-
Solution: If you selected a very low concentration to avoid toxicity, it might not be sufficient for robust detection. Ensure your chosen concentration is at least equivalent to that of standard media (e.g., ~0.2 mM effective L-Tyrosine).
-
-
Cause 2: Low Abundance of Tyrosine-Containing Peptides.
-
Solution: Your proteins of interest may have few tyrosine residues or be of low abundance. Increase the amount of protein material injected into the LC-MS/MS system.
-
-
Cause 3: Instrument Sensitivity.
-
Solution: Confirm that your mass spectrometer has the necessary resolution and sensitivity to detect and resolve the isotopic pairs accurately[10].
-
Metabolic Pathway Considerations
Understanding the local metabolic network around tyrosine is key to troubleshooting.
Caption: Simplified metabolic context of L-Tyrosine-¹³C incorporation.
References
-
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology. [Link]
-
Guan, S., et al. (2011). An automated platform for analysis of protein turnover in whole animals. Analytical Chemistry. [Link]
-
Heller, M., et al. (2004). A role for the ubiquitin-proteasome pathway in the regulation of insulin-like growth factor I receptor degradation. Journal of Biological Chemistry. [Link]
-
O'Connell, T. M., & Morrison, S. L. (2006). A method for the quantification of protein expression in mammalian cells. Analytical Biochemistry. [Link]
-
Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science. [Link]
-
Doherty, M. K., & Beynon, R. J. (2006). The importance of individuality in protein turnover. Trends in Biotechnology. [Link]
-
Sturtevant, D., et al. (2016). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]
-
Lieu, E. L., et al. (2020). Amino acid metabolism in cancer. Frontiers in Oncology. [Link]
-
Park, S., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteome Research. [Link]
-
Ritter, J. B., et al. (2019). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal. [Link]
-
Deng, J., et al. (2018). Troubleshooting for Possible Issues. In Quantitative Comparison of Proteomes Using SILAC. ResearchGate. [Link]
-
Smith, T. (2022). Assessing the SILAC isotope incorporation rate. camprotR Vignettes. [Link]
-
Yu, D., et al. (2021). Impacts of essential amino acids on energy balance. Cell Reports Medicine. [Link]
-
Guroff, G., & Udenfriend, S. (1962). The uptake and efflux of L-phenylalanine and L-tyrosine from rat brain cerebral cortex slices. Biochimica et Biophysica Acta. [Link]
-
Institute for Stem Cell Science and Regenerative Medicine. (2019). Essential amino acid in humans, methionine, controls cell growth. ScienceDaily. [Link]
-
Choi, Y. S., et al. (2010). Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. Analytical Biochemistry. [Link]
-
Cytion. (n.d.). Classic Cell Culture Media. Cytion. [Link]
-
Seibel, R., et al. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. [Link]
-
Enei, H., et al. (1973). Culture Conditions for the Preparation of Cells Containing High Tyrosine Phenol Lyase Activity. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Choi, Y. S., Pennington, C. L., & Wood, T. D. (2010). Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. Analytical Biochemistry. [Link]
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Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology. [Link]
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McAllaster, M. R., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Wikipedia contributors. (2023). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
-
Thompson, G. N. (2003). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition. [Link]
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Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]
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McAllaster, M. R., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Methods. [Link]
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PubChem. (2019). Tyrosine Metabolism. PubChem Pathways. [Link]
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Pratt, J. M., et al. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]
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Technical Support Center: Navigating Stable Isotope Labeling Experiments
Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. As a Senior Application Scientist, I have designed this guide to address the most common challenges encountered by researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments. Each section is grounded in established scientific principles and supported by authoritative references.
Section 1: Experimental Design & Setup
Proper experimental design is the foundation of a successful stable isotope labeling study. This section addresses common questions and pitfalls that arise during the initial setup of your experiment.
FAQ: How do I choose the right stable isotope labeling strategy?
The choice of labeling strategy depends on your specific research question and experimental system. Here's a breakdown of common approaches:
| Strategy | Description | Best For | Considerations |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling where cells are grown in media containing "heavy" isotopically labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[1][2] | Quantitative proteomics in cultured cells, studying protein turnover, post-translational modifications, and protein-protein interactions.[1] | Requires proliferating cells that can incorporate the labeled amino acids over several cell divisions.[3] Not directly applicable to tissues or clinical samples.[1] |
| ¹³C-Metabolic Labeling | Cells are fed a uniformly ¹³C-labeled energy source, such as glucose, to trace metabolic flux.[4] | Elucidating metabolic pathways and understanding cellular metabolism. | Requires careful consideration of the metabolic pathways to ensure the label is incorporated into the molecules of interest. |
| iTRAQ and TMT (Isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling methods that tag peptides at the N-terminus and lysine residues after protein extraction and digestion.[4] | Multiplexing many samples in a single mass spectrometry run, increasing throughput. Suitable for a wide range of sample types, including tissues.[4] | Labeling occurs after cell lysis, which can introduce variability during sample preparation. |
Troubleshooting Guide: Cell Culture Issues in SILAC
A common hurdle in SILAC experiments is maintaining healthy cell cultures in the specialized media.
Question: My cells are growing poorly, showing signs of stress, or dying after switching to SILAC medium. What should I do?
Causality: SILAC media uses dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids, which can sometimes lack essential nutrients present in regular FBS.[3] This can lead to cellular stress.
Troubleshooting Protocol:
-
Gradual Adaptation: Instead of directly switching to 100% SILAC medium, gradually adapt your cells. Start with a 50:50 mixture of regular medium and SILAC medium for one to two passages before moving to 100% SILAC medium.[5]
-
Nutritional Supplementation: In the initial stages, supplement the SILAC medium with non-essential amino acids (NEAA) and additional glucose to support cell health.[5]
-
Cell Line Selection: Be aware that some cell lines, particularly sensitive ones like certain neuronal or hematopoietic cells, may not adapt well to SILAC media.[5] In such cases, consider alternative strategies like "Super-SILAC," which uses a labeled cell line as an internal standard.
-
Limit Passaging: Avoid excessive passaging (more than 10 generations) during the labeling phase, as this can lead to proteomic and transcriptomic drift.[5]
Section 2: Label Incorporation & Validation
Ensuring complete and accurate incorporation of the stable isotope label is critical for quantitative accuracy.
FAQ: What is considered sufficient incorporation of heavy amino acids in SILAC, and how can I verify it?
For accurate quantification in SILAC experiments, near-complete incorporation of the "heavy" amino acids into the proteome (typically >95%) is crucial.[6] This is generally achieved by culturing the cells in the SILAC medium for at least five to six cell doublings.[3][6]
Workflow for Validating Label Incorporation:
Caption: Workflow for validating heavy amino acid incorporation.
Troubleshooting Guide: Incomplete Labeling
Question: My labeling efficiency is below 95%. What are the potential causes and how can I fix this?
Causality: Incomplete labeling is a significant source of quantitative error.[7][8] It can be caused by insufficient time in the labeling medium, the presence of unlabeled amino acids from supplements, or issues with the dialyzed serum.[3]
Troubleshooting Steps:
-
Extend Culture Time: Ensure cells have undergone at least five to six doublings in the SILAC medium. For slow-growing cells, this may require a longer culture period.
-
Verify Media Components: Confirm that you are using dialyzed FBS, as regular FBS contains unlabeled amino acids that will compete with the heavy-labeled ones.[3]
-
Check for Contamination: Ensure that no supplements or other media components are introducing "light" amino acids into your culture.
-
Perform a Mixing Test: To get a more robust estimation of the incorporation rate, mix "heavy" and "light" labeled cell lysates in a 1:1 ratio before mass spectrometry analysis. This ensures that both isotopes are present for all peptides, making the quantification of incorporation more reliable.[9]
Section 3: Metabolic Conversions & Isotope Scrambling
Cells are dynamic systems, and the metabolic conversion of labeled amino acids can introduce unexpected complexities into your data.
FAQ: What is arginine-to-proline conversion in SILAC, and why is it problematic?
In some cell lines, the isotopically labeled "heavy" arginine can be metabolically converted into "heavy" proline.[10][11][12] This is a significant issue because it splits the mass spectrometry signal for proline-containing peptides, creating satellite peaks that complicate data analysis and lead to inaccurate protein quantification.[12] This can affect a substantial portion of the proteome.[12]
Troubleshooting Guide: Detecting and Preventing Arginine-to-Proline Conversion
Question: I suspect arginine-to-proline conversion is occurring in my experiment. How can I confirm this and prevent it?
Detection:
-
Manual Inspection of Mass Spectra: Carefully examine the mass spectra of known proline-containing peptides. If conversion is occurring, you will observe satellite isotopic clusters for the "heavy" peptide.[12]
-
Software Analysis: Specialized SILAC analysis software can help identify and, in some cases, correct for this conversion.[12]
Prevention Protocol:
The most effective method to prevent arginine-to-proline conversion is to supplement the SILAC media with unlabeled L-proline.[10][12]
-
Prepare SILAC Media: Prepare your SILAC DMEM deficient in L-arginine and L-lysine.
-
Add Labeled Amino Acids: Add your "heavy" labeled L-arginine and L-lysine to the desired concentrations.
-
Supplement with L-Proline: Add sterile, unlabeled L-proline to the media. A concentration as low as 200 mg/liter has been shown to be effective in preventing detectable conversion.[10]
-
Culture Cells: Culture your cells in this supplemented medium. The presence of unlabeled proline will suppress the metabolic pathway that converts arginine to proline.[10][12]
Caption: Prevention of arginine-to-proline conversion.
Section 4: Mass Spectrometry & Data Analysis
Accurate data acquisition and interpretation are the final, critical steps in a stable isotope labeling experiment.
FAQ: Why do I need to correct for the natural abundance of stable isotopes?
Most elements exist as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope.[13] This natural distribution creates a characteristic pattern of peaks in a mass spectrum. In a labeling experiment, the mass spectrometer detects both the isotopes from your experimental tracer and these naturally occurring heavy isotopes.[13] This overlap can obscure the true signal from your tracer, leading to inaccurate quantification.[13][14] Therefore, correcting for this natural abundance is a crucial data analysis step to isolate the signal originating from your experimental label.[13]
Troubleshooting Guide: Common Data Analysis Issues
Question: My mass spectra show complex isotopic patterns that are difficult to interpret. How can I improve my data quality?
Causality: Complex spectra can arise from incomplete labeling, metabolic conversions, co-eluting peptides, and the natural abundance of isotopes.
Data Analysis Workflow and Troubleshooting:
-
Natural Abundance Correction: Always apply a correction for the natural abundance of stable isotopes using appropriate software tools.[13][15][16] This will help to deconvolve the measured mass isotopologue distribution.[13]
-
Label-Swap Replicates: To correct for experimental errors and improve the reliability of your expression ratios, design your experiments to include label-swap replicates.[7][8] In this design, the "heavy" and "light" labels are reversed between two biological replicates. Averaging the ratios from these replicates can effectively correct for systematic errors.[7][8]
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to better resolve isotopic peaks and distinguish between your labeled peptides and interfering ions.[5]
-
Optimize MS Parameters: Ensure that your mass spectrometer parameters are optimized for SILAC analysis. This may include enabling a specific SILAC mode for quantification.[5]
-
Check for Cross-Contamination: If you observe "heavy" peptide signals in your "light" samples or vice versa, this may indicate cross-contamination. To avoid this, ensure that "light" and "heavy" samples are lysed separately before mixing and consider using separate reagents and consumables.[5]
References
- Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. (Source: vertexaisearch.cloud.google.com, )
- Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. (Source: vertexaisearch.cloud.google.com, )
- Metabolic conversion of isotope-coded arginine to proline in SILAC... - ResearchGate.
- Preventing arginine to proline conversion in SILAC experiments - Benchchem. (Source: BenchChem, )
- Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed. (Source: PubMed, )
- SILAC Reagents and Sets - Cambridge Isotope Laboratories.
- A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC - NIH.
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - ChemPep. (Source: ChemPep Inc., )
- Stable isotope labeling by amino acids in cell culture - Grokipedia. (Source: Grokipedia, )
- Technical Support Center: Stable Isotope Labeling Experiments - Benchchem. (Source: BenchChem, )
- Technical Support Center: Correcting for Natural Isotope Abundance in Mass Spectrometry D
- Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. (Source: YouTube, )
- Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC - NIH.
- Quality control of imbalanced mass spectra from isotopic labeling experiments - PMC.
- Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed. (Source: PubMed, )
- Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC - NIH.
- A Researcher's Guide to Validating Isotopic Enrichment in Labeled Compounds - Benchchem. (Source: BenchChem, )
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer - Sigma-Aldrich. (Source: Sigma-Aldrich, )
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (Source: Metabolic Solutions, )
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - an Introduction for Biologists | Bentham Science Publishers. (Source: Bentham Science, )
- (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate.
- Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - Semantic Scholar. (Source: Semantic Scholar, )
- Quantitative Comparison of Proteomes Using SILAC - PMC - NIH.
- Stable isotope labeling by amino acids in cell culture - Taylor & Francis. (Source: Taylor & Francis Online, )
- (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - ResearchGate.
- The importance of accurately correcting for the natural abundance of stable isotopes - PMC.
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central. (Source: PubMed Central, )
- Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC - PubMed Central. (Source: PubMed Central, )
- SILAC Quantitation | UT Southwestern Proteomics Core. (Source: UT Southwestern Medical Center, )
- Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC.
- Quantitative proteomics - Wikipedia. (Source: Wikipedia, )
- A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments - ACS Publications.
- Troubleshooting for Possible Issues | Download Table - ResearchGate.
- Common errors in mass spectrometry-based analysis of post-translational modifications - PMC - NIH.
- Technical Support Center: Stable Isotope Labeling - Benchchem. (Source: BenchChem, )
- Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance Proteins with SILAC - Benchchem. (Source: BenchChem, )
- Stable isotope labeling by amino acids in cell culture | applications of SILAC - YouTube. (Source: YouTube, )
- Asssessing the SILAC isotope incorporation r
- Instructions - SILAC Protein Quantitation Kits - CK Isotopes. (Source: CK Isotopes, )
- and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR.
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minimizing background interference in DL-Tyrosine-3-13C MS analysis
Technical Support Center: DL-Tyrosine-3-13C Analysis
Welcome to the technical support center for Mass Spectrometry (MS) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with background interference, ensuring data accuracy and reproducibility. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues. For more detailed solutions, refer to the corresponding sections in the Systematic Troubleshooting Guide.
Q1: Why is the background noise in my blank (solvent-only) injection so high?
High background noise in a blank injection almost always points to contamination within the LC-MS system itself.[1][2] Common culprits include contaminated mobile phase solvents, leaching from plastic tubing or solvent bottles (e.g., plasticizers), or residue from previous analyses (carryover).[3][4] Always use fresh, LC-MS grade solvents and additives.[1]
Q2: My signal for this compound is strong in the pure standard, but weak or absent when I analyze my biological samples. What is happening?
This is a classic symptom of matrix effects , specifically ion suppression.[5][6] Components from your biological matrix (like salts, lipids, or endogenous metabolites) co-elute with your analyte and compete with it during the ionization process in the MS source, reducing its signal intensity.[7][8] Effective sample cleanup is critical to mitigate this.
Q3: I see a peak at the correct m/z for my analyte, but it appears at an unexpected retention time. Should I trust it?
This could be an isobaric interference , where a different compound has the same nominal mass as your target analyte.[9][10] Metabolism of parent drugs or other endogenous compounds can produce isobaric metabolites that may even share MS/MS transitions.[9] Do not rely on mass alone for identification. Proper chromatographic separation and confirmation of MS/MS fragmentation patterns are essential for confident identification.
Q4: Can I improve the chromatographic retention of tyrosine, which is quite polar?
Yes. While standard C18 reversed-phase columns can be challenging for polar compounds like tyrosine, you have several options. You can use a polar-embedded or aqueous-stable C18 column, explore Hydrophilic Interaction Liquid Chromatography (HILIC), or employ chemical derivatization to make the molecule less polar and more amenable to reversed-phase chromatography.[11][12][13]
Q5: What is the purpose of a 13C-labeled internal standard if I'm already analyzing a 13C-labeled compound?
In stable isotope tracer studies, the this compound is the analyte you are measuring. To accurately quantify it, you still need a proper internal standard. The ideal internal standard would be a version of tyrosine with a different number of heavy isotopes (e.g., DL-Tyrosine-13C9,15N) that is added at a known concentration to all samples before processing. This standard co-elutes and experiences the same matrix effects, allowing for reliable normalization of the signal.[14]
Section 2: Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving complex interference issues.
Workflow for Minimizing Interference
The following diagram illustrates a robust workflow from sample preparation to data analysis, highlighting key control points for minimizing background interference.
Caption: End-to-end workflow for this compound analysis.
Problem: High Background Noise & Contamination
High background reduces sensitivity and can obscure low-level analytes.[1] It typically manifests as an elevated baseline in the total ion chromatogram (TIC).
Troubleshooting Logic:
Caption: Decision tree for troubleshooting high background noise.
Common Sources & Solutions:
| Source of Contamination | Description | Mitigation Strategy |
| Mobile Phase | Impurities in solvents (water, ACN, MeOH) or additives (formic acid, ammonium formate) are a primary cause of high baseline.[1][15] Using parafilm to cover bottles can introduce plasticizers. | Use only the highest purity LC-MS grade solvents and additives. Prepare mobile phases fresh daily. Thoroughly clean solvent bottles with methanol and water before use. |
| Sample Matrix | Biological samples contain numerous endogenous compounds (salts, phospholipids, etc.) that create significant background.[3] | Implement rigorous sample preparation. For plasma, protein precipitation followed by Solid Phase Extraction (SPE) is highly effective. See Protocol 3.1 . |
| System Carryover | Analyte or matrix components from a previous injection adhere to the injector needle, loop, or column and elute in subsequent runs. | Develop a strong needle wash protocol using a solvent mixture capable of dissolving the stickiest compounds (e.g., a mix of isopropanol, acetonitrile, and water). Inject blank samples between experimental samples to check for carryover. |
| Lab Environment | Volatile organic compounds (VOCs) from cleaning supplies, personal care products, or plastic labware can enter the MS.[3] | Maintain a clean lab environment. Use glass or polypropylene labware instead of polystyrene. Cover samples when not in use. |
Problem: Low Signal Intensity (Ion Suppression)
Ion suppression occurs when matrix components co-elute with the analyte and interfere with its ionization, leading to a lower-than-expected signal.[6][7]
Causality & Mitigation:
-
Inadequate Chromatographic Separation: If tyrosine co-elutes with a large mass of matrix components (e.g., the phospholipid "hump" in plasma samples), its ionization will be suppressed.
-
Solution: Optimize the LC gradient to move the tyrosine peak away from major interfering regions. A slower, shallower gradient around the elution time of tyrosine can resolve it from nearby contaminants. See Protocol 3.2 .
-
-
Insufficient Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components before analysis.[7]
-
Solution: Solid Phase Extraction (SPE) is highly effective at removing salts and phospholipids while retaining amino acids. Choose a mixed-mode or polymeric SPE sorbent for best results. See Protocol 3.1 .
-
-
Chemical Derivatization: Derivatizing tyrosine can shift its retention time significantly, moving it to a cleaner region of the chromatogram, and can also improve its ionization efficiency.[11][16]
Problem: Suspected Isobaric Interference
An isobaric interference is from a compound that has the same nominal mass as this compound (C9H1013CNO3). This is a critical issue that can lead to false positives or inaccurate quantification.[9][19]
Validation & Resolution:
-
High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Isobaric compounds often have slightly different exact masses that can be resolved.
-
MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the suspected peak in your sample to that of a pure this compound standard. While some fragments may be shared, the ratios of fragment intensities are often different. The characteristic fragmentation of tyrosine involves the loss of the carboxyl group.[20]
-
Chromatographic Resolution: The most practical solution is to improve the chromatographic separation.
-
Action: Test different columns (e.g., HILIC, Phenyl-Hexyl) or modify the mobile phase (e.g., change pH, use a different organic solvent like methanol instead of acetonitrile) to alter the selectivity and resolve the two compounds.
-
Section 3: Best Practice Protocols
Protocol: Solid Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for cleaning up plasma samples to reduce matrix effects.
-
Pre-treatment: To 100 µL of plasma, add 10 µL of your 13C/15N-labeled tyrosine internal standard solution. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 800 µL of 1% formic acid in water. This ensures the sample will bind correctly to the SPE sorbent.
-
SPE Column Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral lipids and other interferences.
-
Elution: Elute the tyrosine and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic tyrosine, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).
Protocol: Optimizing LC Gradient for Tyrosine Separation
This protocol assumes a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
| Time (min) | % B (Acetonitrile) | Curve | Notes |
| 0.0 | 2% | Initial | Holds at low organic to retain tyrosine. |
| 1.0 | 2% | Linear | Initial hold to allow polar compounds to focus on the column. |
| 5.0 | 25% | Linear | Shallow gradient around the expected elution time of tyrosine to resolve it from early-eluting interferences. |
| 7.0 | 95% | Linear | Steep gradient to wash off strongly retained matrix components like lipids. |
| 8.0 | 95% | Hold | Column wash. |
| 8.1 | 2% | Step | Rapid return to initial conditions. |
| 10.0 | 2% | Hold | Re-equilibration for the next injection. |
Protocol: MS/MS Parameter Optimization
Optimization should be performed by infusing a pure standard of this compound.
-
Select Precursor Ion: In positive ion mode, the protonated molecule [M+H]+ for this compound will be at m/z 183.1.
-
Optimize Source Parameters: While infusing the standard, adjust the following to maximize the precursor ion signal:
-
Capillary/Spray Voltage
-
Source Temperature
-
Nebulizer and Heater Gas Flows
-
-
Identify and Select Product Ions: Perform a product ion scan on m/z 183.1. A major, stable fragment for tyrosine is typically observed at m/z 137.1, corresponding to the loss of the carboxyl group (-COOH).[20]
-
Optimize Collision Energy (CE): Create a Multiple Reaction Monitoring (MRM) transition (e.g., 183.1 -> 137.1). Perform a CE ramp experiment to find the voltage that produces the most intense signal for the m/z 137.1 product ion.
-
Final MRM Parameters (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 183.1 | 137.1 | 100 | Optimized Value |
| Internal Standard | e.g., 191.1 | e.g., 145.1 | 100 | Optimized Value |
References
-
National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-8. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Spectroscopy Online. (n.d.). Isobaric Interferences, Ways to Compensate for Spectral Interferences. [Link]
-
MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. [Link]
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University of Washington. (n.d.). Stable Isotope Labeling Strategies. UW Proteomics Resource. [Link]
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Spectroscopy Online. (2017). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. [Link]
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Chemistry For Everyone. (2025). What Are Common Interferences In ICP-MS? YouTube. [Link]
-
Crawford Scientific. (n.d.). LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide. [Link]
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National Center for Biotechnology Information. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. PubMed Central. [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]
-
Santa Maria, R., & Van Vleet, T. R. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. [Link]
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Pitt, J. J. (2009). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Clinical Biochemistry, 42(1-2), 1-13. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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ResearchGate. (2020). Chemical Derivatization in LC-MS Based Metabolomics Study. [Link]
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ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?[Link]
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ACS Publications. (2017). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry. [Link]
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PubMed. (2025). Derivatization to reduce background interferences for simultaneous quantitation of trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) using liquid chromatography with tandem mass spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. PubMed Central. [Link]
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LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]
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National Center for Biotechnology Information. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. PubMed Central. [Link]
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Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
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LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]
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National Center for Biotechnology Information. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PubMed Central. [Link]
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YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from...[Link]
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National Center for Biotechnology Information. (n.d.). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. PubMed Central. [Link]
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National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PubMed Central. [Link]
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ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?[Link]
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National Center for Biotechnology Information. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. PubMed Central. [Link]
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ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]
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PubMed. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. [Link]
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improving mass accuracy for DL-Tyrosine-3-13C quantification
Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry
Welcome to the technical support center for the accurate quantification of DL-Tyrosine-3-13C. In modern drug development and clinical research, the ability to precisely measure endogenous molecules is paramount. Stable isotope-labeled (SIL) internal standards, such as this compound, are the cornerstone of high-quality quantitative mass spectrometry, providing a means to correct for variability during sample preparation and analysis.[1] However, achieving the sub-ppm mass accuracy required for confident identification and precise quantification is a multi-faceted challenge.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to not only solve current issues but also to anticipate and prevent future ones.
Section 1: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Issue 1: Mass Accuracy Drifts During Long LC-MS Runs
Question: I'm running a large batch of samples overnight. While my initial calibration was excellent (<1 ppm error), the mass accuracy for my this compound standard drifts significantly towards the end of the run, sometimes exceeding 5 ppm. What's causing this and how can I correct it?
Answer: Mass accuracy drift is a frequent challenge in long analyses, often caused by subtle fluctuations in ambient temperature, electronic instability, or changes in the mobile phase composition over time.[2] High-resolution instruments like Orbitrap or FT-ICR mass spectrometers are sensitive to these changes.[3][4] While external calibration performed at the start of a run is essential, it cannot account for this subsequent drift.[5]
Core Strategy: Internal Calibration
The most robust solution is to use internal calibration , also known as a "lock mass" or internal reference mass. This involves introducing a known compound continuously into the ion source alongside your sample. The instrument's data system uses this constant reference ion to correct the m/z scale for every single scan, in real-time.
Recommended Actions:
-
Select an Appropriate Lock Mass: Choose an ion that does not interfere with your analyte or other sample components. Common choices are ubiquitous background ions (e.g., from siloxanes) or a specific compound infused via a second ESI sprayer.[4]
-
Enable Lock Mass Correction: In your instrument control software, enable the real-time lock mass correction feature, specifying the exact m/z of your chosen reference ion.
-
Post-Acquisition Correction: If real-time correction is not possible, you can perform a post-run calibration. This can be achieved by identifying a consistently present background ion across all your sample files and applying a mass correction algorithm.[2][4]
Causality: Internal calibration is superior to external calibration for long runs because it corrects for instrumental drift at the same moment the analyte is being measured, effectively removing time-dependent error sources.[5][6]
Issue 2: Inconsistent Labeled/Unlabeled Ratios and Poor Precision
Question: My quantitative results are not reproducible. The peak area ratio of this compound to endogenous Tyrosine varies by more than 20% between my technical replicates. What should I investigate?
Answer: High variability in quantitative ratios is a classic sign that the internal standard is not adequately correcting for experimental inconsistencies. This can stem from issues in sample preparation, chromatography, or ionization.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose the source of imprecision.
Caption: Logical workflow for troubleshooting poor quantitative precision.
Key Explanations:
-
Internal Standard Spiking: The SIL standard must be added at the earliest possible stage of sample preparation (e.g., before protein precipitation or extraction).[1] Its purpose is to mimic the native analyte through every step; adding it later means it cannot correct for losses during those initial steps.[1]
-
Chromatographic Co-elution: The labeled and unlabeled forms of tyrosine should co-elute perfectly. If there is a slight retention time shift, they may experience different degrees of ion suppression from the sample matrix as it elutes, leading to ratio variability.[7]
-
Detector Saturation: If either the analyte or the internal standard signal is too high, it can saturate the mass spectrometer's detector. This leads to a non-linear response where a doubling of ion concentration does not result in a doubling of signal, making ratio calculations inaccurate.
Issue 3: Suspected Isobaric Interference
Question: I'm using a high-resolution instrument, but I still see a high background or an interfering peak very close to my this compound m/z. How can I confirm this is an interference and eliminate it?
Answer: Even with high-resolution instruments, isobaric interferences (compounds with very similar m/z) can compromise data quality.[8] This is especially true in complex matrices like plasma or tissue homogenates.
Confirmation and Resolution Strategy:
-
Increase Mass Spectrometer Resolution: The first step is to leverage the full power of your instrument. Increasing the resolution setting (e.g., from 70,000 to 140,000 on an Orbitrap) can often separate the analyte peak from the interference.[9][10] Sufficient mass resolution is critical to ensure that only ions from your compound of interest contribute to the measurement.[10]
-
Check Isotopic Fine Structure: At high resolution, the isotopic pattern of your analyte should match the theoretical distribution. An interference will distort this pattern. For example, the A+1 and A+2 peaks for your tyrosine standard should have predictable relative abundances.[10]
-
Employ Tandem Mass Spectrometry (MS/MS): Instead of just monitoring the precursor ion (MS1), use MS/MS to isolate the this compound precursor ion and monitor a specific, unique fragment ion. This is far more selective. An interference is unlikely to have both the same precursor mass and produce the same fragment ion.[11]
-
Improve Chromatographic Separation: If the interference persists, enhance your LC method. Try a different stationary phase or modify the mobile phase gradient to chromatographically separate the tyrosine from the interfering compound before they enter the mass spectrometer.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the key difference between using a ¹³C-labeled standard versus a deuterated (D₂) standard for tyrosine quantification?
A1: While both are stable isotope-labeled standards, ¹³C-labeled standards like this compound are generally considered the "gold standard".[7] The primary reason is chromatographic co-elution. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[7] This shift can expose the analyte and standard to different matrix effects. ¹³C-labeled standards have nearly identical chemical properties to the native analyte and typically co-elute perfectly, providing more reliable correction.[7]
| Feature | DL-Tyrosine-3-¹³C | L-Tyrosine-d₂ | Rationale & Implication |
| Chromatographic Co-elution | Typically co-elutes perfectly with unlabeled tyrosine.[7] | Often exhibits a slight retention time shift, eluting earlier.[7] | Perfect co-elution ensures both standard and analyte experience identical matrix effects, improving accuracy. |
| Mass Difference | +1.00335 Da (for one ¹³C) | +2.01410 Da (for two ²H) | The larger mass difference of deuterated standards can be beneficial on lower-resolution instruments. |
| Isotopic Purity | Generally very high. | Can sometimes have contributions from d0 or d1 species. | High isotopic purity is crucial to prevent cross-talk between labeled and unlabeled channels. |
| Cost & Availability | Often more expensive.[7] | Typically more accessible and cost-effective.[7] | The choice may be influenced by budget, but for highest accuracy, ¹³C is preferred. |
Q2: What is the difference between mass resolution and mass accuracy, and why are both important?
A2: These are two distinct but related concepts:
-
Mass Resolution is the ability of a mass spectrometer to distinguish between two ions of very similar m/z.[10] It is defined as R = m/Δm. A high resolution allows you to separate your analyte peak from interfering peaks.[10]
-
Mass Accuracy is how close the measured m/z is to the theoretical, true m/z. It is typically expressed in parts-per-million (ppm). High accuracy allows you to confidently determine the elemental formula of an ion.[5]
You need high resolution to ensure you are measuring only your analyte of interest, and you need high accuracy to confirm its identity and calibrate the instrument correctly. Poor resolution can lead to poor mass accuracy if an interfering ion biases the peak's centroid measurement.[5]
Q3: What are the most critical aspects of sample preparation for achieving high mass accuracy?
A3: The goal of sample preparation is to remove interfering substances (like salts, lipids, and abundant proteins) that can cause ion suppression and degrade mass accuracy, while ensuring your analyte is recovered efficiently.[13][14] Key steps include:
-
Protein Removal: For biological samples like plasma or serum, proteins must be removed. This is commonly done via acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration.[13]
-
Desalting: High concentrations of salts can suppress the ESI signal and form adducts. Solid-Phase Extraction (SPE) with a C18 cartridge is an effective way to remove salts and concentrate the analyte.[11][13]
-
Solvent Purity: Always use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, acetic acid).[14] Contaminants can introduce significant background noise and interfere with your analysis.[15]
Section 3: Key Experimental Protocols
Protocol 1: Mass Spectrometer Calibration
This protocol describes a two-level calibration process for a high-resolution mass spectrometer (e.g., Orbitrap).
Objective: To ensure a mass accuracy of < 2 ppm across the entire mass range.
A. External Calibration (Performed before analysis)
-
Prepare Calibrant Solution: Use a certified, multi-component calibration solution provided by the instrument manufacturer. This solution contains compounds with known m/z values that span a wide mass range.
-
Infuse Calibrant: Directly infuse the calibration solution into the ion source at a stable flow rate.
-
Acquire Calibration Scans: In the instrument tuning software, acquire data from the calibrant for a sufficient period (e.g., 1-2 minutes) to obtain stable ion signals.
-
Apply Calibration: Use the software to identify the known calibrant peaks and apply the new calibration file. The software generates a correction algorithm based on the difference between the measured and theoretical m/z values.
-
Verify: Re-run the calibrant and confirm that the mass errors for all peaks are within the acceptable tolerance (e.g., < 1 ppm).
B. Internal Calibration / Lock Mass (Performed during analysis)
-
Select Lock Mass: Identify a suitable background ion that is always present (e.g., m/z 445.120025 from siloxane) or set up a separate infusion line for a reference compound.
-
Enable in Method: In your LC-MS acquisition method, enable the lock mass function.
-
Define Parameters: Enter the exact theoretical m/z of the lock mass ion and a mass tolerance window (e.g., ± 5 ppm) for its detection.
-
Execute Run: During the run, the instrument software will use any deviation in the measured lock mass to correct the m/z of all other ions in the same scan on the fly.
Trustworthiness Check: A properly calibrated system should yield consistent mass accuracy for your QC samples throughout the analytical run. A drift of >3-5 ppm in QC samples indicates a need to re-evaluate the calibration or the stability of the lock mass signal.[16]
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
Objective: To remove the bulk of proteins from a plasma or serum sample.
Materials:
-
Plasma/serum samples
-
This compound internal standard working solution
-
Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer and refrigerated centrifuge
Procedure:
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the this compound working solution to each sample. This is a critical step to ensure the IS is present from the beginning.[1]
-
Precipitate Proteins: Add 150 µL of ice-cold ACN with 0.1% FA to the sample. The 3:1 ratio of organic solvent to plasma is standard for efficient precipitation.[7]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at ~14,000 x g for 15 minutes at 4°C.[13]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS analysis, being careful not to disturb the protein pellet.
Section 4: Visualizations & Logic Diagrams
The Logic of Stable Isotope Dilution
The fundamental principle of using a SIL standard is that it behaves identically to the endogenous analyte, allowing for a robust measurement that is independent of sample recovery.
Caption: How SIL standards correct for sample loss during preparation.
References
-
Isotopic Distribution Calibration for Mass Spectrometry. PubMed. [Link]
-
Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Institutes of Health (NIH). [Link]
-
Sample preparation for Amino Acid Analaysis. Bio-Synthesis Inc. [Link]
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Calibration of isotopologue-specific optical trace gas analysers: a practical guide. Atmospheric Measurement Techniques. [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central (PMC) - NIH. [Link]
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Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PubMed Central (PMC) - NIH. [Link]
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Common errors in mass spectrometry-based analysis of post-translational modifications. PubMed Central (PMC) - NIH. [Link]
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Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
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Isotope Labeled Standards in Skyline. ETH Zurich. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health (NIH). [Link]
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]
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Isotope dilution mass spectrometric quantification of 3-nitrotyrosine in proteins and tissues is facilitated by reduction to 3-aminotyrosine. PubMed. [Link]
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Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Online Library. [Link]
-
Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. ACS Publications. [Link]
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Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. MDPI. [Link]
-
Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. ResearchGate. [Link]
-
Investigation into the factors affecting accuracy of mass measurements on a time-of-flight mass spectrometer using Design of Experiment. Semantic Scholar. [Link]
-
Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. ResearchGate. [Link]
-
An Improved Calibration Method for the MALDI-FTICR Analysis of 15N-Metabolically Labeled Proteome Digests Using a Mass Difference Approach. PubMed Central (PMC) - NIH. [Link]
-
Increasing the mass accuracy of high-resolution LC-MS data using background ions - A case study on the LTQ-Orbitrap. ResearchGate. [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
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Technical Support Center: Troubleshooting Isotopic Scrambling of DL-Tyrosine-3-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding isotopic scrambling of DL-Tyrosine-3-13C. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
A1: Isotopic scrambling is the redistribution of a stable isotope label (in this case, 13C) to positions within a molecule that are not predicted by the primary metabolic or chemical pathway being studied.[1][2] In the context of this compound, you might expect the 13C label to remain exclusively at the 3-position of the tyrosine molecule. However, due to various factors, this label can migrate to other carbon positions on the tyrosine molecule or even appear in other related metabolites. This phenomenon can lead to the misinterpretation of experimental data, particularly in metabolic flux analysis and quantitative proteomics, where the precise location of the isotope is critical for accurate calculations.[2]
Q2: What are the primary causes of isotopic scrambling when using this compound?
A2: Isotopic scrambling of this compound can be attributed to several factors, both biological and analytical:
-
Metabolic Interconversions: The amino acid tyrosine is involved in numerous metabolic pathways.[3][4] Enzymes within these pathways can catalyze reactions that lead to the rearrangement of the carbon skeleton, causing the 13C label to shift from its original position. For instance, the degradation of tyrosine involves several enzymatic steps that can contribute to scrambling.[3][4]
-
Reverse (Bidirectional) Reactions: Many enzymatic reactions in metabolic pathways are reversible.[1][2] This bidirectionality can lead to the backward flow of metabolites, resulting in the redistribution of the 13C label to precursor molecules and other connected pathways.
-
In-source Fragmentation (Mass Spectrometry): During mass spectrometry analysis, the ionization process can sometimes induce fragmentation of the analyte.[5][6][7] This fragmentation can be followed by recombination events within the ion source, leading to the apparent "scrambling" of the isotope label in the resulting mass spectrum.[8]
-
Sample Preparation Artifacts: The chemical and physical conditions during sample preparation can also induce isotopic scrambling. Factors such as pH, temperature, and the presence of certain reagents can promote chemical reactions that lead to the migration of the 13C label.[9] For example, harsh acidic or basic conditions during protein hydrolysis can sometimes contribute to scrambling.[10]
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of your data, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][11]
-
Mass Spectrometry (MS):
-
Unexpected Isotopologue Distributions: The most direct evidence of scrambling is the observation of 13C enrichment in fragments of the tyrosine molecule where it shouldn't be. For example, if you are analyzing a fragment that does not contain the C-3 position, the presence of a +1 mass shift would indicate scrambling.[1]
-
Tandem MS (MS/MS) Analysis: By fragmenting the parent ion of this compound and analyzing the masses of the resulting fragment ions, you can pinpoint the location of the 13C label. If the label appears in multiple fragments, scrambling has occurred.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
13C NMR: A 13C NMR spectrum will show distinct peaks for each carbon atom in the tyrosine molecule. The presence of a signal at a chemical shift corresponding to a carbon other than the C-3 position would be a clear indication of scrambling.[11]
-
Troubleshooting Guides
Issue 1: Unexpected 13C enrichment in non-labeled fragments during MS analysis.
This is a classic sign of isotopic scrambling. The troubleshooting process should focus on identifying and mitigating the source of the scrambling.
Troubleshooting Workflow:
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Technical Support Center: Correcting for Natural Isotopic Abundance of Carbon-13
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Concepts
A1: Every carbon-containing molecule in a biological system has a small, predictable percentage of ¹³C isotopes. Specifically, about 1.1% of all carbon atoms in nature are ¹³C, while the vast majority (around 98.9%) are ¹²C.[1][2] When you perform a stable isotope labeling experiment, you introduce a substrate enriched with ¹³C to trace metabolic pathways. Your mass spectrometer will detect both the ¹³C incorporated from your tracer and the ¹³C that was already naturally present in the molecules.
Failing to correct for this natural abundance leads to an overestimation of the tracer's contribution, which can significantly distort your results and lead to erroneous interpretations of metabolic fluxes and pathway activities.[3][4] This correction is a critical step for obtaining accurate quantitative data.[5][6]
A2: A mass isotopomer is a molecule that differs from other isotopomers only in the number of isotopic atoms it contains.[5] The Mass Isotopomer Distribution (MID) is the collection of these isotopomers and their relative abundances, which are measured by mass spectrometry. For a given metabolite, you will see a series of peaks:
-
M+0: The molecule containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O).
-
M+1: The molecule containing one heavy isotope (e.g., one ¹³C atom).
-
M+2: The molecule containing two heavy isotopes, and so on.
Natural abundance skews this distribution. For example, an unlabeled metabolite with 6 carbon atoms will still have a notable M+1 peak (approximately 6 x 1.1% = 6.6% of the M+0 intensity) and a smaller M+2 peak, simply due to the statistical probability of incorporating naturally occurring ¹³C atoms. The correction process aims to mathematically remove this baseline distribution to reveal the true labeling pattern from your experimental tracer.[7]
Methodology & Protocols
A3: There are several established methods, which have evolved in sophistication. The most common approaches are matrix-based:
-
Classical Matrix Method: This was an early approach that used a single correction vector for all isotopologues of a molecule. However, it contained a flawed assumption that the isotopic distribution of a labeled standard is simply a mass shift of the unlabeled standard, which can introduce inaccuracies.[3]
-
Skewed Matrix Method: This is a more accurate method that accounts for the fact that the probability of finding a naturally abundant ¹³C atom changes depending on how many labeled positions are already present. It uses a unique set of correction factors for each isotopologue.[3][8][9]
-
Iterative Correction Methods: These methods are particularly useful when dealing with noisy or incomplete data, such as missing peaks in a spectrum. They can help to avoid unrealistic negative abundance values that can sometimes result from matrix corrections.[3]
-
Resolution-Dependent Correction: Modern high-resolution mass spectrometers can distinguish between different isotopologues that have the same nominal mass (e.g., a molecule with two ¹³C atoms vs. one with a single ³⁴S atom). Resolution-dependent correction algorithms, like those used in software such as AccuCor and IsoCor, take the instrument's resolving power into account to avoid over-correction.[10][11]
For most applications, the skewed matrix method is considered the standard and is implemented in many software packages.
A4: Certainly. Here is a conceptual workflow for applying a correction matrix. This process is typically automated by software, but understanding the steps is crucial.
Experimental Protocol: Conceptual Workflow for Natural Abundance Correction
-
Determine the Elemental Composition: For each metabolite of interest, accurately determine its chemical formula (e.g., C₆H₁₂O₆ for glucose). This is essential because other elements like Oxygen (¹⁷O, ¹⁸O), Nitrogen (¹⁵N), and Hydrogen (²H) also have naturally occurring heavy isotopes that contribute to the M+1, M+2, etc. peaks.[12][13]
-
Acquire Mass Spectra: Analyze both an unlabeled (natural abundance) standard and your labeled samples using a mass spectrometer (e.g., GC-MS or LC-MS).
-
Extract Raw MID Data: For each metabolite, integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, ...). This gives you the measured MID.
-
Construct the Correction Matrix: Based on the elemental formula and the known natural abundances of all relevant isotopes, a correction matrix is computationally generated. This matrix essentially describes how the "true" labeling pattern is convoluted by natural abundance to produce the measured pattern.
-
Perform the Correction: The correction is performed by solving a system of linear equations. In its simplest form, it can be represented as: Measured_MID = Correction_Matrix * True_MID Therefore, the true MID is found by: True_MID = inverse(Correction_Matrix) * Measured_MID
-
Normalize the Corrected Data: The resulting corrected MID is then normalized so that the sum of all isotopomer fractions equals 1 (or 100%).
Troubleshooting & Common Issues
A5: Encountering negative values in your corrected MID is a common issue that typically points to one of two problems:
-
Measurement Error: The most frequent cause is noise or poor signal-to-noise ratio in your raw mass spectrometry data. If a peak intensity is underestimated, the mathematical correction can result in a negative number.[7]
-
Incorrect Elemental Formula: The correction matrix is highly dependent on the exact number of atoms of each element. If you are analyzing a derivatized metabolite, you must include the atoms from the derivatizing agent in your formula. An incorrect formula will lead to an incorrect correction matrix and erroneous results.
Troubleshooting Steps:
-
Verify the Elemental Formula: Double-check the chemical formula for the exact ion being analyzed, including any derivatization agents.
-
Check Raw Data Quality: Examine the raw spectra. Are the peaks well-defined and integrated correctly? Is the signal-to-noise ratio adequate? Re-integrating the peaks or re-acquiring the data may be necessary.
-
Use Robust Software: Employ software that uses iterative methods or has options for handling such discrepancies. Some algorithms will flag these issues or allow for the flattening of negative values to zero, followed by re-normalization.[3]
A6: Yes, absolutely. Commercially available ¹³C-labeled substrates are never 100% pure. A tracer specified as 99% [U-¹³C₆]glucose will contain about 1% of molecules that are not fully labeled (e.g., having only five ¹³C atoms). This impurity can lead to an underestimation of labeling if not accounted for.[4]
Many modern correction software packages, such as IsoCorrectoR and AccuCor2, have modules to correct for tracer impurity in addition to natural abundance.[10][14] You will need to input the stated purity of your tracer for the software to perform this correction accurately.
Data & Visualization
Table 1: Natural Abundance of Key Isotopes
This table provides the standard natural abundances for isotopes relevant to metabolomics experiments. These values are fundamental to the correction algorithms.
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H (D) | 0.0115 | 2.014102 | |
| Nitrogen | ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999132 | |
| ¹⁸O | 0.205 | 17.999160 | |
| Sulfur | ³²S | 94.99 | 31.972071 |
| ³³S | 0.75 | 32.971459 | |
| ³⁴S | 4.25 | 33.967867 |
Source: Data compiled from authoritative IUPAC reports.
Diagrams
The following diagram illustrates the logical flow of data from raw measurement to a corrected Mass Isotopomer Distribution, ready for flux analysis.
Caption: Logical workflow for natural abundance correction.
This diagram shows how different factors contribute to the final measured isotopic data.
Caption: Factors contributing to the measured MID.
Recommended Software Tools
Several software packages are available to perform these corrections. The choice often depends on the experimental setup (e.g., single vs. dual tracers, low vs. high-resolution MS) and the user's programming proficiency.
-
IsoCorrectoR: An R-based tool that corrects for natural isotope abundance and tracer purity for MS and MS/MS data.[14]
-
AccuCor/AccuCor2: R-based tools designed for resolution-dependent correction, with AccuCor2 specifically handling dual-isotope tracer experiments (e.g., ¹³C and ¹⁵N).[10]
-
IsoCor: A popular Python-based software that can handle both low and high-resolution data for any isotopic tracer.[11][15]
-
ICT (Isotope Correction Toolbox): A Perl-based tool capable of correcting data from tandem mass spectrometry (MS/MS) experiments.[15]
References
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]
-
Heinrich, P., Kammer, K., & Spang, R. (2022). IsoCorrectoR: Correction for natural isotope abundance and tracer purity in MS and MS/MS data from stable isotope labeling experiments. Bioconductor. [Link]
-
Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]
-
Millard, P., Delépine, B., Guion, T., & Heuillet, M. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484-4486. [Link]
-
Jungreuthmayer, C., & Zanghellini, J. (2014). ICT: isotope correction toolbox. Bioinformatics, 30(11), 1629-1630. [Link]
-
Chen, X., Chen, H., Dai, Z., & Zhang, X. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Molecules, 24(5), 893. [Link]
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Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139. [Link]
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Masakapalli, S. K. (2020). How to analyze 13C metabolic flux?. ResearchGate. [Link]
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Zhang, Q., & Li, F. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 941913. [Link]
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Su, X. (2017). isocorr13C15N: natural isotope correction for 13C/15N labeled. GitHub. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
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Midani, F. S., & Mehari, M. T. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(4), 51. [Link]
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Heinrich, P., Kammer, K., & Spang, R. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]
-
Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]
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Liebisch, G., & Ejsing, C. S. (2006). Isotope correction of mass spectrometry profiles. Analytical Chemistry, 78(3), 967-972. [Link]
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Niedenführ, S., Wiechert, W., & Nöh, K. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and Bioengineering, 113(6), 1312-1321. [Link]
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Moser, A. (2008). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs. [Link]
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Edison, A. S., & Markley, J. L. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 61. [Link]
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Le, A., & Patti, G. J. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 775. [Link]
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Lane, A. N., & Fan, T. W. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4768-4775. [Link]
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Forne, I., & Imhof, A. (2020). Natural isotope correction improves analysis of protein modification dynamics. Scientific Reports, 10(1), 1-10. [Link]
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Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
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Midani, F. S., & Mehari, M. T. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. ResearchGate. [Link]
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Moseley, H. N. B. (2011). Validation of the multi-isotope natural abundance correction algorithm. ResearchGate. [Link]
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Technical Support Center: Method Refinement for High-Throughput Screening with 13C Tracers
Welcome to the technical support center for refining high-throughput screening (HTS) methods using 13C tracers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope labeling in a high-throughput context. Here, we address common challenges and provide in-depth, field-proven insights to enhance the robustness and reliability of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 13C tracers in HTS?
The key advantage of using 13C tracers in HTS is the ability to move beyond simple target inhibition and gain insights into the metabolic fate of substrates within cellular systems. This allows for the identification of compounds that modulate specific metabolic pathways, providing a more functional and nuanced understanding of a drug's mechanism of action. Unlike conventional HTS assays that often measure a single endpoint, 13C tracer analysis provides a dynamic view of cellular metabolism.
Q2: How do I choose the optimal 13C tracer for my HTS assay?
The selection of an optimal 13C tracer is critical and depends on the specific metabolic pathway being interrogated.[1][2][3][4]
-
For glycolysis and the pentose phosphate pathway (PPP) , [1,2-¹³C₂]glucose is often a superior choice as it provides precise estimates for these pathways.[4]
-
For the TCA cycle , uniformly labeled [U-¹³C₅]glutamine is a preferred tracer.[4]
-
For comprehensive flux analysis , mixtures of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can offer a more complete picture of central carbon metabolism.[1]
It's important to avoid commonly used but less effective tracers, like the 80% [1-¹³C]glucose + 20% [U-¹³C]glucose mixture, which has been shown to perform poorly in many contexts.[2][5]
Q3: What are the most common sources of error in 13C HTS experiments?
Common sources of error in 13C HTS experiments can be broadly categorized into:
-
Systematic errors : These can arise from plate position effects, instrument drift, or batch-to-batch variations.[6][7][8]
-
Biological variability : Inherent differences in cell growth, metabolism, and response to treatment can introduce significant variability.
-
Sample handling and preparation : Inconsistent metabolite extraction, quenching, and derivatization can lead to artifacts.
-
Data analysis : Incorrect correction for natural isotope abundance is a frequent and significant source of error.[9][10]
Q4: How can I validate the hits from my 13C HTS campaign?
Hit validation is a multi-step process that should include:
-
Re-testing : Confirm the activity of hits using the primary HTS assay.[11]
-
Orthogonal assays : Employ a different assay format that measures a related but distinct endpoint to rule out technology-specific artifacts.[12]
-
Dose-response curves : Generate IC50 or EC50 values to confirm potency and observe the Hill slope, which can indicate non-specific inhibition.[11][12]
-
Counter-screens : Use assays to identify compounds that interfere with the detection method or exhibit non-specific activity, such as aggregators.[12]
Troubleshooting Guide
This section provides detailed troubleshooting advice for specific issues you may encounter during your 13C HTS experiments.
Experimental Design & Cell Culture
Problem: High well-to-well variability in labeling patterns across a plate.
-
Potential Cause 1: Inconsistent cell seeding. Uneven cell numbers will lead to variations in nutrient consumption and tracer incorporation.
-
Solution: Ensure thorough cell suspension mixing before and during plating. Use automated cell counters for accurate cell density determination.
-
-
Potential Cause 2: Edge effects. Wells on the periphery of the plate are prone to evaporation and temperature fluctuations, which can alter cell metabolism.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or a buffer to create a more uniform environment across the plate.
-
-
Potential Cause 3: Nutrient depletion. Rapidly proliferating cells can deplete the 13C tracer or other essential nutrients in the media before the end of the experiment, leading to altered metabolic states.[13]
-
Solution: Optimize the tracer incubation time and cell seeding density to ensure that nutrients are not limiting. Monitor the concentration of key nutrients like glucose and glutamine in the spent media.[1]
-
Tracer Labeling & Sample Preparation
Problem: Incomplete or low isotopic enrichment in target metabolites.
-
Potential Cause 1: Insufficient labeling time. The time required to reach isotopic steady state varies for different metabolic pathways and cell types.[14]
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific system. For some metabolites, such as those involved in nucleotide biosynthesis, reaching steady state can take 24 hours or longer.[13]
-
-
Potential Cause 2: Inefficient metabolite extraction. The choice of extraction solvent and method is critical for quantitative recovery of metabolites.
-
Solution: A common and effective method for polar metabolites is a cold 2:1:1 chloroform/methanol/water extraction.[15][16] For high-throughput applications, rapid extraction protocols using vortexing have been shown to be effective for many hydrophilic compounds.[17] It's crucial to validate the extraction efficiency for your metabolites of interest.
-
Problem: Artifacts introduced during sample quenching and extraction.
-
Potential Cause: Continued metabolic activity after quenching. Incomplete quenching can lead to changes in metabolite levels and labeling patterns.
-
Solution: Use rapid and cold quenching methods, such as plunging plates into liquid nitrogen or using a cold methanol wash. The key is to halt enzymatic activity as quickly as possible.
-
LC-MS/MS Analysis
Problem: Poor mass accuracy for 13C-labeled metabolites.
-
Potential Cause: Instrument calibration drift. Mass accuracy can fluctuate over the course of a long HTS run.
-
Solution: Implement a post-run calibration strategy using an internal standard, such as sodium formate cluster ions.[9] This can significantly improve mass accuracy to within a few ppm.
-
Problem: Low signal intensity of labeled metabolites.
-
Potential Cause 1: Matrix effects. Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes.
-
Solution: Optimize your liquid chromatography method to improve separation. The use of isotopically labeled internal standards can also help to correct for matrix effects.[18]
-
-
Potential Cause 2: Suboptimal MS parameters. Ionization and fragmentation settings may not be ideal for your specific labeled compounds.
-
Solution: Systematically optimize MS parameters, such as spray voltage, gas flows, and collision energy, for your target metabolites using a labeled standard.
-
Data Analysis & Interpretation
Problem: Overestimation of isotopic enrichment.
-
Potential Cause: Failure to correct for natural 13C abundance. All carbon-containing molecules have a natural abundance of approximately 1.1% 13C, which contributes to the M+1 peak.[9]
-
Solution: It is essential to correct your raw mass isotopologue distribution (MID) data for the natural abundance of all elements in the molecule.[10] Several software tools are available for this correction.[9] Crucially, do not simply subtract the MID of an unlabeled sample from the labeled sample, as this is an incorrect method of correction. [10]
-
Problem: Difficulty in distinguishing true hits from false positives.
-
Potential Cause: Lack of robust statistical analysis. HTS data is inherently noisy, and simple cutoffs can lead to a high number of false positives.[11]
-
Solution: Employ robust statistical methods to analyze your data, such as calculating Z-scores or strictly standardized mean differences (SSMD). Implement quality control checks for each plate, such as the Z'-factor, to assess assay performance.[19]
-
Visualizations and Protocols
Experimental Workflow for 13C HTS
Caption: A generalized workflow for a high-throughput screening experiment using 13C tracers.
Troubleshooting Decision Tree: Low Isotopic Enrichment
Caption: A decision tree for troubleshooting low isotopic enrichment in target metabolites.
Protocol: Metabolite Extraction for 96-Well Plates
-
Quenching:
-
Aspirate the culture medium.
-
Immediately add 1 mL of ice-cold saline solution (0.9% NaCl) to each well to wash the cells.
-
Aspirate the saline solution.
-
Place the 96-well plate on dry ice or in a liquid nitrogen bath to rapidly quench metabolism.
-
-
Extraction:
-
To each well of the frozen plate, add 150 µL of cold extraction solvent (e.g., 80% methanol).
-
Seal the plate and vortex thoroughly for 10 minutes at 4°C.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new 96-well plate for analysis.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Varies by cell line; aim for 70-80% confluency at time of harvest. | Ensures consistent metabolic activity and avoids artifacts from overgrowth or nutrient depletion. |
| Tracer Incubation Time | 6-24 hours, depending on the pathway. | Must be optimized to achieve isotopic steady state for the metabolites of interest.[13][14] |
| Quenching Temperature | -80°C to -196°C | Rapid and extreme cold is necessary to instantly halt all enzymatic reactions. |
| Extraction Solvent | 80% Methanol or 2:1:1 Chloroform:Methanol:Water | These have been shown to be effective for a broad range of polar metabolites.[15][16] |
| LC-MS Mass Accuracy | < 5 ppm | High mass accuracy is crucial for confident identification of labeled compounds. |
References
-
Walther, J. et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]
-
Crown, S.B., Long, C.P., & Antoniewicz, M.R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering. [Link]
-
Edison, A.S. et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
He, L. et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum. Analytical Chemistry. [Link]
-
Nemtseva, E. et al. (2017). Characterization of rapid extraction protocols for high-throughput metabolomics. Metabolomics. [Link]
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Crown, S.B., Long, C.P., & Antoniewicz, M.R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering. [Link]
-
Li, S. et al. (2019). Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis: Methods and Protocols. Methods in Molecular Biology. [Link]
-
He, L. et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13 C-Labeled Standards Derived from Spirulina. Analytical Chemistry. [Link]
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Yuan, J., Bennett, B.D., & Rabinowitz, J.D. (2008). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology. [Link]
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Monge, M.E. et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Walther, J. et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Semantic Scholar. [Link]
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Crown, S.B. & Antoniewicz, M.R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Reviews Cancer. [Link]
-
Edison, A.S. et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]
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Long, C.P. & Antoniewicz, M.R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]
-
Munger, J., Bennett, B.D., & Rabinowitz, J.D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Metallo, C.M. et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]
-
Zhang, J.H., Chung, T.D.Y., & Oldenburg, K.R. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Journal of Biomolecular Screening. [Link]
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Ahn, W.S. & Antoniewicz, M.R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
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AstraZeneca. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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Schürer, S.C. et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]
-
Antoniewicz, M.R. (2015). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]
-
Edison, A.S. et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
Li, Y. et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols. [Link]
-
Long, C.P. & Antoniewicz, M.R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites. [Link]
-
Young, J.D. (2014). 13C metabolic flux analysis of recombinant expression hosts. Current Opinion in Biotechnology. [Link]
-
Kavlock, R.J. et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. [Link]
-
Monge, M.E. et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. [Link]
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Sellers, K. et al. (2015). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]
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Li, L. et al. (2021). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Analytical Chemistry. [Link]
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Makarenkov, V. et al. (2006). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]
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Chen, L. et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Nature Methods. [Link]
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Cady, S.D. & Hong, M. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance. [Link]
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Kevorkov, D. & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening. [Link]
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Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]
-
Horai, H. et al. (2024). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Journal of Chromatography B. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating DL-Tyrosine-3-13C Labeling by GC-MS
This guide provides an in-depth, scientifically grounded methodology for the validation of 13C isotopic labeling in DL-Tyrosine at the C-3 position using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring a robust and self-validating protocol. This document is intended for researchers, scientists, and drug development professionals who rely on the accuracy of stable isotope tracers in their work.
The Imperative of Isotopic Validation
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for this purpose. Its combination of high chromatographic resolution and mass-based detection allows for the separation of the analyte of interest from complex matrices and the differentiation of isotopologues based on their mass-to-charge ratio (m/z).[5]
The Analytical Strategy: Why GC-MS with Derivatization?
While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for amino acid analysis[6][7], GC-MS offers exceptional sensitivity and resolving power, particularly for small molecules like amino acids. However, amino acids, including tyrosine, are polar, zwitterionic compounds with low volatility, making them unsuitable for direct GC analysis.[8]
To overcome this, we employ a crucial chemical modification step: derivatization . This process replaces the active, polar hydrogens on the carboxyl (-COOH), amino (-NH2), and hydroxyl (-OH) groups with nonpolar, thermally stable moieties.[8][9] For this application, we will use silylation , a common and effective technique that converts the analyte into its trimethylsilyl (TMS) derivative, which is volatile and exhibits excellent chromatographic behavior.[10]
The overall validation workflow is a systematic process designed to confirm the presence, location, and enrichment of the 13C label.
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A Guide to Cross-Validation of Quantitative Proteomics: DL-Tyrosine-3-¹³C vs. SILAC
For researchers, scientists, and drug development professionals venturing into the landscape of quantitative proteomics, the choice of labeling strategy is a critical decision that dictates the accuracy and scope of experimental findings. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has long been a gold standard for its robustness and in vivo labeling approach.[1][2] This guide provides an in-depth technical comparison and a framework for the cross-validation of a specialized labeling technique using DL-Tyrosine-3-¹³C against the well-established SILAC methodology. By understanding the nuances of each approach and how to compare them effectively, researchers can gain greater confidence in their quantitative data and select the optimal method for their specific biological questions.
The Bedrock of Quantitative Proteomics: Stable Isotope Labeling
At its core, quantitative proteomics by mass spectrometry (MS) aims to determine the relative or absolute abundance of proteins in a sample.[3] Metabolic labeling techniques, such as SILAC, achieve this by introducing stable, non-radioactive heavy isotopes into proteins during cell growth.[2][4] This is accomplished by replacing a standard "light" amino acid in the cell culture medium with its "heavy" counterpart, containing isotopes like ¹³C or ¹⁵N.[5] Consequently, two cell populations can be grown, one in "light" medium and the other in "heavy" medium. After experimental treatment, the two populations are mixed, and the proteins are extracted and digested into peptides. The mass spectrometer can then distinguish between the chemically identical "light" and "heavy" peptides based on their mass difference. The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two cell populations.[6]
A Tale of Two Labeling Strategies: DL-Tyrosine-3-¹³C and SILAC
The Established Standard: SILAC with Arginine and Lysine
SILAC traditionally employs the essential amino acids L-Arginine (Arg) and L-Lysine (Lys) for labeling.[2] The rationale for this choice is strategic: trypsin, the most commonly used enzyme for protein digestion in proteomics, cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will incorporate at least one labeled amino acid, making them quantifiable.[2]
Key Features of SILAC:
-
Comprehensive Labeling: Targets two of the most frequent amino acids, providing broad proteome coverage.
-
High Accuracy: In vivo labeling and early-stage sample mixing minimize experimental variability.[7]
-
Versatility: Can be adapted for multiplexing (up to 3-plex or more with different isotope combinations) and for studying protein turnover and post-translational modifications.[2][8]
The Specialized Approach: DL-Tyrosine-3-¹³C Labeling
Labeling with ¹³C-tyrosine has been effectively used to identify substrates of tyrosine kinases.[9] In this method, cells are grown in the presence of "light" (¹²C) or "heavy" (¹³C) tyrosine. Following stimulation of a signaling pathway, changes in tyrosine phosphorylation can be accurately quantified.[9] While its primary application has been in phosphoproteomics, the principle can be extended to global protein quantitation. The use of the DL-racemic mixture of tyrosine is often a practical consideration due to synthesis and cost, with cells typically utilizing the L-isomer.
Potential Advantages of Tyrosine Labeling:
-
Targeted Insights: Excellent for studying signaling pathways where tyrosine phosphorylation is central.
-
Complementary Data: Can provide an orthogonal validation of results obtained with Arg/Lys labeling.
-
Reduced Metabolic Conversion: Unlike arginine, which can be metabolically converted to proline in some cell lines, potentially complicating data analysis, tyrosine metabolism is more direct.[10]
Experimental Design for Cross-Validation
To objectively compare the results from DL-Tyrosine-3-¹³C labeling and SILAC, a well-designed cross-validation experiment is essential. This involves running both labeling strategies in parallel on the same biological system and comparing the quantitative results for a set of proteins.
Core Principles of the Cross-Validation Design:
-
Identical Biological System: Use the same cell line, growth conditions, and experimental treatment for both labeling methods.
-
Parallel Workflows: Perform the labeling, cell lysis, protein digestion, and mass spectrometry analysis for both methods simultaneously to minimize batch effects.
-
Orthogonal Validation: The goal is to determine if both methods yield comparable quantitative ratios for the same proteins, thereby validating the results of each.[11]
Below is a visual representation of the proposed cross-validation workflow.
Detailed Experimental Protocols
Cell Culture and Metabolic Labeling
Objective: To achieve >95% incorporation of the heavy amino acids into the cellular proteome.
Protocol for SILAC (Arg/Lys):
-
Media Preparation: Prepare SILAC DMEM or RPMI medium lacking L-arginine and L-lysine. Supplement one batch with "light" L-arginine and L-lysine (e.g., Arg-0, Lys-0) and another with "heavy" L-arginine and L-lysine (e.g., ¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys). Add dialyzed fetal bovine serum to both.
-
Cell Adaptation: Culture cells in the "light" and "heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment vs. vehicle control) to the "light" and "heavy" cell populations.
Protocol for DL-Tyrosine-3-¹³C Labeling:
-
Media Preparation: Prepare medium lacking tyrosine. Supplement one batch with "light" L-tyrosine (¹²C) and the other with "heavy" DL-Tyrosine-3-¹³C. Note: Cells will selectively incorporate the L-isomer.
-
Cell Adaptation: Culture cells in the respective "light" and "heavy" tyrosine-containing media for a sufficient duration to ensure high incorporation. This may require optimization depending on the cell line's tyrosine metabolism.
-
Experimental Treatment: Apply the identical experimental conditions as in the SILAC arm.
Sample Preparation for Mass Spectrometry
Objective: To extract and digest proteins into peptides suitable for LC-MS/MS analysis.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations for each labeling strategy. Count the cells and mix equal numbers from the "light" and "heavy" populations for each respective experiment (SILAC and Tyrosine).
-
Lysis and Protein Extraction: Lyse the mixed cell pellets using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein extracts using trypsin.
Data Analysis and Comparison
The data analysis workflow for both methods is conceptually similar, with the key difference being the specific labeled amino acids being monitored.
Key Steps in Data Analysis:
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant) to search the raw MS data against a protein database. Specify the "heavy" labels used in each experiment (¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys for SILAC; ¹³C-Tyr for the tyrosine experiment).
-
Quantification: The software will identify peptide pairs ("light" and "heavy") and calculate the heavy-to-light (H/L) ratio for each.
-
Protein Ratio Calculation: Protein ratios are inferred from the corresponding peptide ratios.
-
Cross-Method Comparison: For proteins quantified in both the SILAC and the DL-Tyrosine-3-¹³C experiments, compare the calculated H/L ratios. A high correlation between the ratios obtained from the two methods would provide strong cross-validation of the quantitative results.
Performance Comparison at a Glance
| Feature | SILAC (Arg/Lys) | DL-Tyrosine-3-¹³C |
| Principle | Metabolic labeling with heavy Arg and Lys | Metabolic labeling with heavy Tyr |
| Proteome Coverage | High, as Arg and Lys are frequent amino acids | Potentially lower, as Tyr is less abundant |
| Primary Application | Global quantitative proteomics | Targeted phosphoproteomics, can be used for global proteomics |
| Advantages | Well-established, robust, high proteome coverage | Excellent for kinase signaling, less prone to Arg-to-Pro conversion |
| Limitations | Potential for Arg-to-Pro conversion in some cell lines | Lower proteome coverage, may not be suitable for all biological questions |
Conclusion: A Synergistic Approach to Quantitative Proteomics
While SILAC with arginine and lysine remains a powerful and widely applicable method for global quantitative proteomics, DL-Tyrosine-3-¹³C labeling offers a valuable, complementary approach, particularly for studies focused on cell signaling. By performing a cross-validation experiment as outlined in this guide, researchers can leverage the strengths of both methods to achieve a higher degree of confidence in their quantitative data. This dual-pronged strategy not only validates findings but also provides a more comprehensive understanding of the proteomic changes occurring within a biological system. The choice of the primary labeling method will ultimately depend on the specific research question, but the principles of cross-validation remain a cornerstone of rigorous and reproducible proteomic science.
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A Guide to the Accurate and Precise Quantification Using DL-Tyrosine-3-¹³C
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in proteomics and metabolomics, stable isotope-labeled compounds are indispensable tools for achieving high accuracy and precision. DL-Tyrosine-3-¹³C, a racemic mixture of the D- and L-isomers of tyrosine with a carbon-13 label at the third position of the phenyl ring, is one such compound. However, its utility is highly dependent on the specific application. This guide provides a comprehensive comparison of the accuracy and precision of DL-Tyrosine-3-¹³C-based quantification, elucidating its appropriate applications and highlighting critical limitations in others, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics.
Part 1: The Challenge of Using DL-Tyrosine-3-¹³C in SILAC-Based Quantitative Proteomics
SILAC is a powerful metabolic labeling technique used to quantify relative protein abundance between different cell populations. The method relies on the complete incorporation of "heavy" stable isotope-labeled amino acids into the proteome of one cell population, which is then compared to a "light" unlabeled population. While various isotopically labeled amino acids are commercially available for SILAC, the use of a racemic mixture like DL-Tyrosine-3-¹³C introduces a fundamental flaw that severely compromises the accuracy and precision of protein quantification.
The Stereospecificity of Protein Synthesis: A Major Hurdle
The cellular machinery responsible for protein synthesis is highly stereospecific, meaning it almost exclusively utilizes L-amino acids. This specificity is enforced at multiple stages, most critically by aminoacyl-tRNA synthetases, the enzymes that attach amino acids to their corresponding transfer RNAs (tRNAs). These enzymes exhibit a strong preference for L-amino acids, effectively excluding their D-counterparts from being charged to tRNAs and subsequently incorporated into proteins during translation.
Studies have shown that while D-amino acids are present in various organisms and can have biological roles, they are not incorporated into proteins via ribosomal synthesis in eukaryotes. For instance, tyrosyl-tRNA synthetase utilizes D-tyrosine at a significantly slower rate than L-tyrosine. This inherent biological filter means that when cells are cultured in a medium containing DL-Tyrosine-3-¹³C, only the L-isomer will be efficiently incorporated into newly synthesized proteins.
Consequences for Quantitative Accuracy and Precision:
-
Incomplete and Inefficient Labeling: Since approximately half of the provided labeled amino acid (the D-isomer) is not incorporated, the effective concentration of the "heavy" label is halved. This can lead to incomplete labeling of the proteome, a critical issue that undermines the foundational principle of SILAC. Incomplete labeling introduces significant variability and inaccuracies in the quantification of peptide ratios.
-
Skewed Isotope Ratios: The goal of SILAC is to achieve a state where all instances of a particular amino acid in the "heavy" cell population are replaced by their labeled counterparts. The presence of a large pool of unincorporated D-Tyrosine-3-¹³C could potentially interfere with cellular metabolism and amino acid transport, further complicating the complete incorporation of the L-isomer. This leads to unreliable and non-reproducible heavy-to-light peptide ratios in mass spectrometry analysis.
-
Metabolic Conversion and Unintended Labeling: While less of a concern with tyrosine compared to amino acids like arginine (which can be metabolically converted to proline), the presence of a high concentration of an unused D-amino acid could potentially be shunted into other metabolic pathways, leading to unforeseen metabolic consequences that could indirectly affect protein expression levels, confounding the experimental results.
Alternative Labeled Tyrosine Isotopes for SILAC:
For accurate and precise SILAC-based quantitative proteomics, it is imperative to use chirally pure L-amino acids. Several suitable alternatives to DL-Tyrosine-3-¹³C are commercially available:
-
L-Tyrosine (¹³C₉, 99%): This fully labeled tyrosine provides a significant mass shift, making it easily distinguishable from its unlabeled counterpart in the mass spectrometer.[1]
-
L-Tyrosine (¹³C₆, 99%): Labeled on the phenyl ring, this is another excellent option for SILAC experiments.
-
L-Tyrosine (¹⁵N, 98%): Nitrogen-15 labeling is also a valid strategy, offering a different mass shift that can be useful in multiplexed experiments.
The use of these L-isomers ensures efficient and complete incorporation into the proteome, leading to high-quality, reproducible quantitative data.
Part 2: The Appropriate Application: DL-Tyrosine-3-¹³C as an Internal Standard in Metabolomics
While unsuitable for metabolic labeling of proteins, DL-Tyrosine-3-¹³C is a valuable tool for a different quantitative application: as an internal standard for the quantification of tyrosine in biological samples using mass spectrometry.
In this context, a known amount of the stable isotope-labeled compound is spiked into a sample (e.g., plasma, urine, cell lysate) at the beginning of the sample preparation workflow. The internal standard co-elutes with the endogenous analyte and is detected in the same mass spectrometry run. By comparing the signal intensity of the endogenous ("light") tyrosine to the known concentration of the "heavy" internal standard, one can accurately and precisely quantify the amount of tyrosine in the original sample.
Why DL-Tyrosine-3-¹³C Works as an Internal Standard:
-
Correction for Sample Loss and Variability: The internal standard experiences the same sample preparation steps (e.g., protein precipitation, extraction, derivatization) as the endogenous analyte. Any loss of material during these steps will affect both the analyte and the internal standard equally, thus normalizing the final measurement.[2]
-
Compensation for Matrix Effects: In complex biological matrices, other molecules can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal. Since the internal standard is chemically identical to the analyte, it is subject to the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy: The use of an internal standard significantly improves the precision (reproducibility) and accuracy of the quantification by accounting for variations in sample handling, instrument performance, and ionization efficiency.
Experimental Workflow for Tyrosine Quantification Using DL-Tyrosine-3-¹³C as an Internal Standard:
The following is a general workflow for the quantification of tyrosine in a biological sample.
Caption: Workflow for quantifying endogenous tyrosine using DL-Tyrosine-3-¹³C as an internal standard.
Key Considerations for Using DL-Tyrosine-3-¹³C as an Internal Standard:
-
Chiral Separation: A critical consideration when using a racemic internal standard is whether the analytical method can separate the D- and L-isomers. If the goal is to quantify only the biologically active L-tyrosine, a chiral chromatography method is necessary. If total tyrosine (D and L) is being measured, a standard reverse-phase method may suffice, provided the D and L isomers co-elute.
-
Quantification of D-Tyrosine: The use of DL-Tyrosine-3-¹³C also opens up the possibility of simultaneously quantifying endogenous D-tyrosine, which can be a valuable biomarker in certain neurological and metabolic diseases.
-
Purity of the Standard: The chemical and isotopic purity of the DL-Tyrosine-3-¹³C standard is crucial for accurate quantification. It is important to obtain a certificate of analysis from the supplier.
Data Presentation: Expected Performance Characteristics
When properly validated, a quantitative method using DL-Tyrosine-3-¹³C as an internal standard should exhibit the following performance characteristics:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (CV%) | < 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Recovery | Consistent and reproducible across concentration levels |
Conclusion
The accuracy and precision of quantification based on DL-Tyrosine-3-¹³C are highly dependent on the experimental context. For SILAC-based quantitative proteomics, the use of this racemic mixture is strongly discouraged due to the stereospecificity of the protein synthesis machinery, which leads to inaccurate and imprecise results. For these applications, chirally pure L-Tyrosine stable isotope standards are the appropriate choice.
Conversely, DL-Tyrosine-3-¹³C is an excellent choice as an internal standard for the quantification of tyrosine in metabolomics and other small molecule analyses. When used correctly within a validated analytical method, it enables highly accurate and precise measurements by correcting for experimental variability. Researchers and drug development professionals should carefully consider the biological and analytical principles outlined in this guide to ensure the appropriate and effective use of DL-Tyrosine-3-¹³C in their quantitative studies.
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A Comparative Guide to Stable Isotopes and Radioactive Tracers for Tyrosine Studies
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic studies, the choice of an isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the use of stable isotopes versus radioactive tracers for studying the metabolism of L-tyrosine, a pivotal amino acid in protein synthesis and a precursor to vital biomolecules like neurotransmitters and hormones.[1] We will delve into the technical nuances, supported by experimental insights and detailed methodologies, to empower you to make the most informed decision for your research.
The Central Role of Tyrosine in Metabolism
Tyrosine is a non-essential amino acid synthesized in the body from phenylalanine.[2] Its metabolic pathways are central to numerous physiological processes. Tyrosine can be catabolized to produce energy in the form of fumarate and acetoacetate, or it can be transformed into hormones such as thyroxine and neurotransmitters like L-DOPA, dopamine, adrenaline, and noradrenaline.[3] It also serves as a precursor for melanin, the pigment responsible for skin and hair color.[3] Given its diverse roles, accurately tracing tyrosine's fate is crucial for understanding a wide range of physiological and pathological states.
Principles of Isotopic Tracing: A Tale of Two Tracers
Isotopic tracers are indispensable tools for tracking the metabolic journey of molecules within biological systems. By substituting atoms with their heavier counterparts, we can follow the labeled compounds through various metabolic pathways.
-
Stable Isotopes: These are non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), that contain an extra neutron. Their presence can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Radioactive Tracers (Radioisotopes): These are unstable isotopes, like Tritium (³H) and Carbon-14 (¹⁴C), that undergo radioactive decay, emitting particles (e.g., beta particles) that can be detected by methods like liquid scintillation counting.
Head-to-Head Comparison: Stable Isotopes vs. Radioactive Tracers
The choice between stable and radioactive tracers for tyrosine studies hinges on a careful consideration of several key factors:
| Feature | Stable Isotope Tracers (e.g., ¹³C-Tyrosine) | Radioactive Tracers (e.g., ³H-Tyrosine) |
| Safety | Non-radioactive and completely safe for human studies, including in vulnerable populations like children and pregnant women.[4] | Emit ionizing radiation, posing health risks and requiring strict safety protocols and specialized handling.[5] |
| Ethical & Regulatory | Minimal ethical concerns and regulatory hurdles. | Significant ethical considerations regarding radiation exposure to subjects and researchers, requiring extensive justification and adherence to strict regulations.[2][6] |
| Experimental Design | Allows for long-term, longitudinal studies with repeated measurements in the same subject.[4] | Limited to short-term studies due to radiation exposure limits. |
| Waste Disposal | No specialized disposal is required, reducing costs.[4] | Requires costly and highly regulated radioactive waste disposal. |
| Analytical Method | Mass Spectrometry (GC-MS, LC-MS/MS), NMR Spectroscopy.[1] | Liquid Scintillation Counting, Gamma Counting.[7] |
| Sensitivity | High, capable of detecting very low concentrations (nanomolar range).[8] | Extremely high, often considered the gold standard for sensitivity. |
| Precision | High precision, with coefficients of variation typically below 10%.[9][10] | High precision, but can be affected by quenching and other interferences. |
| Information Richness | Mass spectrometry can provide information on the position of the label within the molecule (isotopomers).[4] | Primarily provides quantitative data on the amount of tracer present. |
| Cost | Higher initial cost for labeled compounds and analytical instrumentation. | Lower initial cost for some tracers, but higher overall costs due to safety infrastructure and waste disposal. |
Delving Deeper: The Causality Behind Experimental Choices
The Decisive Advantage of Safety: The most significant advantage of stable isotopes is their inherent safety.[4] This absence of radioactivity eliminates the risks of radiation exposure to both the research subjects and the scientific staff.[5] This safety profile opens the door to conducting research in populations where radioactive tracers are ethically prohibited, such as children and pregnant women.[4]
Flexibility in Experimental Design: The safety of stable isotopes allows for more flexible and powerful experimental designs. Researchers can conduct longitudinal studies, where the same individual is studied over an extended period, serving as their own control.[4] This is invaluable for assessing the effects of interventions like diet or exercise on tyrosine metabolism.
Analytical Power of Mass Spectrometry: The use of mass spectrometry for the detection of stable isotopes provides not only quantitative data but also qualitative information. High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition), offering deeper insights into metabolic pathways.
Experimental Workflows: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for conducting tyrosine kinetic studies using both stable and radioactive tracers.
Experimental Workflow: Stable Isotope Tracer Study
This workflow outlines a primed, continuous intravenous infusion of L-[¹³C]-Tyrosine to measure tyrosine kinetics in humans.
Caption: Experimental workflow for a stable isotope-based tyrosine kinetics study.
Protocol: Primed, Continuous Infusion of L-[1-¹³C]Tyrosine
-
Subject Preparation: Subjects should fast overnight. On the morning of the study, place intravenous catheters in a forearm vein for tracer infusion and in a contralateral hand vein, which is heated, for arterialized venous blood sampling.
-
Tracer Preparation: Prepare sterile solutions of L-[1-¹³C]Tyrosine (Cambridge Isotope Laboratories, Inc. or equivalent) in normal saline. A typical priming dose is around 0.5-1.0 mg/kg, and the continuous infusion rate is typically 0.5-1.0 mg/kg/hr.[11]
-
Priming Dose: Administer the priming dose of L-[1-¹³C]Tyrosine as a bolus injection over 1-2 minutes.
-
Continuous Infusion: Immediately following the priming dose, begin the continuous infusion of L-[1-¹³C]Tyrosine and maintain it at a constant rate for the duration of the study (e.g., 4-6 hours).[11]
-
Blood Sampling: Collect blood samples at baseline (before the tracer infusion) and at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Tissue Biopsies (Optional): If measuring tissue-specific protein synthesis, obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.
-
Sample Processing: Centrifuge blood samples to separate plasma. Precipitate plasma and homogenized tissue proteins with an acid (e.g., perchloric acid). The supernatant contains the free amino acids.
-
Amino Acid Analysis: Purify the amino acids from the supernatant using ion-exchange chromatography.
-
Derivatization: Derivatize the amino acids to make them volatile for gas chromatography (e.g., N-trifluoroacetyl-n-butyl esters).
-
Mass Spectrometry: Analyze the derivatized samples using gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment of L-[1-¹³C]Tyrosine.
-
Calculations: Calculate tyrosine flux and fractional synthetic rate (FSR) of protein using appropriate steady-state equations.
Experimental Workflow: Radioactive Tracer Study
This workflow details the flooding dose technique using L-[³H]-Tyrosine to measure protein synthesis rates.
Caption: Experimental workflow for a radioactive tracer-based protein synthesis study.
Protocol: Flooding Dose of L-[³H]-Tyrosine
-
Animal Preparation: Acclimatize the animals (e.g., rats or mice) to handling to minimize stress on the day of the experiment.
-
Tracer Preparation: Prepare a "flooding" solution containing a high concentration of unlabeled L-Tyrosine (e.g., 150 mM) mixed with a known amount of L-[³H]-Tyrosine.[4] The high concentration of unlabeled amino acid is intended to "flood" the endogenous amino acid pools, ensuring that the specific activity of the tracer in the precursor pool for protein synthesis is similar to that in the plasma.
-
Flooding Dose Injection: Administer the flooding dose as a rapid intravenous or intraperitoneal injection. A typical dose is 1 ml per 100g of body weight.[12]
-
Timed Tissue Collection: At a precise time after the injection (typically between 10 and 30 minutes), euthanize the animal.[5]
-
Sample Collection: Rapidly collect a blood sample (via cardiac puncture) and the tissues of interest. Immediately freeze the tissues in liquid nitrogen.
-
Sample Processing: Homogenize the frozen tissue in an acid (e.g., perchloric acid) to precipitate the proteins.
-
Amino Acid Separation: Centrifuge the homogenate. The supernatant contains the free amino acids, and the pellet contains the protein. Hydrolyze the protein pellet to release the constituent amino acids.
-
Scintillation Counting: Measure the radioactivity (in disintegrations per minute, DPM) in the free amino acid supernatant and in the protein hydrolysate using a liquid scintillation counter.
-
Specific Activity Determination: Determine the specific activity of L-[³H]-Tyrosine in the free amino acid pool (precursor) and in the protein-bound pool.
-
Calculation: Calculate the fractional rate of protein synthesis (ks) using the formula: ks (%/day) = (SB / SA) × (1440 / t) × 100, where SB is the specific radioactivity of tyrosine in protein, SA is the specific radioactivity of the free tyrosine in the precursor pool, and t is the time of labeling in minutes.
Visualizing the Metabolic Fate of Tyrosine
The following diagram illustrates the major metabolic pathways of tyrosine, including its catabolism and its role as a precursor for neurotransmitters and other important molecules.
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A Guide to Enhancing Inter-Laboratory Reproducibility of DL-Tyrosine-3-¹³C Experiments
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The use of stable isotope tracers, such as DL-Tyrosine-3-¹³C, is fundamental to advancing our understanding of metabolic pathways, particularly in the context of amino acid kinetics and protein metabolism. The insights gleaned from these studies are pivotal in drug development and clinical research. However, the value of these findings is directly contingent on the reproducibility of the experiments, both within and between laboratories. This guide provides a comprehensive overview of the factors influencing the inter-laboratory reproducibility of DL-Tyrosine-3-¹³C experiments. It offers a comparative analysis of common methodologies, outlines strategies for mitigating variability, and presents a standardized protocol to serve as a foundational framework for researchers. By fostering a deeper understanding of the potential sources of error and promoting standardized practices, we can enhance the reliability and comparability of data across the scientific community, ultimately accelerating the pace of discovery.
Introduction: The Significance of Reproducibility in ¹³C-Tyrosine Tracer Studies
L-Tyrosine, a non-essential aromatic amino acid synthesized from phenylalanine, is a precursor for several key biological molecules, including neurotransmitters and thyroid hormones.[1][2] The use of stable isotope-labeled tyrosine, particularly with ¹³C, allows researchers to non-invasively trace the metabolic fate of this amino acid in vivo.[3] DL-Tyrosine-3-¹³C, specifically, provides a valuable tool for investigating whole-body protein metabolism, phenylalanine-to-tyrosine conversion, and hepatic function.[4][5]
The Challenge of Inter-Laboratory Reproducibility: A Multifaceted Problem
The reproducibility of stable isotope tracer studies is influenced by a multitude of factors, spanning the entire experimental workflow from subject preparation to data analysis.[7] A lack of standardized procedures and insufficient reporting of methodological details are significant contributors to inter-laboratory variability.[7] The following diagram illustrates the key stages where discrepancies can arise, impacting the final results.
Caption: Sources of variability in DL-Tyrosine-3-¹³C experiments.
Comparative Analysis of Methodologies
Achieving reproducibility requires a thorough understanding of how different methodological choices can impact experimental outcomes. This section compares common approaches at each phase of a DL-Tyrosine-3-¹³C tracer study.
Pre-Analytical Phase: Setting the Stage for Consistency
The pre-analytical phase is a critical source of variability that is often underestimated.
-
Tracer Administration: The route of administration—oral versus intravenous—significantly alters the tracer's kinetics.[8] Oral administration is subject to variability in intestinal absorption and first-pass metabolism, while intravenous infusion provides more direct entry into the systemic circulation. The choice of route should be dictated by the research question but must be consistent across compared studies. The dose and purity of the DL-Tyrosine-3-¹³C tracer are also critical parameters that require standardization.
-
Subject Preparation: The metabolic state of the subject (e.g., fasted vs. fed) has a profound impact on amino acid kinetics.[4] A standardized fasting period is crucial for minimizing variability. For animal studies, factors such as species, strain, age, sex, and housing conditions can all influence metabolic rates and must be carefully controlled and reported.[9]
Analytical Phase: The Core of Measurement
The analytical phase involves the measurement of ¹³C enrichment in biological samples. The choice of analytical instrumentation is a major determinant of the precision and accuracy of these measurements.
| Analytical Platform | Principle | Sample Type | Throughput | Sensitivity & Precision | Key Considerations |
| GC-MS | Gas Chromatography-Mass Spectrometry | Plasma, Tissue Hydrolysates | Moderate | High sensitivity; requires derivatization | Derivatization can introduce variability; suitable for amino acid analysis.[10] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Plasma, Tissue Extracts | High | High sensitivity and specificity; less sample prep | Can directly measure underivatized amino acids, reducing a source of error. |
| IRMS | Isotope Ratio Mass Spectrometry | Breath (¹³CO₂) | High | Extremely high precision for isotopic ratios | Primarily used for breath tests to measure whole-body amino acid oxidation.[6] |
| NMR | Nuclear Magnetic Resonance Spectroscopy | Purified Metabolites, Tissue Extracts | Low | Lower sensitivity; provides positional information | Non-destructive and highly reproducible, but requires higher concentrations of the analyte.[11] |
The progress in mass spectrometry has significantly improved the sensitivity and accuracy of stable isotope analysis, allowing for the detection of very small shifts in isotopic abundance.[12]
Post-Analytical Phase: From Data to Biological Insight
The final stage of the experiment, data analysis and interpretation, can also be a significant source of inter-laboratory variability.
-
Data Processing: The methods used for peak integration, background subtraction, and correction for natural ¹³C abundance can differ between laboratories and software packages. These seemingly minor differences can propagate and affect the final calculated enrichment values.
A Standardized Protocol for Enhanced Reproducibility of a DL-Tyrosine-3-¹³C Breath Test
To mitigate the sources of variability discussed above, the adoption of standardized protocols is essential. The following section provides a detailed, step-by-step methodology for a ¹³C-Tyrosine breath test, a common application of this tracer. This protocol is designed to be a self-validating system, incorporating quality control steps.
Experimental Workflow Diagram
Caption: Standardized workflow for a ¹³C-Tyrosine breath test.
Detailed Step-by-Step Methodology
-
Subject Preparation (Pre-Analytical)
-
Screening: Recruit subjects based on well-defined inclusion and exclusion criteria (e.g., age, BMI, health status).
-
Dietary Control: Provide a standardized meal the evening before the study to normalize the metabolic state.
-
Fasting: Instruct subjects to fast for a minimum of 7 hours overnight prior to the test.[6] Water is permitted.
-
Activity Restriction: Advise subjects to refrain from strenuous physical activity for 24 hours before the study.
-
-
Tracer Administration and Sample Collection (Analytical - Part 1)
-
Baseline Samples: Collect two baseline breath samples into appropriate collection bags at -15 and 0 minutes before tracer administration.
-
Tracer Preparation: Accurately weigh the DL-Tyrosine-3-¹³C (e.g., 100 mg) and dissolve it in a standard volume of water. The exact source, lot number, and purity of the tracer should be recorded.
-
Administration: Administer the tracer solution orally. Record the exact time of administration.
-
Post-Dose Sampling: Collect breath samples at regular intervals (e.g., every 15 or 20 minutes) for a total of 2-3 hours. The peak ¹³CO₂ excretion for tyrosine breath tests is typically around 20 minutes.[5]
-
-
Sample Analysis (Analytical - Part 2)
-
Instrumentation: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an Isotope Ratio Mass Spectrometer (IRMS).
-
Calibration: Calibrate the IRMS using standard gases of known isotopic composition before and during the analysis run.
-
Quality Control: Include internal quality control samples with known ¹³C enrichment in each analytical batch to monitor instrument performance.
-
-
Data Analysis and Reporting (Post-Analytical)
-
Calculate Delta Over Baseline (DOB): For each time point, calculate the change in the ¹³CO₂/¹²CO₂ ratio relative to the average baseline value.
-
Calculate Cumulative Percent Dose Recovered (CPDR): Use the DOB values, along with an estimate of the subject's CO₂ production rate (which can be based on body surface area), to calculate the cumulative percentage of the administered ¹³C dose recovered in the breath over time.
-
Reporting: Report the peak DOB, time to peak, and the CPDR at specific time points (e.g., 60, 90, 120 minutes). All parameters of the protocol, including subject characteristics, tracer details, and analytical settings, should be reported to ensure transparency and facilitate replication.[7]
-
Conclusion and Future Outlook
The inter-laboratory reproducibility of DL-Tyrosine-3-¹³C experiments is a cornerstone of reliable and impactful metabolic research. While variability is inherent in complex biological studies, it can be significantly mitigated through a conscious and systematic approach to experimental design, execution, and reporting. The key pillars for enhancing reproducibility are:
-
Standardization: Adopting standardized protocols for subject preparation, sample handling, and data analysis is the most effective strategy for reducing inter-laboratory discrepancies.
-
Transparency: Detailed reporting of all methodological aspects is crucial for allowing other researchers to accurately replicate, interpret, and build upon previous work.
-
Collaboration: Inter-laboratory collaborative studies, such as round-robin or ring trials, are invaluable for formally assessing and improving the reproducibility of analytical methods.
As analytical technologies continue to advance in sensitivity and precision, the focus must shift to harmonizing the entire experimental workflow.[12] By embracing the principles outlined in this guide, the scientific community can work towards a future where data from DL-Tyrosine-3-¹³C experiments are more robust, comparable, and ultimately, more valuable in the quest to understand and improve human health.
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A Researcher's Guide to Stable Isotope Tracing: A Cost-Benefit Analysis of DL-Tyrosine-3-13C
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of isotopic tracer is a pivotal decision that dictates the scope, precision, and cost of an investigation. Stable isotope-labeled compounds, particularly amino acids, have become indispensable tools for elucidating complex biological pathways. This guide provides an in-depth cost-benefit analysis of using DL-Tyrosine-3-13C in research, offering a comparative perspective against other common labeling strategies. As a senior application scientist, this analysis is grounded in the principles of experimental design, analytical chemistry, and practical laboratory considerations.
The Principle of Stable Isotope Labeling
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C).[1] This mass shift allows researchers to trace the metabolic fate of the labeled molecule through complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] Tyrosine, a semi-essential amino acid, is a precursor to neurotransmitters, hormones, and melanin, making its metabolism a critical area of study.[3]
The Strategic Value of Positional Labeling with this compound
This compound is a specific isotopologue where the carbon atom at the 3-position (the β-carbon of the alanine side chain) is replaced with ¹³C. This positional labeling offers distinct advantages and disadvantages compared to other labeling schemes, such as uniform labeling (e.g., L-Tyrosine-¹³C₉,¹⁵N) or labeling with other isotopes like deuterium (²H).
The primary benefit of a single, specific ¹³C label lies in its utility for Metabolic Flux Analysis (MFA) .[4] MFA aims to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a positionally labeled substrate, researchers can track the specific fate of that carbon atom as it is incorporated into downstream metabolites.[5] The fragmentation patterns of these metabolites in a mass spectrometer reveal how the carbon skeleton was rearranged, providing crucial information to solve the flux map of the metabolic network.[4]
For instance, the ¹³C from the 3-position of tyrosine can be traced through various catabolic and anabolic pathways, allowing for the precise measurement of fluxes through pathways like the tricarboxylic acid (TCA) cycle.[6]
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound should be weighed against other available options. The primary alternatives include uniformly ¹³C-labeled tyrosine, deuterated tyrosine, and unlabeled tyrosine.
| Feature | This compound (Positional ¹³C) | L-Tyrosine-¹³C₉,¹⁵N (Uniform ¹³C, ¹⁵N) | L-Tyrosine-d2 (Deuterated) | DL-Tyrosine (Unlabeled) |
| Primary Application | Metabolic Flux Analysis (MFA), specific pathway tracing | Quantitative proteomics (SILAC), global metabolic turnover | Quantitative proteomics (SILAC), general metabolic tracing | Control experiments, qualitative analysis |
| Analytical Precision | High for specific flux measurements | High for relative protein quantification | Moderate; potential for isotope effects and chromatographic shifts[7] | Not applicable for quantitative tracing |
| Information Gained | Specific carbon atom transitions | Overall molecule incorporation and turnover | General molecule incorporation and turnover | Presence and relative abundance (label-free) |
| Cost | Moderate to High | High | Low to Moderate[8] | Low |
| Synthesis Complexity | Moderate to High[] | High | Low to Moderate | Low |
| Mass Spectrometry | M+1 mass shift; fragmentation pattern reveals label position | M+10 mass shift; clear separation from unlabeled | M+2 mass shift; potential for H/D exchange | Baseline for comparison |
| NMR Spectroscopy | Specific signal for the labeled carbon[9] | Complex spectra due to ¹³C-¹³C coupling | Can be used, but ¹³C is often preferred for its larger chemical shift dispersion[3] | Baseline for comparison |
Cost-Benefit Rationale:
-
This compound: The higher cost compared to deuterated or unlabeled versions is justified when the primary research question involves quantifying fluxes through specific metabolic pathways. The precise information gained about carbon atom transitions is invaluable for building accurate metabolic models.[4] The cost is generally lower than for a fully labeled amino acid.
-
Uniformly Labeled Tyrosine (L-Tyrosine-¹³C₉,¹⁵N): While significantly more expensive, this is the gold standard for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[10] The large mass shift ensures clear separation of "heavy" and "light" peptides, enabling precise relative quantification of proteins.[11] However, for MFA, the multiple labels can complicate the interpretation of fragmentation patterns for specific carbon transitions.
-
Deuterated Tyrosine (L-Tyrosine-d2): This is often the most cost-effective labeled option.[8] It is suitable for SILAC experiments where the primary goal is relative protein quantification. However, deuterium labeling can introduce a chromatographic isotope effect, causing the labeled compound to elute slightly earlier than its unlabeled counterpart in reverse-phase chromatography.[7] There is also a risk of hydrogen-deuterium exchange, which can compromise quantitative accuracy.[12] Therefore, while cheaper, it may be less reliable than ¹³C labeling for precise quantification.[7][13]
-
Unlabeled Tyrosine: This is the baseline for any experiment and is essential for control samples. It is the most cost-effective option but provides no quantitative tracing information.
Experimental Workflow: Metabolic Flux Analysis using this compound
The following is a generalized protocol for a ¹³C-MFA experiment using this compound.
Experimental Design and Cell Culture:
-
Objective: To quantify the flux of tyrosine's carbon backbone into the central carbon metabolism.
-
Cell Culture: Grow cells in a defined medium where unlabeled tyrosine is replaced with a known concentration of this compound.
-
Steady State: Allow the cells to grow for a sufficient number of doublings to reach an isotopic steady state, where the labeling of intracellular metabolites is constant.[4]
Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by, for example, submerging the cell culture plate in liquid nitrogen.
-
Extraction: Extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water.
Analytical Measurement (LC-MS/MS):
-
Chromatography: Separate the metabolites using liquid chromatography.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, other amino acids). The mass spectrometer will detect the native metabolite and its M+1 isotopologue resulting from the incorporation of the single ¹³C from this compound.
Data Analysis and Flux Calculation:
-
Mass Isotopomer Distribution (MID) Analysis: Determine the relative abundance of the M+0 and M+1 peaks for each metabolite of interest.
-
Metabolic Modeling: Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular fluxes that best reproduce the experimentally measured MIDs.[5]
Visualizations
Experimental Workflow for ¹³C-MFA
Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.
Tyrosine Metabolism and the Fate of the 3-¹³C Label
Caption: Simplified metabolic fate of the ¹³C from this compound.
Conclusion
The choice of an isotopically labeled tracer is a critical decision in metabolic research that requires a careful cost-benefit analysis. This compound is a powerful tool for dissecting specific metabolic pathways through Metabolic Flux Analysis. While more expensive than unlabeled or deuterated alternatives, the precision and specificity of the data it provides can be invaluable for answering targeted questions about cellular metabolism. For broader applications like relative protein quantification, uniformly labeled amino acids, despite their higher cost, remain the preferred choice due to the clear mass separation they provide. Ultimately, the optimal choice of tracer depends on the specific research question, the analytical platform available, and the project's budget.
References
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Berg, T., & Strand, D. H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1344, 83–90. [Link][7]
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Carl ROTH. (n.d.). DL-Tyrosine, 50 g. Retrieved from [Link][14]
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Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]
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ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link][17]
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Borgini, M., Wieteska, Ł., Hinck, C. S., Krzysiak, T., Hinck, A. P., & Wipf, P. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 21(46), 9495–9500. [Link][18]
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Wang, L., & Li, L. (2017). Understanding metabolism with flux analysis: from theory to application. The Pan African medical journal, 27, 133. [Link][6]
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Safety Operating Guide
Part 1: Core Principle—Hazard Assessment and Classification
An In-Depth Guide to the Safe Disposal of DL-Tyrosine-3-13C
This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, a non-radioactive, isotopically labeled amino acid. Designed for researchers, laboratory managers, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure safe and compliant waste management. Our objective is to provide value beyond the product, building trust through a commitment to laboratory and environmental safety.
The cornerstone of any disposal protocol is a thorough understanding of the material's properties. The disposal plan for this compound is predicated on two key factors: the low intrinsic hazard of the parent molecule, DL-Tyrosine, and the non-radioactive nature of the Carbon-13 isotope.
Toxicological Profile of DL-Tyrosine
DL-Tyrosine is a well-characterized amino acid and is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] Safety Data Sheets (SDS) from multiple suppliers consistently report that the substance is not acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant.[2]
| Hazard Classification | Result | Supporting Data |
| Acute Toxicity | Not Classified | Shall not be classified as acutely toxic.[2] |
| Skin Corrosion/Irritation | May cause mild irritation[3][4][5] | Not classified as a primary irritant.[2] |
| Carcinogenicity | Not Classified | No component is identified as a carcinogen by IARC, NTP, or OSHA. |
| Germ Cell Mutagenicity | Not Classified | Shall not be classified as germ cell mutagenic.[2] |
| Environmental Hazard | Not Classified | Ecological impact has not been fully determined, but it is not classified as ecotoxic.[1][2] |
While some sources indicate it may cause skin and eye irritation upon contact, it is broadly considered a non-hazardous chemical for disposal purposes.[3][5][6]
The Nature of the Carbon-13 (¹³C) Isotope
A frequent point of confusion in laboratory settings is the distinction between different types of isotopes. It is critical to understand that Carbon-13 is a stable, non-radioactive isotope of carbon.
-
Stable Isotopes vs. Radioactive Isotopes: Unlike radioactive isotopes (e.g., Carbon-14 or Tritium), stable isotopes do not decay and do not emit radiation.[7]
-
Disposal Implications: Because they are not radioactive, compounds labeled with stable isotopes do not require special handling or disposal procedures beyond those warranted by the chemical properties of the molecule itself.[7][] Waste from stable isotope-labeled compounds is treated as standard chemical waste.[]
Part 2: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for the safe disposal of this compound. The guiding principles are waste segregation, proper containerization, and clear communication through labeling, all in accordance with institutional and local regulations.
Pre-Disposal Checklist & PPE
Before beginning, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Required PPE:
-
Safety glasses or goggles.
-
Standard laboratory coat.
-
Nitrile gloves.
-
-
Work Area: Conduct all waste handling within a designated laboratory area. Avoid performing these tasks in office spaces or public hallways.[9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal pathway for this compound waste.
Caption: Disposal decision workflow for this compound.
Step-by-Step Protocol for Non-Hazardous Disposal
If your waste contains only this compound (or is mixed with other non-hazardous materials), follow this procedure.
-
Segregate Waste: Keep solid and liquid waste streams separate.[10]
-
Solid Waste: This includes excess solid compound, contaminated weigh paper, gloves, or other labware.
-
Aqueous Waste: This applies only if the compound has been dissolved in a non-hazardous solvent like water. Do not mix with organic solvents.[9]
-
-
Select an Appropriate Container:
-
Label the Container Correctly: As soon as the first item of waste is added, the container must be labeled.[9] The label must be clear, legible, and permanently affixed.
-
Label Contents:
-
Waste Type: "Non-Hazardous Solid Chemical Waste"
-
Chemical Contents: "this compound" (and any other non-hazardous components). Avoid abbreviations.
-
Generator Information: Your name, lab number, and date.
-
Statement: "Non-Hazardous, Non-Radioactive"
-
-
-
Store for Disposal:
-
Schedule Pickup:
Part 3: Decontamination and Empty Container Management
Minor Spills
Given the non-hazardous nature of this compound, minor spills can be managed with simple procedures.
-
Ensure proper PPE is worn.
-
Sweep up the solid material.[1]
-
Place the collected material into your non-hazardous solid waste container.
-
Wipe the spill area with a damp cloth or paper towel and dispose of it in the same waste container.
Empty Product Containers
An "empty" container that held a non-hazardous material can often be disposed of in the general trash, but only after proper preparation.[11]
-
Ensure the container is as empty as possible by scraping out any remaining solid.
-
Rinse the container with water. Collect this rinsate and manage it as non-hazardous aqueous waste.
-
Deface or remove the original product label to prevent confusion.[9][11]
-
Dispose of the clean, de-labeled container in the appropriate recycling or general waste bin as per your facility's guidelines.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: DL-Tyrosine.
- Action Hazmat Companies. (2020, June 30). How To Dispose Non-Hazardous Waste.
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Scholar Chemistry. (2009, January 23). Material Safety Data Sheet: DL-Tyrosine.
- Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Crystal Clean. (n.d.). Non-Hazardous Waste Disposal.
- Toronto Research Chemicals. (2022, August 8). L-TYROSINE (13C9, 99%) - Safety Data Sheet.
- Acros Organics. (n.d.). Safety Data Sheet.
- VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
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- National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus.
- Cornell University EHS. (n.d.). Appendix E - Lab Decommissioning Process.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling DL-Tyrosine-3-13C
As researchers, our pursuit of novel insights using powerful tools like stable isotope-labeled compounds must be underpinned by an unwavering commitment to safety. DL-Tyrosine-3-13C, a non-radioactive isotopically labeled amino acid, is invaluable for tracing metabolic pathways and quantifying proteins.[][2] While the ¹³C label poses no radiological threat, the inherent chemical properties of tyrosine command a disciplined and informed approach to personal protection.[3][4]
This guide moves beyond a simple checklist. It provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounded in a risk-based assessment of the compound's characteristics and the procedures you will perform. Our goal is to empower you with the knowledge to create a self-validating system of safety for every experiment.
Section 1: The Foundation of Safety: A Risk-Based Assessment
Before we even consider which gloves to wear, we must understand the specific hazards we aim to mitigate. PPE is the final, critical barrier in a hierarchy of safety controls that includes engineering solutions (like fume hoods) and administrative procedures (like your lab's Chemical Hygiene Plan).[5][6] The selection of appropriate PPE is therefore dictated by a thorough assessment of the material's risks.
Chemical and Physical Hazard Profile of DL-Tyrosine
This compound is chemically identical to its unlabeled counterpart, DL-Tyrosine.[] Safety Data Sheets (SDS) for the parent compound are our primary source for hazard identification.[7]
-
Primary Health Hazards: The compound is classified as a hazardous substance.
-
Physical Form: It is typically supplied as a fine, off-white powder.[8] This physical state presents a significant risk of aerosolization and inhalation during handling, such as weighing or transferring the solid.
Clarification on Isotopic Labeling
It is crucial to distinguish between radioactive and stable isotopes. The ¹³C isotope in this compound is a stable, non-radioactive isotope .[2][4] Unlike radioisotopes (e.g., ¹⁴C or ³H), it does not decay or emit radiation.[12] Therefore, no specialized radiological precautions, such as shielding or dosimeters, are required. The safety protocols are dictated entirely by the chemical hazards of the tyrosine molecule itself.[3]
Section 2: Core PPE Protocol for this compound
Based on the identified hazards, the following PPE is essential for the safe handling of this compound. This protocol assumes work is being performed in a laboratory with standard engineering controls, such as a well-ventilated environment.
Data Presentation: PPE Selection for this compound
| Equipment | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU).[13] | Minimum requirement. Protects against accidental projection of powder into the eyes, which can cause serious irritation.[8] |
| Chemical splash goggles.[8] | Required for handling bulk quantities, preparing solutions, or any procedure with an elevated splash risk. Provides a full seal around the eyes. | |
| Hand Protection | Nitrile rubber gloves.[8] | Protects against direct skin contact, preventing irritation.[10] Gloves should be inspected for tears before use and changed immediately if contaminated. |
| Body Protection | Long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects exposed skin on the arms.[8] |
| Respiratory Protection | Not required for small-scale use in a properly functioning chemical fume hood or ventilated enclosure.[8] | To prevent respiratory irritation from inhaled dust.[11] A NIOSH-approved N95 respirator may be required for weighing large quantities in an open lab or for cleaning up significant spills.[10] |
Section 3: Procedural Guidance: From Bench to Disposal
Effective protection relies not just on wearing PPE, but on integrating its use into a structured workflow. The following step-by-step methodology ensures safety at every stage of handling.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling:
-
Consult your institution's written Chemical Hygiene Plan (CHP) and the specific SDS for this compound.[5][14]
-
Designate a work area, preferably within a chemical fume hood or a ventilated balance enclosure, especially for handling the powder.[11][15]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[11]
-
Gather and inspect all necessary PPE as outlined in the table above.
-
Don your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
-
Handling and Manipulation (Weighing and Solubilizing):
-
Perform all transfers of the solid powder within the designated ventilated area to minimize dust formation and inhalation.[13]
-
Use a spatula to carefully transfer the powder. Avoid any actions that could cause it to become airborne.
-
When adding solvent, do so slowly to prevent splashing.
-
Once the container is closed, you can move it from the ventilated enclosure to the main lab bench if necessary.
-
-
Spill Management:
-
In case of a small spill: Avoid creating dust.[13] Moisten the spilled powder with a damp paper towel or absorb it with an inert material like granulated clay.[3] Carefully sweep the material into a sealed, labeled container for disposal.[13][16]
-
Wash the spill area thoroughly after cleanup is complete.[17]
-
-
Decontamination and Disposal:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order: gloves first, followed by the lab coat, and finally eye protection.
-
Dispose of contaminated gloves and any cleaning materials as chemical waste.
-
Wash hands thoroughly with soap and water after handling is complete.[8][16]
-
Dispose of excess this compound and its containers as chemical waste in accordance with local, state, and federal regulations.[3][8]
-
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Conclusion
The responsible use of this compound requires a safety mindset that is proactive, not reactive. By understanding the specific chemical hazards of irritation to the eyes, skin, and respiratory system, we can select and use the appropriate PPE to create a robust barrier between ourselves and potential exposure. Always remember that PPE is one component of a larger safety system. Adherence to your institution's Chemical Hygiene Plan and the use of engineering controls like fume hoods are equally critical.[14] This integrated approach ensures that we can leverage the power of stable isotope labeling to its fullest potential while prioritizing the well-being of every member of the research team.
References
- Benchchem. Part 1: General Safety and Handling for All Labeled Amino Acids.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- SAFETY DATA SHEETS.
- Cambridge Isotope Laboratories, Inc. L-TYROSINE (13C9, 99%) - Safety Data Sheet. (2022-08-08).
- Urgent.Supply. Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States.
- Lab Manager. The OSHA Laboratory Standard. (2020-04-01).
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
- YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage. (2025-02-09).
- Safe Handling of Radiochemicals.
- Fisher Scientific. SAFETY DATA SHEET - L-Tyrosine disodium salt dihydrate. (2024-03-13).
- OSHA. Laboratory Safety Guidance.
- Loba Chemie. L-TYROSINE FOR BIOCHEMISTRY - Safety Data Sheet. (2023-09-08).
- Carl ROTH. Safety Data Sheet: DL-Tyrosine.
- Moravek. How To Properly Store Your Radiolabeled Compounds.
- Fisher Scientific. SAFETY DATA SHEET - DL-Tyrosine. (2025-12-21).
- UC Davis Safety Services. Safe Handling of Radioisotopes. (2020-01-17).
- Scholar Chemistry. DL-Tyrosine Material Safety Data Sheet. (2009-01-23).
- Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024-11-21).
- UNOLS. Stable Isotope Recommendations. (2016-09-06).
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- Durham Tech. DL-Tyrosine cas556-03-6 SDS. (2020-02-14).
- ChemPep. Stable Isotope Labeled Amino Acids: Precision Research Molecules for Proteomics & Metabolomics.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
